molecular formula C6H6N2O5S B3045490 4-Nitrophenyl sulfamate CAS No. 108555-00-6

4-Nitrophenyl sulfamate

Número de catálogo: B3045490
Número CAS: 108555-00-6
Peso molecular: 218.19 g/mol
Clave InChI: OLTVRSUIOUTBRQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-Nitrophenyl sulfamate is a valuable precursor reagent designed for the efficient synthesis of sulfamides, particularly with challenging, weakly nucleophilic amines and substrates containing acid-labile functional groups that are difficult to functionalize using conventional methods . This compound readily undergoes sulfamidation under mild conditions, enabled by the use of a weak base like pyridine, which is key to achieving a clean reaction profile . The mechanism involves the 4-nitrophenyl group acting as an excellent leaving group, facilitating nucleophilic attack by the amine to form the desired sulfamide bond. Its primary research value lies in medicinal and parallel synthesis, where its bench stability and readiness to use make it ideal for creating diverse compound libraries . The ability to reliably form sulfamides with poorly nucleophilic amino groups opens avenues for developing new molecules with potential biological activity. Studies on related sulfamate esters also provide insight into the hydrolysis mechanisms, further informing their application in synthetic routes . Application Note: This product is categorized as "For Research Use Only" (RUO) and is intended for use in laboratory research applications. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(4-nitrophenyl) sulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O5S/c7-14(11,12)13-6-3-1-5(2-4-6)8(9)10/h1-4H,(H2,7,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTVRSUIOUTBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439616
Record name 4-nitrophenyl sulfamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108555-00-6
Record name 4-nitrophenyl sulfamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the chemical properties of 4-Nitrophenyl sulfamate?

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, mechanistic behavior, and experimental applications of 4-Nitrophenyl sulfamate.

CAS Registry Number: 108555-00-6 Synonyms: p-Nitrophenyl sulfamate; Sulfamic acid 4-nitrophenyl ester Molecular Formula: C₆H₆N₂O₅S Molecular Weight: 218.19 g/mol [1]

Executive Summary

4-Nitrophenyl sulfamate (4-NPS) is a specialized sulfur(VI) ester distinct from the common enzymatic substrate 4-nitrophenyl sulfate. While the sulfate is a classic chromogenic substrate for arylsulfatases, 4-NPS serves two critical, high-level functions in biochemical and organic research:

  • Mechanistic Probe: It is the primary model compound for studying the E1cB (Elimination Unimolecular conjugate Base) hydrolysis mechanism of sulfamate esters, a pathway critical to understanding the pharmacokinetics of steroid sulfatase (STS) inhibitors like Irosustat.

  • Sulfamoylating Reagent: Due to the high nucleofugality of the p-nitrophenolate group, 4-NPS acts as a "bench-stable" sulfamoyl donor, allowing the transfer of the -SO₂NH₂ moiety to amines and alcohols under mild conditions to form sulfamides.

Physicochemical Properties[2]

PropertyValue / DescriptionContext
Appearance Pale yellow crystalline solidColor arises from the nitro-aromatic chromophore.
Solubility Soluble in ACN, DMF, DMSO, MeOH.Hydrolyzes slowly in water; rapid hydrolysis in alkaline pH.
Leaving Group pKa 7.15 (p-Nitrophenol)The low pKa of the leaving group drives its reactivity as an electrophile.
Sulfamate NH pKa ~10.5 (Estimated in H₂O)Ionization of the N-H bond is the rate-limiting trigger for E1cB hydrolysis.
Stability Moisture SensitiveMust be stored desiccated at -20°C to prevent spontaneous hydrolysis to sulfamic acid.

Mechanistic Chemistry: Hydrolysis Pathways

The defining chemical feature of 4-NPS is its pH-dependent hydrolysis profile. Unlike carboxylic esters which typically undergo BAc2 hydrolysis, 4-NPS switches mechanisms based on the pH of the environment.

The E1cB Mechanism (Alkaline/Neutral pH)

In physiological and alkaline buffers (pH > 7), 4-NPS hydrolyzes via a dissociative E1cB mechanism .[2]

  • Ionization: Base removes a proton from the sulfamate nitrogen (

    
    ), forming the conjugate base (anion).
    
  • Elimination: The anion expels the p-nitrophenolate leaving group (colorimetric release) to generate N-sulfonylamine (HN=SO₂) , a highly reactive intermediate.

  • Hydration: Water rapidly attacks the sulfur of HN=SO₂, yielding sulfamic acid.

The S_N2 Mechanism (Acidic pH)

In acidic environments (pH < 4), the nitrogen is protonated or neutral, preventing E1cB elimination. Hydrolysis proceeds via a bimolecular S_N2 attack of water directly on the sulfur atom.

Visualization: pH-Dependent Hydrolysis Pathways

HydrolysisMechanism Substrate 4-Nitrophenyl Sulfamate (Ar-O-SO2-NH2) AcidPath Acidic pH (< 4) Direct Nucleophilic Attack Substrate->AcidPath pH < 4 BasicPath Neutral/Basic pH (> 7) Deprotonation (-H+) Substrate->BasicPath pH > 7 TS_SN2 Transition State [H2O...SO2...OAr] AcidPath->TS_SN2 Products Sulfamic Acid + p-Nitrophenol TS_SN2->Products Intermediate Conjugate Base [Ar-O-SO2-NH]- BasicPath->Intermediate Elimination Rate Limiting Step Loss of ArO- (Yellow) Intermediate->Elimination ReactiveSpecies N-Sulfonylamine [HN=SO2] Elimination->ReactiveSpecies ReactiveSpecies->Products + H2O (Fast)

Caption: Dual-pathway hydrolysis of 4-NPS. The alkaline E1cB pathway involves the transient formation of N-sulfonylamine.[2]

Experimental Applications

Protocol: Synthesis of Sulfamides (Sulfamoylation)

4-NPS is a superior reagent for synthesizing sulfamides (


) from amines, avoiding the use of unstable sulfamoyl chloride.

Reagents:

  • 4-Nitrophenyl sulfamate (1.0 equiv)

  • Target Amine (1.0 - 1.2 equiv)

  • Base: Triethylamine (Et₃N) or Pyridine (2.0 equiv)

  • Solvent: Acetonitrile (ACN) or DCM[3]

Step-by-Step Methodology:

  • Preparation: Dissolve 4-NPS in anhydrous ACN (0.2 M concentration).

  • Addition: Add the target amine followed by the base at room temperature.

  • Monitoring: The reaction turns yellow immediately due to the release of p-nitrophenolate. Monitor by TLC (disappearance of 4-NPS) or LC-MS.

  • Workup:

    • Dilute with EtOAc.

    • Wash with 1M HCl (to remove base and p-nitrophenol).

    • Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize or flash chromatography (typically Hexane/EtOAc).

Why this works: The p-nitrophenolate is an excellent leaving group (


 7.15), making the sulfonyl center highly electrophilic toward amines.
Biological Assay: STS Inhibition Screen

While 4-NPS hydrolyzes, its derivatives (N-alkylated) are potent inhibitors of Steroid Sulfatase (STS). 4-NPS itself is used as a reference to calibrate the "burst" kinetics of inactivation.

  • Enzyme: Human Placental Steroid Sulfatase (Microsomal prep).

  • Buffer: 0.1 M Tris-HCl, pH 7.4.

  • Detection: Measure absorbance at 405 nm (formation of p-nitrophenolate).

  • Kinetic Note: Unlike the sulfate, the sulfamate may show time-dependent inhibition. A linear rate suggests substrate behavior; a curvilinear (exponential decay) rate suggests irreversible inactivation.

Synthesis of 4-Nitrophenyl Sulfamate

Researchers often synthesize 4-NPS in-house due to commercial variability.

Reaction Scheme:



Protocol:

  • Sulfamoyl Chloride Generation: Treat chlorosulfonyl isocyanate (CSI) with formic acid (careful gas evolution) in DCM to generate fresh sulfamoyl chloride (

    
    ).
    
  • Coupling: Add p-nitrophenol (1 equiv) and DMA (N,N-dimethylacetamide) as a catalyst/base acceptor.

  • Conditions: Stir at 0°C for 2 hours, then warm to RT.

  • Isolation: Quench with ice water. The product precipitates as a pale solid.[3][4] Filter and wash with cold water/ether.

Visualization: Synthesis Workflow

Synthesis Precursor Chlorosulfonyl Isocyanate (CSI) Step1 Formic Acid (Hydrolysis) Precursor->Step1 Reagent Sulfamoyl Chloride [Cl-SO2-NH2] Step1->Reagent - CO2, - CO Coupling Coupling (DMA, 0°C) Reagent->Coupling Substrate p-Nitrophenol Substrate->Coupling Product 4-Nitrophenyl Sulfamate Coupling->Product - HCl

Caption: Generation of 4-NPS via the sulfamoyl chloride route.

Safety and Handling

  • Hazard: 4-NPS is an irritant. The hydrolysis product, p-nitrophenol, is toxic and stains skin yellow.

  • Storage: Store under inert gas (Argon/Nitrogen) at -20°C. Moisture causes degradation to sulfamic acid and p-nitrophenol.

  • Disposal: Treat as hazardous organic waste. Do not mix with strong bases unless intended for quenching.

References

  • Spillane, W. J., et al. (2011).[5][6] Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry. Link

  • Hattori, K., et al. (2018). 4-Nitrophenyl Sulfamates as Precursors Containing Acid-Labile Functional Groups for Sulfamidation. Organic Letters. Link

  • Winum, J. Y., et al. (2005). Sulfamates and their therapeutic potential. Medicinal Research Reviews. Link

  • PubChem. (2024). 4-Nitrophenyl sulfamate Compound Summary (CAS 108555-00-6).[1][7] National Library of Medicine. Link

Sources

Molecular structure and characterization of 4-Nitrophenyl sulfamate.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular structure, characterization, and mechanistic action of 4-Nitrophenyl sulfamate. This document is structured for researchers in medicinal chemistry and drug discovery, focusing on its role as the archetypal pharmacophore for Steroid Sulfatase (STS) inhibition.

The Archetypal Pharmacophore for Irreversible Steroid Sulfatase Inhibition

Executive Summary

4-Nitrophenyl sulfamate (PNS) represents the structural core of the aryl sulfamate class of enzyme inhibitors. While 4-nitrophenyl sulfate serves as the standard chromogenic substrate for Steroid Sulfatase (STS), its sulfamate analogue (PNS) acts as a potent, active-site-directed irreversible inhibitor. This compound is critical in oncology research as the parent pharmacophore for third-generation STS inhibitors (e.g., Irosustat, EMATE) used to treat hormone-dependent breast cancer. This guide characterizes the molecule’s physicochemical properties, spectroscopic signatures, and its unique "suicide inhibition" mechanism.

Molecular Architecture & Physicochemical Properties[1][2]

The efficacy of 4-Nitrophenyl sulfamate stems from its ability to mimic the natural substrate (estrone sulfate) while possessing a chemically reactive leaving group that facilitates covalent enzyme modification.

Structural Specifications
  • IUPAC Name: (4-Nitrophenyl) sulfamate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 218.19 g/mol

  • CAS Registry Number: 139520-48-2 (Generic aryl sulfamate class reference)

  • Key Functional Groups:

    • Sulfamate Ester (

      
      ):  The "warhead" responsible for enzyme inactivation.[1] It acts as a transition-state mimic of the sulfate group.
      
    • Nitro Group (

      
      ):  An electron-withdrawing group (EWG) at the para position. It decreases the pKa of the leaving group (4-nitrophenol), thereby increasing the reactivity of the sulfamate toward nucleophilic attack by the enzyme.
      
Physicochemical Data Table
PropertyValueRelevance
Appearance White to off-white crystalline solidPurity indicator (yellowing indicates hydrolysis to 4-nitrophenol).
Melting Point 162–164 °CDiagnostic for phase purity.
pKa (Leaving Group) 7.15 (4-Nitrophenol)Critical for the elimination mechanism; lower pKa enhances leaving group ability.
Solubility DMSO, DMF, Acetone; sparingly in waterHydrolytically unstable in basic aqueous media.
Stability Moisture sensitiveMust be stored under desiccant; hydrolyzes to 4-nitrophenol and sulfamic acid.

Spectroscopic Characterization

Accurate identification of 4-Nitrophenyl sulfamate requires distinguishing it from its hydrolysis product (4-nitrophenol). The presence of the sulfamate protons in NMR and the S=O stretches in IR are definitive.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d6 (Required to observe exchangeable sulfamate protons)

  • 
    H NMR (400 MHz, 
    
    
    
    ppm):
    • 8.32 (d,

      
       Hz, 2H):  Aromatic protons ortho to the nitro group (deshielded by EWG).
      
    • 8.05 (s, 2H, broad): Sulfamate

      
       protons. Note: This signal disappears upon 
      
      
      
      exchange.
    • 7.54 (d,

      
       Hz, 2H):  Aromatic protons ortho to the sulfamate ester.
      
    • Interpretation: The AA'BB' splitting pattern confirms the para-substitution. The broad singlet at ~8.0 ppm is the diagnostic signature of the intact sulfamate group.

  • 
    C NMR (100 MHz, 
    
    
    
    ppm):
    • 155.2:

      
       attached to Oxygen (Sulfamate).
      
    • 145.8:

      
       attached to Nitro group.
      
    • 126.1: Aromatic

      
       (ortho to Nitro).
      
    • 123.4: Aromatic

      
       (ortho to Sulfamate).
      
Infrared Spectroscopy (FT-IR)
  • 3360, 3260 cm

    
    : 
    
    
    
    stretching (primary amine doublet).
  • 1525, 1350 cm

    
    : 
    
    
    
    asymmetric and symmetric stretches (Nitro group).
  • 1370, 1185 cm

    
    : 
    
    
    
    asymmetric and symmetric stretches (Sulfonyl).
  • 930 cm

    
    : 
    
    
    
    stretching (Diagnostic for sulfamates).
Mass Spectrometry (ESI-MS)
  • Negative Mode (ESI-): m/z 217.0

    
     (Dominant species).
    
  • Fragmentation: Loss of

    
     (79 Da) often yields the nitrophenolate ion (m/z 138).
    

Mechanism of Action: The Suicide Inhibition Pathway

4-Nitrophenyl sulfamate is classified as a mechanism-based irreversible inhibitor (suicide substrate). It does not merely compete for the active site; it chemically modifies it.

The Pharmacophore Logic

The enzyme STS contains a unique active site residue, Formylglycine (fGly) , generated post-translationally from a cysteine (or serine) residue. The aldehyde hydrate form of fGly acts as the nucleophile.

  • Recognition: The inhibitor binds to the active site, mimicking the sulfate ester of the natural substrate.

  • Sulfamoylation: The fGly hydrate hydroxyl group attacks the sulfur atom of the sulfamate.

  • Elimination: The 4-nitrophenolate group (an excellent leaving group due to the nitro-stabilization) is expelled.

  • Inactivation: The sulfamoyl group (

    
    ) remains covalently bound to the fGly residue. Unlike the natural sulfate intermediate, which is hydrolyzed by water to regenerate the enzyme, the sulfamoylated enzyme is extremely stable and resistant to hydrolysis (half-life of recovery > days).
    
Pathway Visualization

STS_Inhibition Enzyme Active STS Enzyme (fGly-hydrate) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor 4-Nitrophenyl Sulfamate (Inhibitor) Inhibitor->Complex TS Transition State (Nucleophilic Attack) Complex->TS fGly attacks Sulfur DeadEnzyme Sulfamoylated STS (Irreversibly Inactive) TS->DeadEnzyme Covalent Bond Formation LeavingGroup 4-Nitrophenol (Expelled) TS->LeavingGroup Elimination DeadEnzyme->Enzyme Hydrolysis (Extremely Slow/Negligible)

Figure 1: Mechanism of irreversible inactivation of Steroid Sulfatase by 4-Nitrophenyl sulfamate. The pathway leads to a "dead" enzyme-sulfamate adduct.

Experimental Protocols

Synthesis of 4-Nitrophenyl Sulfamate

Caution: Sulfamoyl chloride is corrosive and unstable. Handle in a fume hood.

Reagents: 4-Nitrophenol, Sulfamoyl chloride (freshly prepared or commercial), Dimethylacetamide (DMAc).

  • Preparation: Dissolve 4-Nitrophenol (1.0 eq) in anhydrous DMAc under nitrogen atmosphere. Cool to 0°C.[2]

  • Addition: Add Sulfamoyl chloride (1.5 eq) dropwise. The reaction is exothermic.

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to room temperature (RT) for 2-4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The product will be less polar than the starting phenol.

  • Quenching: Pour the reaction mixture into ice-cold brine.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with water (to remove DMAc) and bicarbonate (to remove unreacted phenol).

  • Purification: Dry over

    
    , concentrate, and recrystallize from Toluene/Acetone. Do not use silica chromatography  if possible, as sulfamates can degrade on acidic silica; if necessary, use flash chromatography with 1% triethylamine.
    
STS Inhibition Assay (Validation Workflow)

This protocol validates the potency of the inhibitor using the standard substrate (4-nitrophenyl sulfate, pNPS) or radiolabeled estrone sulfate.

Assay_Workflow Step1 Step 1: Enzyme Prep (Placental Microsomes or Recombinant STS) Step2 Step 2: Pre-Incubation Incubate Enzyme + 4-Nitrophenyl Sulfamate (37°C, 30 mins, pH 7.4) Step1->Step2 Step3 Step 3: Substrate Addition Add 4-Nitrophenyl Sulfate (Substrate) (Initiates reaction for remaining active enzyme) Step2->Step3 Step4 Step 4: Measurement Measure OD at 405 nm (Quantifies 4-Nitrophenol product) Step3->Step4 Decision Data Analysis Step4->Decision Result Calculate IC50 (Compare to Control) Decision->Result

Figure 2: Standard workflow for determining the IC50 of STS inhibitors. Note the pre-incubation step, which is crucial for irreversible inhibitors to establish the covalent bond before substrate competition.

References

  • Nussbaumer, P., & Billich, A. (2004). Steroid sulfatase inhibitors.[1][3][4][5][6] Medicinal Research Reviews, 24(4), 529–576. Link

  • Purohit, A., et al. (1995). Steroid sulphatase inhibitors for breast cancer therapy.[1][3][4][5][6] Journal of Steroid Biochemistry and Molecular Biology, 53(1-6), 505-509. Link

  • Woo, L. W., et al. (2000). Active site directed inhibition of steroid sulfatase by non-steroidal sulphamates. Chemistry & Biology, 7(10), 773-791. Link

  • Reed, M. J., et al. (2005). Steroid sulfatase: molecular biology, regulation, and inhibition. Endocrine Reviews, 26(2), 171–202. Link

  • Winum, J. Y., et al. (2005). Sulfamates and their therapeutic potential.[1][3] Medicinal Research Reviews, 25(2), 186-228. Link

Sources

Technical Guide: 4-Nitrophenyl Sulfamate in Proteomic Profiling and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Nitrophenyl sulfamate (PNPS) is a pivotal chemical probe and structural pharmacophore in the study of sulfatase enzymes, particularly Steroid Sulfatase (STS) . Unlike simple chromogenic substrates (e.g., p-nitrophenyl sulfate) used solely for activity monitoring, PNPS acts as a suicide substrate and active-site titrant . It irreversibly modifies the catalytic formylglycine (FGly) residue, releasing a stoichiometric "burst" of p-nitrophenol that allows for the absolute quantification of active enzyme centers.

This guide details the synthesis, mechanistic applications, and experimental protocols for using PNPS to characterize sulfatase kinetics and prototype irreversible inhibitors for hormone-dependent cancers.

Part 1: Chemical Foundation & Synthesis

Structural Identity
  • IUPAC Name: 4-nitrophenyl sulfamate

  • Molecular Formula:

    
    
    
  • Role: Irreversible inhibitor / Suicide substrate

  • Leaving Group: p-Nitrophenol (Yellow,

    
     nm at pH > 7.5)
    
Synthesis Protocol (The CSI Method)

While historical methods utilize unstable sulfamoyl chloride, the Chlorosulfonyl Isocyanate (CSI) route is the industry standard for reliability and safety in a research setting. This protocol generates the sulfamoylating agent in situ.

Safety Warning: CSI is corrosive and moisture-sensitive. Perform all steps in a fume hood under an inert atmosphere (


 or Ar).

Materials:

  • 4-Nitrophenol (1.0 eq)

  • Chlorosulfonyl isocyanate (CSI) (1.5 eq)

  • Formic acid (1.5 eq)

  • N,N-Dimethylacetamide (DMA) or Acetonitrile (Solvent)

  • Sodium bicarbonate (sat.[1] aq.)

Step-by-Step Protocol:

  • Reagent Generation: In a flame-dried flask under

    
    , dissolve CSI (1.5 eq) in anhydrous acetonitrile at 0°C. Dropwise add formic acid (1.5 eq). Vigorous gas evolution (
    
    
    
    and
    
    
    ) will occur. Stir for 1 hour at 0°C to form sulfamoyl chloride in situ.
  • Coupling: Add 4-nitrophenol (1.0 eq) dissolved in a minimal amount of DMA to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (disappearance of phenol).

  • Quench & Workup: Pour the reaction mixture into ice-cold saturated sodium bicarbonate (careful—foaming). Extract with Ethyl Acetate (

    
    ).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Benzene/Acetone or purify via flash chromatography (Silica, Hexane:EtOAc).
    

Part 2: Mechanism of Action

The utility of PNPS lies in its specific interaction with the Formylglycine (FGly) residue found in the active site of type I sulfatases.

The Suicide Inhibition Pathway

Unlike sulfates which are hydrolyzed, sulfamates transfer the


 group to the enzyme.
  • Recognition: PNPS binds to the active site (mimicking the natural sulfate substrate).

  • Nucleophilic Attack: The hydrated aldehyde of the FGly residue (acting as a gem-diol) attacks the sulfur atom of PNPS.

  • Leaving Group Departure: The p-nitrophenol group is expelled. This release is rapid and observable (the "Burst").

  • Dead-End Complex: The sulfamoyl group is covalently bonded to the FGly residue (N-sulfamoylation). This adduct is hydrolytically stable, permanently inactivating the enzyme.

Mechanism Enzyme Active Sulfatase (FGly-CHO) Complex Michaelis Complex (E-PNPS) Enzyme->Complex + PNPS Transition Transition State (Sulfuryl Transfer) Complex->Transition Nucleophilic Attack Inactivated Inactivated Enzyme (N-Sulfamoylated FGly) Transition->Inactivated Covalent Bond Formation Product p-Nitrophenol (Yellow Signal) Transition->Product Leaving Group Release Inactivated->Enzyme k_reactivation ≈ 0 (Irreversible)

Figure 1: Mechanism of suicide inhibition of sulfatase by PNPS. The release of p-nitrophenol is stoichiometric with the inactivation event.

Part 3: Application - Active Site Titration (Burst Kinetics)

This is the primary application for PNPS in enzymology. Because the inactivation is 1:1, the amount of p-nitrophenol released before the enzyme dies tells you exactly how many active molecules of enzyme were present.

The "Burst" Phenomenon

When PNPS is mixed with STS, the reaction follows the scheme:



  • 
    : p-Nitrophenol (Initial Burst)[2]
    
  • 
    : Sulfamoylated Enzyme
    
  • 
    : Sulfamoylation rate (Fast)
    
  • 
    : Hydrolysis of the adduct (Very slow/Zero for sulfamates)
    

Since


, product 

accumulates rapidly until all enzyme is sulfamoylated.
Experimental Protocol

Reagents:

  • Buffer: 0.1 M Tris-HCl or HEPES, pH 7.4 (PNP extinction coefficient is pH dependent; at pH 7.4,

    
    ).
    
  • Enzyme: Purified Steroid Sulfatase (or microsomal preparation).[3]

  • Substrate: PNPS Stock (10 mM in DMSO).

Workflow:

  • Baseline: Add

    
     Buffer to a cuvette. Zero spectrophotometer at 405 nm .
    
  • Enzyme Addition: Add enzyme (e.g.,

    
    ). Incubate 2 min at 37°C.
    
  • Initiation: Rapidly add PNPS (

    
    , final conc 
    
    
    
    ). Mix by inversion (3s).
  • Data Acquisition: Immediately record Absorbance at 405 nm every 1 second for 300 seconds.

Data Analysis

Fit the time-course data to the Burst Equation :



ParameterDefinitionInterpretation

(Amplitude)
Magnitude of the burst (

)
Corresponds to active enzyme concentration

.

First-order rate constant (

)
Rate of inactivation/sulfamoylation.

Steady-state velocityShould be near zero for PNPS. If

, indicates slow turnover.

Calculation of Active Enzyme Concentration:



Where 

is pathlength (1 cm) and

is the extinction coefficient of p-nitrophenol at the assay pH.

Workflow Step1 Prepare Reaction Mix (Buffer + Enzyme) Step2 Initiate with PNPS (Excess Concentration) Step1->Step2 Step3 Monitor Abs @ 405nm (0 - 300 seconds) Step2->Step3 Decision Observe Kinetics Step3->Decision ResultA Linear Only (No Burst) Decision->ResultA Substrate is Reversible ResultB Exponential Burst + Plateau Decision->ResultB Substrate is Suicide (PNPS) Analysis Calculate [E] from Burst Amplitude (A) ResultB->Analysis

Figure 2: Workflow for Active Site Titration using PNPS.

Part 4: Drug Development Applications

PNPS serves as the core pharmacophore for the development of clinical Steroid Sulfatase inhibitors used in breast cancer therapy (e.g., ER+ tumors).

Structure-Activity Relationship (SAR)

Researchers use PNPS as a template to enhance potency:

  • The Warhead: The sulfamate group (

    
    ) is non-negotiable. It is required for the covalent bond to FGly.
    
  • The Scaffold: The p-nitrophenyl ring is replaced to improve binding affinity and bioavailability.

    • Evolution: PNPS

      
       EMATE (Estrone sulfamate) 
      
      
      
      Irosustat (STX64).
    • Irosustat replaces the steroid core with a tricyclic coumarin ring, retaining the sulfamate warhead but avoiding estrogenic side effects.

Screening Protocol

To screen new inhibitors using PNPS as a reporter:

  • Incubate Enzyme + New Inhibitor (various concentrations) for a fixed time (e.g., 30 min).

  • Add PNPS (or p-nitrophenyl sulfate) as the substrate.

  • Measure residual activity.

  • Since PNPS is irreversible, you must distinguish between reversible competition and irreversible inactivation by the new drug. This is done by dilution assays (if activity returns upon dilution, the inhibitor is reversible).

References

  • Mechanism of Sulfatase Inactiv

    • Title: Inactivation of steroid sulfatase by an active site-directed inhibitor, estrone-3-O-sulfamate.[4]

    • Source: Biochemistry (1995).[4]

    • URL:[Link]

  • Active Site Titr

    • Title: Kinetic and titration methods for determination of active site contents of enzyme and catalytic antibody preparations.[5]

    • Source: Biochimica et Biophysica Acta (BBA) (2001).
    • URL:[Link]

  • Synthesis of Sulfam

    • Title: Sulfamoyl chloride (Methodology adaptation for in-situ gener
    • Source: Organic Syntheses (Adapted
    • URL:[Link]

  • Clinical Relevance (Irosust

    • Title: Steroid sulphatase inhibition via aryl sulphamates: clinical progress, mechanism and future prospects.
    • Source: Journal of Molecular Endocrinology (2018).
    • URL:[Link]

Sources

4-Nitrophenyl Sulfamate (CAS 108555-00-6): Nomenclature, Synthesis, and Applications in Advanced Sulfamidation

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals

The Strategic Value of 4-Nitrophenyl Sulfamate

In the landscape of medicinal chemistry, the sulfamide functional group (–NH–SO₂–NH–) is a highly sought-after pharmacophore, frequently deployed as an bioisostere for ureas and amides in the design of enzyme inhibitors (such as steroid sulfatase inhibitors) and receptor antagonists. However, the traditional synthesis of sulfamides using sulfamoyl chloride is notoriously harsh, often leading to the degradation of acid-labile functional groups or failing entirely when applied to weakly nucleophilic amines.

Enter 4-Nitrophenyl sulfamate (CAS: 108555-00-6) . As a bench-stable, highly reactive sulfamidating reagent, this molecule has revolutionized parallel synthesis workflows. By leveraging the exceptional leaving-group capacity of the 4-nitrophenoxy moiety, researchers can execute clean, high-yielding sulfamidations under remarkably mild conditions [2].

Molecular Identity and IUPAC Nomenclature Logic

Understanding the nomenclature of this reagent is critical for accurate cataloging and structural derivatization.

The formal IUPAC name is (4-nitrophenyl) sulfamate .

  • The Core: The parent structure is sulfamic acid (H₃NSO₃), an inorganic acid featuring a single sulfur atom bonded to an amino group, two oxo groups, and a hydroxyl group.

  • The Esterification: When the hydroxyl hydrogen of sulfamic acid is replaced by an aryl or alkyl group, the resulting compound is an O-ester, termed a "sulfamate."

  • The Substituent: In this molecule, the substituent is a benzene ring bearing a strongly electron-withdrawing nitro (–NO₂) group at the para (4-) position relative to the oxygen linkage.

Quantitative Profiling
PropertyData / Specification
CAS Registry Number 108555-00-6 [1]
IUPAC Name (4-nitrophenyl) sulfamate
Molecular Formula C₆H₆N₂O₅S
Molecular Weight 218.19 g/mol
Physical Appearance Bench-stable white to pale yellow solid
Storage Conditions Room temperature (stable for >1 month) [2]

Mechanistic Rationale: Why 4-Nitrophenyl?

As a Senior Application Scientist, I often see teams struggle with unreactive alkyl sulfamates. The choice of the 4-nitrophenyl group is not arbitrary; it is rooted in physical organic chemistry.

The nitro group at the para position exerts powerful electron-withdrawing effects via both inductive (σ-bond) and resonance (π-system) mechanisms. This significantly lowers the pKa of the conjugate acid (4-nitrophenol, pKa ~7.15), making the 4-nitrophenolate anion an exceptional leaving group. When a weakly nucleophilic amine attacks the sulfur center of 4-nitrophenyl sulfamate, the transition state is stabilized, and the expulsion of the 4-nitrophenolate leaving group is highly favored, driving the reaction to completion even at room temperature [2].

Base Optimization for Weakly Nucleophilic Amines

A critical failure point in sulfamidation is the choice of base. While Triethylamine (Et₃N) is a standard laboratory base, it is often too harsh for 4-nitrophenyl sulfamates, leading to premature reagent degradation. Recent optimizations demonstrate that pyridine is the superior choice for clean conversion [2].

Base ChoicepKa (Conjugate Acid)Nucleophilic CatalysisConversion RateSide Reactions
Triethylamine (Et₃N) 10.75PoorLow to ModerateHigh (Reagent degradation)
Pyridine 5.25ExcellentHigh (>85%)Minimal (Clean conversion)
DIPEA 10.50PoorModerateHigh

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to verify the success of each mechanistic step.

Protocol A: Synthesis of 4-Nitrophenyl Sulfamate

This procedure utilizes the chlorosulfonyl isocyanate (CSI) route, which is scalable and avoids the instability of isolated sulfamoyl chloride [3, 4].

Step-by-Step Methodology:

  • Addition: Dissolve 4-nitrophenol (1.0 equiv, e.g., 10 mmol) in anhydrous toluene (15 mL) under an inert argon atmosphere. Heat the solution to a gentle reflux.

  • Electrophilic Attack: Cautiously add Chlorosulfonyl isocyanate (CSI, 1.2 equiv) dropwise to the refluxing solution. Causality: The phenolic oxygen attacks the highly electrophilic isocyanate carbon, forming an N-chlorosulfonyl carbamate intermediate.

  • Maturation: Stir the reaction at reflux overnight to ensure complete consumption of the phenol (monitor via TLC: Hexanes/EtOAc 3:1).

  • Hydrolytic Quench (Critical Step): Cool the reaction mixture to 0 °C in an ice bath. Add deionized water dropwise.

    • Self-Validation Check: You must observe vigorous gas evolution. This is the release of CO₂ and HCl as the N-chlorosulfonyl group is hydrolyzed and decarboxylated to yield the primary sulfamate (–O–SO₂–NH₂). Continue adding water until gas evolution ceases [4].

  • Isolation: Extract the aqueous mixture with dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude brown oil from hexanes/toluene to yield 4-nitrophenyl sulfamate as a stable solid [3].

Protocol B: Sulfamidation of Weakly Nucleophilic Amines

This protocol is specifically tailored for amines containing acid-labile groups (e.g., N-Boc, acetals) or those with poor nucleophilicity [2].

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask, dissolve the weakly nucleophilic amine substrate (1.0 equiv) in anhydrous acetonitrile or DMF (concentration ~0.2 M).

  • Reagent Loading: Add 4-nitrophenyl sulfamate (1.5 equiv) to the solution.

  • Base Addition: Add anhydrous pyridine (1.5 to 3.0 equiv, depending on substrate steric hindrance). Causality: Pyridine acts as an acid scavenger and a mild nucleophilic catalyst without triggering the degradation of the sulfamate reagent.

  • Reaction: Stir the mixture at room temperature (or up to 40–50 °C for highly hindered amines) for 1 to 3 hours.

  • Workup: Dilute with EtOAc and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ (to remove the 4-nitrophenol byproduct), and brine. The yellow color of the aqueous layer (due to the 4-nitrophenolate anion) serves as a visual confirmation that the leaving group was successfully expelled.

  • Purification: Dry the organic layer, concentrate, and purify via silica gel chromatography to isolate the target sulfamide.

Workflow Visualization

The following diagram maps the logical progression from raw materials to the final drug candidate, highlighting the intermediate states and necessary reagents.

SulfamidationWorkflow N1 4-Nitrophenol + Chlorosulfonyl Isocyanate N2 Reflux in Toluene (Intermediate Formation) N1->N2 Step 1: Addition N3 Aqueous Quench (Hydrolysis of N-chlorosulfonyl) N2->N3 Step 2: Decarboxylation N4 4-Nitrophenyl Sulfamate (CAS: 108555-00-6) N3->N4 Step 3: Isolation N6 Target Sulfamide (Drug Candidate) N4->N6 Step 4: Sulfamidation N5 Weakly Nucleophilic Amine + Pyridine Base N5->N6 Nucleophilic Attack

Workflow for the synthesis of 4-nitrophenyl sulfamate and its application in sulfamidation.

References

  • Hattori, K., et al. (2025). "4-Nitrophenyl Sulfamates as Precursors Containing Acid-Labile Functional Groups for Sulfamidation with Weakly Nucleophilic Amines". Organic Letters, ACS Publications. Available at: [Link]

  • Lee, et al. "N-acyl sulfamic acid esters useful as hypocholesterolemic agents". US Patent US6093744A, Google Patents.
  • Anonymous Authors (2025). "Synthesis of galactosides equipped with sulfonate and vinyl sulfones groups [Supporting Information]". bioRxiv. Available at: [Link]

A Guide to Theoretical and Computational Modeling of 4-Nitrophenyl Sulfamate: From Prodrug Activation to Target Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Integrating Quantum Mechanics and Molecular Modeling for Drug Discovery

Abstract

4-Nitrophenyl sulfamate (NPS) and its derivatives represent a compelling class of prodrugs, particularly as inhibitors of zinc metalloenzymes like carbonic anhydrase (CA). Their efficacy is rooted in a two-stage mechanism: in vivo activation through hydrolysis to release a potent inhibitor, followed by precise binding to the target enzyme's active site. This guide provides an in-depth technical framework for researchers, chemists, and drug development professionals on the application of theoretical and computational methods to elucidate this mechanism. We will explore the use of Density Functional Theory (DFT) to model the prodrug activation and Molecular Docking and Dynamics to simulate the subsequent enzyme-inhibitor interactions, offering a validated, predictive workflow for the rational design of next-generation sulfamate-based therapeutics.

Introduction: The Sulfamate Prodrug Strategy

The sulfamate moiety has garnered significant attention in medicinal chemistry, acting as a versatile functional group for enhancing the potency and selectivity of drug candidates.[1] In the context of carbonic anhydrase inhibitors, the sulfamate group serves as an excellent zinc-binding group (ZBG).[1] Carbonic anhydrases are crucial enzymes that catalyze the reversible hydration of carbon dioxide and are implicated in various physiological and pathological processes, including glaucoma, epilepsy, and cancer.[2][3] Specifically, tumor-associated isoforms like CA IX and CA XII are validated targets for cancer therapy due to their role in pH regulation in the acidic tumor microenvironment.[1]

The prodrug approach leverages the body's own physiological conditions or enzymatic machinery to convert an inactive precursor into an active therapeutic agent at the desired site of action. 4-Nitrophenyl sulfamate is designed on this principle. The parent molecule is a stable, synthetically accessible compound.[4][5] In vivo, it is hypothesized to undergo hydrolysis, cleaving the 4-nitrophenoxy group to unmask the primary sulfamate (or its metabolite, sulfamic acid), which then acts as the potent inhibitor. This strategy can improve pharmacokinetic properties and reduce off-target effects.

This guide will detail the computational methodologies required to model the complete lifecycle of NPS, from its activation to its target engagement.

Modeling Prodrug Activation: The Hydrolysis Mechanism

The conversion of the NPS prodrug to its active form is the critical first step in its mechanism of action. Understanding the energetics and pathway of this hydrolysis reaction is paramount for predicting its activation kinetics in a biological setting.

The E1cB Hydrolysis Pathway

Kinetic studies on the hydrolysis of aryl sulfamate esters, including 4-nitrophenyl sulfamate, have shown that the reaction proceeds through a dissociative conjugate base (E1cB) mechanism, particularly in neutral to alkaline conditions.[6] This multi-step process can be effectively modeled using quantum chemical calculations.

The proposed mechanism involves:

  • Deprotonation: Ionization of the amino group of the sulfamate to form a conjugate base.

  • Dissociation: Unimolecular expulsion of the 4-nitrophenoxide leaving group to generate a highly reactive N-sulfonylamine intermediate (HN=SO₂).

  • Hydration: Rapid attack of a water molecule on the intermediate to yield the active inhibitor, sulfamic acid.[6]

Computational Approach: Density Functional Theory (DFT)

DFT is a powerful quantum mechanical method for investigating reaction mechanisms, transition states, and activation energies.[4][7][8] It allows for the precise calculation of the electronic structure and energy of molecules throughout a chemical reaction.[4][8]

A typical DFT workflow to study NPS hydrolysis would involve:

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Functional: A hybrid functional like B3LYP is often a good starting point, providing a balance of accuracy and computational cost.[4] For more complex energy landscapes, range-separated or double-hybrid functionals may be employed.

  • Basis Set: A Pople-style basis set such as 6-311++G(d,p) is suitable for capturing the electronic and geometric properties of all atoms, including diffuse functions for anions and polarization functions for accurate bonding descriptions.[4]

  • Solvent Model: Since hydrolysis occurs in an aqueous environment, an implicit solvent model like the Polarizable Continuum Model (PCM) is crucial for accurately representing the solvent effects on the reaction energetics.

The primary outputs of this analysis are the optimized geometries of the reactant, intermediates, transition states, and products, along with their corresponding energies. This allows for the construction of a potential energy surface diagram, which visually represents the activation energy barriers for each step of the E1cB mechanism.

Visualization: NPS Activation Pathway

The following diagram illustrates the key steps in the computational analysis of the NPS hydrolysis mechanism.

NPS_Activation cluster_dft DFT Calculation Workflow cluster_output Primary Output Reactant 1. Reactant Geometry (NPS + H2O) TS1 2. Transition State 1 (Deprotonation) Reactant->TS1 ΔG‡₁ Intermediate1 3. Conjugate Base Intermediate TS1->Intermediate1 TS2 4. Transition State 2 (Leaving Group Expulsion) Intermediate1->TS2 ΔG‡₂ Intermediate2 5. N-Sulfonylamine Intermediate TS2->Intermediate2 Product 6. Products (Sulfamic Acid + 4-Nitrophenoxide) Intermediate2->Product Fast PES Potential Energy Surface (Reaction Profile) Product->PES caption Workflow for DFT analysis of NPS hydrolysis.

Caption: Workflow for DFT analysis of NPS hydrolysis.

Modeling Target Interaction: Carbonic Anhydrase Inhibition

Once activated, the resulting sulfamic acid or a related metabolite binds to the active site of carbonic anhydrase. The canonical binding mode for sulfonamide and sulfamate inhibitors involves the coordination of the deprotonated amino group to the catalytic Zn²⁺ ion.[9][10] The rest of the inhibitor molecule forms additional hydrogen bonds and van der Waals interactions with residues in the active site, which determine its affinity and isoform selectivity.[10][11][12]

Computational Approach: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[13][14] It is an essential tool for structure-based drug design and for rationalizing observed structure-activity relationships (SAR).[15]

Experimental Protocol: Molecular Docking of Activated NPS

  • Receptor Preparation:

    • Obtain the crystal structure of the target human carbonic anhydrase isoform (e.g., CA II or a CA IX mimic) from the Protein Data Bank (PDB).

    • Remove all water molecules and co-crystallized ligands.

    • Add polar hydrogen atoms and assign appropriate atom types and partial charges using a molecular modeling suite (e.g., AutoDock Tools, Schrödinger Maestro).

    • Define the binding site by creating a grid box centered on the catalytic zinc ion, ensuring it encompasses the entire active site cavity.

  • Ligand Preparation:

    • Generate the 3D structure of the activated inhibitor (sulfamic acid).

    • Assign appropriate atom types, partial charges, and determine the rotatable bonds.

  • Docking Simulation:

    • Use a docking program like AutoDock Vina or Glide.

    • Employ a search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore various ligand conformations and orientations within the defined grid box.

    • Score the resulting poses using a scoring function that estimates the binding affinity (e.g., in kcal/mol).

  • Analysis:

    • Analyze the top-scoring poses. The most favorable pose should exhibit the canonical coordination of the sulfamate nitrogen to the zinc ion.

    • Visualize the binding mode to identify key interactions (hydrogen bonds, hydrophobic contacts) with active site residues like Gln92, Val121, Phe131, Leu198, and Thr200.[11][12]

Refinement and Validation: Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the binding event, MD simulations can assess the stability of the predicted enzyme-inhibitor complex over time in a simulated physiological environment.

An MD simulation would:

  • Place the best-docked complex in a simulation box filled with explicit water molecules and counter-ions.

  • Simulate the trajectory of all atoms over a period of nanoseconds.

  • Analyze the trajectory to assess the stability of the key interactions identified in docking, calculate binding free energies using methods like MM/PBSA, and observe any induced conformational changes in the protein or ligand.

Visualization: Integrated Computational Workflow

This diagram outlines the integrated workflow from initial prodrug structure to the analysis of the final enzyme-inhibitor complex.

Full_Workflow cluster_prodrug Part 1: Prodrug Activation cluster_binding Part 2: Target Binding cluster_analysis Part 3: Analysis NPS 4-Nitrophenyl Sulfamate (Prodrug) DFT DFT Calculation (Hydrolysis Mechanism) NPS->DFT Active_Inhibitor Activated Inhibitor (e.g., Sulfamic Acid) DFT->Active_Inhibitor Docking Molecular Docking Active_Inhibitor->Docking PDB Prepare CA-II Receptor (from PDB) PDB->Docking MD MD Simulation Docking->MD Input for MD Binding_Pose Predict Binding Pose & Affinity Docking->Binding_Pose Complex_Stability Assess Complex Stability & Free Energy MD->Complex_Stability caption Integrated workflow for NPS computational analysis.

Caption: Integrated workflow for NPS computational analysis.

Data Synthesis and Interpretation

The successful integration of these computational methods provides a wealth of predictive data.

Computational MethodKey Questions AnsweredPredicted Data Output
Density Functional Theory (DFT) What is the mechanism of prodrug activation? What is the activation energy?Reaction pathway, transition state geometries, activation free energies (ΔG‡)
Molecular Docking How does the active inhibitor bind to the target? What are the key interactions?Binding pose, orientation in active site, estimated binding affinity (kcal/mol)
Molecular Dynamics (MD) Is the predicted binding pose stable over time? What is the binding free energy?RMSD/RMSF plots, interaction stability analysis, binding free energy (ΔG_bind)

By correlating these computational results with experimental data—such as in vitro enzyme inhibition assays (IC₅₀ or Kᵢ values) and X-ray crystallography of inhibitor-enzyme complexes—researchers can build a robust, validated model.[16] This model not only explains the mechanism of action for 4-nitrophenyl sulfamate but also provides a powerful platform for the rational design of new, more potent, and selective sulfamate-based inhibitors. For example, modifications to the phenyl ring can be explored computationally to enhance interactions with the hydrophobic or hydrophilic pockets of the CA active site, leading to improved isoform selectivity.[1]

Conclusion and Future Directions

The theoretical and computational study of 4-Nitrophenyl sulfamate provides a clear example of how modern molecular modeling techniques can be used to deconstruct a complex biological mechanism. By combining quantum mechanics (DFT) to understand the chemical reactivity of the prodrug with classical methods (Docking and MD) to study the biomolecular recognition event, a complete picture emerges. This integrated approach is essential for modern drug discovery, enabling scientists to make informed, data-driven decisions, reduce experimental costs, and accelerate the development of novel therapeutics targeting carbonic anhydrase and other clinically relevant enzymes. Future work should focus on modeling the enzymatic catalysis of the hydrolysis step, which may involve different transition states and activation barriers compared to the uncatalyzed reaction in solution.

References

  • Winum, J. Y., et al. (2015). Structural Insights into Carbonic Anhydrase IX Isoform Specificity of Carbohydrate-Based Sulfamates. Journal of Medicinal Chemistry. Available at: [Link]

  • Gladstone, P. L., & McKenna, R. (2011). Promiscuity of Carbonic Anhydrase II. Unexpected Ester Hydrolysis of Carbohydrate-Based Sulfamate Inhibitors. Journal of the American Chemical Society. Available at: [Link]

  • Di Fiore, A., et al. (2013). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Gladstone, P. L., & McKenna, R. (2011). Promiscuity of carbonic anhydrase II. Unexpected ester hydrolysis of carbohydrate-based sulfamate inhibitors. Journal of the American Chemical Society. Available at: [Link]

  • Maren, T. H., et al. (1990). Carbonic anhydrase inhibitory activity and ocular pharmacology of organic sulfamates. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Li, Y., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Wang, L., et al. (2018). Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. Molecules. Available at: [Link]

  • Zhang, H., et al. (2017). Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. Molecules. Available at: [Link]

  • Spillane, W. J., et al. (2014). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry. Available at: [Link]

  • Sethi, K. K., et al. (2014). synthesis and inhibition of the human carbonic anhydrase isoforms I, II, IX and XII with benzene sulfonamides incorporating 4- and 3-nitrophthalimide moieties. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Smirnov, A., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Boriack-Sjodin, P. A., et al. (1998). Structural analysis of inhibitor binding to human carbonic anhydrase II. Protein Science. Available at: [Link]

  • Alterio, V., et al. (2005). Carbonic anhydrase inhibitors: stacking with Phe131 determines active site binding region of inhibitors as exemplified by the X-ray crystal structure of a membrane-impermeant antitumor sulfonamide complexed with isozyme II. Journal of Medicinal Chemistry. Available at: [Link]

  • Desai, U. R., et al. (2012). Synthesis of N -Substituted Sulfamate Esters from Sulfamic Acid Salts by Activation with Triphenylphosphine Ditriflate. The Journal of Organic Chemistry. Available at: [Link]

  • Eze, F. U., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules. Available at: [Link]

  • Yildiz, M., et al. (2023). Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl in Dioxane-Water Solutions. El-Cezeri Journal of Science and Engineering. Available at: [Link]

  • Angeli, A., et al. (2018). Carbonic anhydrase II active site with sulfonamides coordinated to it. ResearchGate. Available at: [Link]

  • Eze, F. U., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules. Available at: [Link]

  • Oettel, M., & Schillinger, E. (1993). Sulfamates of various estrogens are prodrugs with increased systemic and reduced hepatic estrogenicity at oral application. Archives of Pharmacology. Available at: [Link]

  • Merz, K. M. Jr. (2000). Docking of sulfonamides to carbonic anhydrase II and IV. Journal of Molecular Graphics and Modelling. Available at: [Link]

  • Eze, F. U., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. ResearchGate. Available at: [Link]

  • Khan, I., et al. (2022). Design, Synthesis and Molecular Docking Study of Novel 3-Phenyl-β-Alanine-Based Oxadiazole Analogues as Potent Carbonic Anhydrase II Inhibitors. Molecules. Available at: [Link]

  • Soleymani, M., et al. (2024). The Interaction of Sulfamethoxazole Drug with the Pristine and Functionalized C60 Fullerenes: A DFT Study. Physical Chemistry Research. Available at: [Link]

  • Flores-Holguín, N., et al. (2022). Conceptual DFT-Based Computational Peptidology, Pharmacokinetics Study and ADMET Report of the Veraguamides A–G Family of Marine Natural Drugs. Molecules. Available at: [Link]

  • Mary, Y. S., et al. (2021). Computational evaluation of the reactivity and pharmaceutical potential of an organic amine: A DFT, molecular dynamics simulations and molecular docking approach. Journal of Molecular Structure. Available at: [Link]

Sources

Methodological & Application

Application Note: Analytical Methods for Detecting 4-Nitrophenyl Sulfamate and its Degradation Products

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Nitrophenyl sulfamate (4-NPS) is a highly versatile compound, serving both as a bench-stable sulfamidating reagent for weakly nucleophilic amines[1] and as a critical model substrate/irreversible inhibitor for steroid sulfatase (STS) enzymes[2]. Because 4-NPS is prone to spontaneous and catalyzed hydrolysis, robust analytical methods are required to monitor its stability, enzymatic cleavage, and reaction conversion. This application note provides a comprehensive, self-validating guide to the analytical detection of 4-NPS and its primary degradation products: 4-nitrophenol (4-NP) and sulfamate.

Mechanistic Grounding: Hydrolysis and Cleavage Kinetics

To design an accurate analytical protocol, one must first understand the causality behind 4-NPS degradation. The cleavage of the S–O bond yields 4-nitrophenol and sulfamic acid, but the reaction mechanism is strictly governed by the pH of the microenvironment:

  • Acidic Conditions (pH 2–5): Hydrolysis proceeds via an associative

    
     mechanism. Water acts as a nucleophile attacking the sulfur atom, leading to the direct cleavage of the S–O bond[3].
    
  • Neutral to Alkaline Conditions (pH

    
     6–9):  The degradation shifts to a dissociative E1cB pathway. This involves the rapid ionization of the sulfamate amino group, followed by the rate-limiting unimolecular expulsion of the 4-nitrophenoxide leaving group to form an N-sulfonylamine intermediate, which subsequently hydrates[3][4].
    
  • Enzymatic Cleavage: STS enzymes catalyze the nucleophilic attack at the sulfur center, rapidly releasing 4-NP into the assay medium[2][5].

Understanding these pathways dictates our sample preparation: to stabilize 4-NPS for chromatographic analysis, the matrix must be acidified to suppress the rapid E1cB pathway[3].

Pathway NPS 4-Nitrophenyl Sulfamate (4-NPS) E1cB Alkaline/Neutral pH (E1cB Mechanism) NPS->E1cB OH- / H2O SN2 Acidic pH (SN2 Mechanism) NPS->SN2 H+ / H2O STS Steroid Sulfatase (Enzymatic Cleavage) NPS->STS Enzyme NP 4-Nitrophenol (Absorbs at ~400 nm) E1cB->NP SA Sulfamic Acid / Sulfamate E1cB->SA SN2->NP SN2->SA STS->NP STS->SA

Reaction pathways of 4-Nitrophenyl sulfamate yielding 4-nitrophenol and sulfamate.

Analytical Detection Strategies

Because the 4-NP byproduct is highly chromogenic, UV-Vis spectrophotometry is the gold standard for high-throughput kinetic assays[4]. However, for the precise quantification of the parent 4-NPS compound and trace sulfamate in complex matrices, chromatographic techniques are required.

Table 1: Summary of Quantitative Analytical Methods

AnalyteDetection MethodPrimary Signal / TransitionOptimal Matrix pHLimit of Detection (LOD)
4-Nitrophenyl sulfamate HPLC-UV254 nmAcidic (pH < 5)~0.5 µg/mL
4-Nitrophenol (Phenoxide) UV-Vis Spectrophotometry400 nmAlkaline (pH > 8.5)~1.0 µM
Sulfamic Acid / Sulfamate LC-MS/MS (ESI-)m/z 96 → 78Neutral~5.0 ng/mL

Experimental Protocols

Protocol 1: High-Throughput UV-Vis Kinetic Assay for 4-NPS Cleavage

Causality & Design Choice: The pKa of 4-nitrophenol is approximately 7.15[4]. To ensure that >95% of the released 4-NP is in its highly absorbing phenoxide ion form (yellow,


 = 400 nm), the detection buffer must be shifted to an alkaline pH (> 8.5) prior to spectral reading.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 4-NPS in anhydrous DMSO to create a 10 mM stock. Self-Validation Step: Anhydrous DMSO prevents premature E1cB hydrolysis during storage[1].

  • Buffer Setup: Prepare a 0.1 M Tris-HCl buffer at pH 7.4 (for physiological STS enzyme assays) or 0.1 M Borate buffer at pH 8.5–9.0 (for direct alkaline hydrolysis monitoring)[4].

  • Reaction Initiation: In a 96-well microplate, combine 180 µL of buffer with 10 µL of the enzyme/catalyst matrix. Initiate the reaction by adding 10 µL of the 10 mM 4-NPS stock (final assay concentration: 500 µM).

  • Incubation & Quenching: Incubate at 37°C. For endpoint assays, quench the reaction after 30 minutes by adding 50 µL of 0.1 M NaOH. This simultaneously halts enzymatic activity and fully ionizes the released 4-NP.

  • Detection: Measure absorbance at 400 nm using a microplate reader.

  • Quantification: Calculate the concentration of 4-NP using the molar extinction coefficient of 4-nitrophenoxide (

    
    ). Subtract the absorbance of a "Spontaneous Hydrolysis Control" (buffer + 4-NPS, no enzyme) to isolate the catalyzed rate[2].
    
Protocol 2: HPLC-UV/MS Method for 4-NPS Stability Monitoring

Causality & Design Choice: 4-NPS degrades rapidly in aqueous basic solutions. To accurately quantify the remaining parent compound, the reaction must be quenched with an acidic organic solvent, shifting the equilibrium away from the E1cB pathway[3].

Step-by-Step Methodology:

  • Sample Quenching: Extract 50 µL of the reaction mixture and immediately mix with 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Precipitation: Vortex for 10 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any precipitated proteins or salts.

  • Chromatographic Separation: Inject 10 µL of the supernatant onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Detection:

    • Monitor 4-NPS via UV absorbance at 254 nm.

    • Monitor sulfamate via LC-MS/MS in negative electrospray ionization (ESI-) mode, targeting the m/z 96 → 78 transition.

Workflow Sample Sample Prep (Buffer/Matrix) Incubation Reaction Incubation (37°C, pH 7.4 - 8.0) Sample->Incubation Quench Quench Reaction (Acidic or Alkaline Shift) Incubation->Quench Detection Detection (UV-Vis 400nm / LC-MS) Quench->Detection Analysis Data Analysis (Kinetics / Quantification) Detection->Analysis

Analytical workflow for detecting 4-Nitrophenyl sulfamate degradation products.

Troubleshooting & Self-Validating Systems

To ensure absolute trustworthiness in your data, implement the following systemic checks:

  • False Positives in Sulfamidation: When using 4-NPS as a sulfamidating reagent, the presence of strong bases can trigger rapid E1cB degradation rather than the desired amine coupling. Always use a weak base like pyridine to facilitate clean sulfamidation while preserving the 4-NPS precursor[1].

  • Matrix Interference at 400 nm: Biological matrices (e.g., cell lysates) may scatter light or contain endogenous chromophores. Always run a "Matrix-Only Blank" (matrix + buffer, no 4-NPS) and perform a standard addition curve by spiking known concentrations of pure 4-NP into the final quenched matrix to verify the effective molar extinction coefficient.

References

1.[1] 4-Nitrophenyl Sulfamates as Precursors Containing Acid-Labile Functional Groups for Sulfamidation with Weakly Nucleophilic Amines, Organic Letters - ACS Publications. 2.[2] Proton-in-Flight Mechanism for the Spontaneous Hydrolysis of N-Methyl O-Phenyl Sulfamate: Implications for the Design of Steroid Sulfatase Inhibitors, PMC. 3.[3] Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters, Organic & Biomolecular Chemistry (RSC Publishing). 4.[4] Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters (Detailed pKa Data), ResearchGate. 5.[5] Supporting Information for Aryl Sulfamates Synthesis and Enzymatic Assays, bioRxiv.

Sources

Application Note: 4-Nitrophenyl Sulfamate in Medicinal Chemistry & Drug Discovery

[1]

Executive Summary

4-Nitrophenyl sulfamate (4-NPS, PNU) acts as a pivotal tool compound in the development of Steroid Sulfatase (STS) inhibitors, a therapeutic class essential for hormone-dependent breast cancer treatment. Unlike its structural analog 4-nitrophenyl sulfate (pNPS) —which serves as a chromogenic substrate for turnover assays—4-nitrophenyl sulfamate functions as a mechanism-based irreversible inhibitor (suicide substrate) .

This application note details the dual utility of 4-NPS:

  • As a Kinetic Probe: For active-site titration and determination of inactivation kinetics (

    
    ) of STS.
    
  • As a Synthetic Reagent: Serving as a bench-stable sulfamoylating agent for the synthesis of complex sulfamide libraries.

Mechanism of Action: Suicide Inhibition

The scientific value of 4-NPS lies in its ability to hijack the catalytic cycle of STS. The enzyme's active site contains a hydrated formylglycine (fGly) residue, which normally attacks sulfate esters to hydrolyze them.

When STS encounters 4-NPS, the fGly residue attacks the sulfur atom of the sulfamate group. However, unlike the sulfate ester which hydrolyzes to regenerate the enzyme, the sulfamate moiety forms a stable covalent bond with the active site. The leaving group, p-nitrophenol , is released stoichiometrically.

The "Burst Kinetic" Signature

Because p-nitrophenol is chromogenic (yellow in alkaline pH,

  • Initial Burst: Rapid release of p-nitrophenol corresponding to the titration of available active sites.

  • Plateau: Cessation of product release as the enzyme becomes permanently sulfamoylated (dead).

Mechanistic Pathway Diagram

STS_Inhibition_MechanismEnzymeActive STS Enzyme(fGly-hydrate)ComplexMichaelis Complex(E·I)Enzyme->Complex+ 4-NPSInhibitor4-Nitrophenyl Sulfamate(4-NPS)Inhibitor->ComplexTransitionTransition State(Nucleophilic Attack)Complex->Transitionk_inactDeadEnzymeSulfamoylated Enzyme(Irreversibly Inhibited)Transition->DeadEnzymeCovalent BondLeavingGroupp-Nitrophenol(Yellow Signal)Transition->LeavingGroupRelease

Figure 1: Mechanism of irreversible inactivation of Steroid Sulfatase by 4-NPS.

Protocol A: Active Site Titration & Kinetic Profiling

This protocol utilizes the "burst" release of p-nitrophenol to quantify the concentration of active STS enzyme and determine the inactivation rate constant.

Materials
  • Buffer: 20 mM Tris-HCl, pH 7.4, containing 0.1% Triton X-100 (to maintain STS solubility).

  • Enzyme: Partially purified STS (e.g., from placental microsomes) or recombinant STS.

  • Reagent: 4-Nitrophenyl sulfamate (10 mM stock in DMSO).

  • Detection: Spectrophotometer or Plate Reader capable of kinetic monitoring at 405 nm.

Experimental Workflow
  • Baseline Setup:

    • Prepare 190 µL of Buffer in a 96-well plate.

    • Add 5 µL of STS enzyme preparation.

    • Incubate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation:

    • Add 5 µL of 4-NPS stock (Final concentration range: 100 nM – 10 µM).

    • Critical: Mix immediately and begin reading.

  • Data Acquisition:

    • Monitor Absorbance (405 nm) every 10 seconds for 20 minutes.

    • Observation: You will observe a rapid increase in absorbance that asymptotically approaches a maximum value (the "burst" amplitude).

Data Analysis & Calculation

The time-course of product formation follows the equation for irreversible inhibition:

ParameterDefinitionApplication

Concentration of p-nitrophenol at time

Calculated from Absorbance using

(pH dependent).

(Amplitude)
Concentration of active enzyme sitesUsed to determine enzyme purity/concentration.

Observed first-order rate constantPlot

vs. [I] to determine

and

.

Expert Insight: If the curve is linear rather than exponential, the inhibition is too slow to be captured in "burst" mode, or the compound is acting as a substrate (turnover). For 4-NPS and STS, an exponential plateau confirms suicide inhibition.

Protocol B: 4-NPS as a Sulfamoylation Reagent

Beyond inhibition, 4-NPS is a valuable reagent for synthesizing other sulfamate-based drugs.[1] It acts as a "sulfamoyl transfer" agent, reacting with amines to form sulfamides.[2]

Synthetic Utility

Direct reaction of amines with sulfamoyl chloride is often violent and yields side products. 4-NPS serves as a "tamed" sulfamoyl chloride equivalent.

Synthesis Workflow Diagram

Synthesis_WorkflowStartStarting Material:Target Amine (R-NH2)ConditionsReaction Conditions:Acetonitrile, Reflux, 6-12hStart->ConditionsReagentReagent:4-Nitrophenyl SulfamateReagent->ConditionsWorkupWorkup:Basic Wash (removes p-nitrophenol)Conditions->WorkupProductFinal Product:Sulfamide (R-NH-SO2-NH2)Workup->Product

Figure 2: Workflow for using 4-NPS to synthesize sulfamide derivatives.

Step-by-Step Synthesis Protocol
  • Reaction: Dissolve the target amine (1.0 eq) and 4-nitrophenyl sulfamate (1.2 eq) in anhydrous acetonitrile.

  • Heating: Reflux the mixture (approx. 80°C) for 6–12 hours.

  • Monitoring: Monitor by TLC or LC-MS. The disappearance of the amine and the appearance of the sulfamide peak indicate completion.

  • Purification (The "Self-Cleaning" Step):

    • The byproduct is p-nitrophenol.[3][4]

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash 3x with 0.1 M NaOH . The p-nitrophenol will deprotonate (turning bright yellow) and partition into the aqueous phase, leaving the pure sulfamide in the organic phase.

    • Dry organic layer over

      
       and concentrate.
      

Troubleshooting & Optimization

IssueProbable CauseSolution
No "Burst" in Kinetic Assay Enzyme is already inactive or concentration is too low.Verify enzyme activity using the substrate p-nitrophenyl sulfate (pNPS) first.[4] Increase enzyme concentration.
Linear Kinetics (No Plateau) Compound acting as slow substrate or non-covalent inhibitor.Check pH. At lower pH (< 6.0), the covalent adduct may be unstable. Ensure pH is 7.4.
Low Yield in Synthesis Amine nucleophilicity is too low.Add a non-nucleophilic base (e.g., TEA or DBU) to activate the amine. Switch solvent to DMA.
Yellow Color Persists in Product Incomplete removal of p-nitrophenol.Repeat NaOH washes until the aqueous layer is colorless.

References

  • Discovery of Sulfamate Inhibitors: Purohit, A., et al. "Steroid sulphatase inhibition via aryl sulphamates: clinical progress, mechanism and future prospects." Journal of Molecular Endocrinology (2018).[5]

  • Mechanism of Action: Nussbaumer, P., & Billich, A. "Steroid sulfatase inhibitors." Medicinal Research Reviews (2004).

  • Synthesis Reagent Utility: Winum, J. Y., et al. "Sulfamates and their therapeutic potential." Medicinal Research Reviews (2005).

  • Kinetic Assay Protocols: Stanway, S. J., et al. "Phase I study of STX 64 (667 Coumate) in breast cancer patients." Clinical Cancer Research (2006).

  • Bench-Stable Precursors: Hattori, K., et al. "4-Nitrophenyl Sulfamates as Precursors Containing Acid-Labile Functional Groups for Sulfamidation."[6] Organic Letters (2025).[6]

Spectrophotometric Assay of Sulfatase Activity Using 4-Nitrophenyl Sulfamate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the spectrophotometric assay of sulfatase activity using 4-Nitrophenyl sulfamate as a chromogenic substrate. This continuous assay is predicated on the enzymatic hydrolysis of the sulfamate ester bond, which liberates 4-nitrophenol. Under alkaline conditions, 4-nitrophenol is converted to the 4-nitrophenolate anion, a vibrant yellow chromophore with a maximum absorbance at approximately 405 nm. The rate of formation of this colored product is directly proportional to the sulfatase activity. This application note is designed for researchers, scientists, and drug development professionals engaged in the study of sulfatases and the screening of their inhibitors.

Introduction: The Principle of the Assay

Sulfatases (EC 3.1.6.-) are a class of enzymes that catalyze the hydrolysis of sulfate esters in a wide variety of biological molecules, playing a crucial role in cellular degradation, hormone regulation, and cell signaling. The spectrophotometric assay detailed herein provides a simple and robust method for quantifying sulfatase activity. The core of this assay is the enzymatic cleavage of the synthetic substrate, 4-Nitrophenyl sulfamate.

The reaction proceeds in two key stages for detection. Initially, the sulfatase enzyme catalyzes the hydrolysis of the S-O bond in 4-Nitrophenyl sulfamate, yielding sulfamic acid and 4-nitrophenol (4-NP). In its protonated form, 4-nitrophenol is largely colorless. The second stage involves a pH shift to alkaline conditions, which facilitates the deprotonation of 4-nitrophenol to the 4-nitrophenolate ion. This ion exhibits a strong yellow color, and its concentration can be accurately determined by measuring the absorbance at or near 405 nm[1].

The rate of the absorbance increase at this wavelength is directly proportional to the enzymatic activity, allowing for quantitative analysis. This assay is particularly valuable in drug discovery for screening potential inhibitors of sulfatases, such as steroid sulfatase (STS), a key target in hormone-dependent cancers[2][3].

Enzymatic Reaction Mechanism

The enzymatic hydrolysis of 4-Nitrophenyl sulfamate by a sulfatase, such as an arylsulfatase, involves a nucleophilic attack on the sulfur atom of the sulfamate group. This results in the cleavage of the sulfur-oxygen ester bond.

Enzymatic Hydrolysis of 4-Nitrophenyl Sulfamate sub 4-Nitrophenyl Sulfamate (Colorless Substrate) int Enzyme-Substrate Complex sub->int enz Sulfatase (Enzyme) enz->int h2o H₂O h2o->int int->enz Releases prod1 Sulfamic Acid int->prod1 Products prod2 4-Nitrophenol (Colorless at neutral pH) int->prod2 prod3 4-Nitrophenolate (Yellow Chromophore) prod2->prod3 Deprotonation oh OH⁻ (Alkaline Conditions) oh->prod3 spec Spectrophotometer (Measure Absorbance at ~405 nm) prod3->spec

Caption: Enzymatic hydrolysis of 4-Nitrophenyl sulfamate by sulfatase.

Materials and Reagents

Reagents
ReagentSupplierCatalog No.
4-Nitrophenyl sulfamate(Example) Sigma-Aldrich(Example) NXXXXX
Tris-HCl(Example) Fisher Scientific(Example) BP152
Sodium Hydroxide (NaOH)(Example) VWR(Example) BDH9286
4-Nitrophenol (Standard)(Example) Acros Organics(Example) 128210050
Purified Sulfatase(Example) R&D Systems(Example) 1234-EN
Equipment
  • Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm.

  • 96-well flat-bottom microplates (or cuvettes).

  • Incubator or water bath set to the desired reaction temperature (e.g., 37°C).

  • Calibrated pipettes.

  • Vortex mixer.

Experimental Protocols

Preparation of Solutions

Expertise & Experience Insight: The stability of the 4-Nitrophenyl sulfamate solution is critical. It is recommended to prepare it fresh or store it in small aliquots at -20°C to minimize spontaneous hydrolysis. The pH of the assay buffer should be optimized for the specific sulfatase being investigated; a pH of 7.0-8.0 is a common starting point for many sulfatases[4].

  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve the appropriate amount of Tris-HCl in deionized water to a final concentration of 50 mM. Adjust the pH to 7.5 with NaOH.

  • Substrate Stock Solution (10 mM 4-Nitrophenyl sulfamate): Due to limited aqueous solubility, dissolve 4-Nitrophenyl sulfamate in a minimal amount of a suitable organic solvent like DMSO or acetonitrile before diluting to the final concentration with the Assay Buffer.

  • Enzyme Solution: Prepare a stock solution of the purified sulfatase in the Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Stop Solution (0.5 M NaOH): Dissolve 20 g of NaOH in deionized water to a final volume of 1 L.

  • 4-Nitrophenol Standard Stock Solution (1 mM): Dissolve 13.91 mg of 4-nitrophenol in 100 mL of Assay Buffer. This stock solution can be used to prepare a standard curve.

Assay Procedure (96-Well Plate Format)
  • Prepare the Standard Curve:

    • In a 96-well plate, prepare a series of 4-nitrophenol standards by diluting the 1 mM stock solution in Assay Buffer to final concentrations ranging from 0 to 100 µM.

    • Add Stop Solution to each standard to a final concentration of 0.1 M NaOH. The total volume in each well should be consistent (e.g., 200 µL).

  • Set up the Enzymatic Reaction:

    • In separate wells of the 96-well plate, add the following components in the order listed:

      • Assay Buffer

      • Enzyme Solution (or buffer for the blank/negative control)

      • Inhibitor solution (if screening for inhibitors)

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to ensure temperature equilibration.

  • Initiate the Reaction:

    • Start the reaction by adding the 4-Nitrophenyl sulfamate substrate solution to each well. The final substrate concentration should be at or near the Kₘ value for the enzyme, if known. A typical starting concentration is 1 mM.

    • The total reaction volume should be consistent (e.g., 100 µL).

  • Incubation:

    • Incubate the plate at the reaction temperature for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the Reaction:

    • Terminate the reaction by adding a defined volume of Stop Solution (e.g., 100 µL of 0.5 M NaOH) to each well. This will raise the pH and stop the enzymatic reaction, while also converting the 4-nitrophenol to the colored 4-nitrophenolate ion[1].

  • Measure Absorbance:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis
  • Standard Curve: Plot the absorbance at 405 nm versus the concentration of the 4-nitrophenol standards. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope.

  • Calculate the Concentration of 4-Nitrophenol Produced:

    • Subtract the absorbance of the blank (no enzyme) from the absorbance of the sample wells.

    • Use the slope from the standard curve to calculate the concentration of 4-nitrophenol produced in each sample:

      • Concentration (µM) = (Corrected Absorbance) / m

  • Calculate Enzyme Activity:

    • Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmole of product per minute under the specified assay conditions.

    • Activity (U/mL) = [Concentration of 4-NP (µM) * Total Volume (mL)] / [Incubation Time (min) * Volume of Enzyme (mL)]

Trustworthiness: A Self-Validating System To ensure the integrity of the results, it is crucial to include appropriate controls:

  • Blank: Contains all reaction components except the enzyme, to account for non-enzymatic hydrolysis of the substrate.

  • Positive Control: A known active sulfatase to validate the assay setup.

  • Negative Control: A heat-inactivated enzyme or a known inhibitor to establish the baseline.

Quantitative Data Summary

The following table presents example data for the determination of sulfatase activity.

SampleAbsorbance at 405 nmCorrected Absorbance4-Nitrophenol (µM)Activity (U/mL)
Blank0.050---
Sulfatase0.4500.40021.80.0436
Sulfatase + Inhibitor0.1500.1005.450.0109

Calculations are based on a hypothetical molar absorptivity of 18,380 M⁻¹cm⁻¹ for 4-nitrophenol under alkaline conditions, a path length of 1 cm, a total reaction volume of 0.2 mL, an enzyme volume of 0.01 mL, and an incubation time of 30 minutes.[5][6]

Applications in Research and Drug Development

The 4-Nitrophenyl sulfamate assay is a versatile tool with significant applications in both basic research and pharmaceutical development.

  • Enzyme Characterization: This assay is routinely used to determine the kinetic parameters (Kₘ and Vₘₐₓ) of purified sulfatases[7]. By varying the substrate concentration, a Michaelis-Menten plot can be generated to elucidate the enzyme's affinity for the substrate and its maximum catalytic rate.

  • High-Throughput Screening (HTS) for Inhibitors: The simplicity and robustness of this colorimetric assay make it highly amenable to HTS for the discovery of novel sulfatase inhibitors[8]. Sulfamate derivatives themselves are a prominent class of steroid sulfatase inhibitors, and this assay can be used to evaluate their potency and structure-activity relationships (SAR).

  • Diagnostics and Environmental Science: Modified versions of this assay have been adapted to measure sulfatase activity in complex biological samples like soil, providing insights into microbial activity and the sulfur cycle[5].

Workflow Diagram

Assay Workflow A Reagent Preparation (Buffer, Substrate, Enzyme, Stop Solution) C Reaction Setup in 96-Well Plate (Buffer, Enzyme, +/- Inhibitor) A->C B Standard Curve Preparation (4-Nitrophenol Dilutions) I Data Analysis (Calculate Concentration and Activity) B->I D Pre-incubation at 37°C C->D E Initiate Reaction with Substrate D->E F Incubate for a Defined Time E->F G Stop Reaction with NaOH F->G H Measure Absorbance at 405 nm G->H H->I

Caption: A streamlined workflow for the spectrophotometric sulfatase assay.

References

  • Bowers, G. N. Jr., McComb, R. B., Christensen, R. G., & Schaffer, R. (1980). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Clinical Chemistry, 26(6), 724–729. [Link]

  • Bowers, G. N. Jr., McComb, R. B., Christensen, R. G., & Schaffer, R. (1980). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Semantic Scholar. [Link]

  • Williams, S. J., Denehy, E., & Krenske, E. H. (2014). Experimental and Theoretical Insights into the Mechanisms of Sulfate and Sulfamate Ester Hydrolysis and the End Products of Type I Sulfatase Inactivation by Aryl Sulfamates. The Journal of Organic Chemistry, 79(5), 1995–2005. [Link]

  • Gardner, T. G., & Senwo, Z. N. (2019). Enzymatic Hydrolysis of an Organic Sulfur Compound. Advances in Enzyme Research, 7(1), 1-13. [Link]

  • Wikipedia. (n.d.). 4-Nitrophenol. In Wikipedia. Retrieved from [Link]

  • Koprivova, A., et al. (2020). Sulfatase Assay to Determine Influence of Plants on Microbial Activity in Soil. Bio-protocol, 10(2), e3489. [Link]

  • G-Biosciences. (n.d.). Enzyme Analysis. G-Biosciences. [Link]

  • Scientific Research Publishing. (2019). Enzymatic Hydrolysis of an Organic Sulfur Compound. Scientific Research Publishing. [Link]

  • MP Biomedicals. (n.d.). TECHNICAL INFORMATION. MP Biomedicals. [Link]

  • El-Gamal, M. I., et al. (2021). Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. Molecules, 26(9), 2779. [Link]

  • Poirier, D., et al. (2016). Discovery of a sulfamate-based steroid sulfatase inhibitor with intrinsic selective estrogen receptor modulator properties. European Journal of Medicinal Chemistry, 122, 50-65. [Link]

  • ResearchGate. (2015). (PDF) Topiramate: A Review of Analytical Approaches for the Drug Substance, Its Impurities and Pharmaceutical Formulations. ResearchGate. [Link]

  • Oxford Academic. (2016). Topiramate: A Review of Analytical Approaches for the Drug Substance, Its Impurities and Pharmaceutical Formulations. Journal of Chromatographic Science, 54(2), 153-167. [Link]

  • MDPI. (2020). Controlling the Kinetics of an Enzymatic Reaction through Enzyme or Substrate Confinement into Lipid Mesophases with Tunable Structural Parameters. MDPI. [Link]

  • El-Gamal, M. I., et al. (2019). Sulfamates in drug design and discovery: Pre-clinical and clinical investigations. European Journal of Medicinal Chemistry, 181, 111578. [Link]

  • Jalili, R., et al. (2014). Development and validation of a new method for determination of topiramate in bulk and pharmaceutical formulation using high performance liquid chromatography. Journal of Reports in Pharmaceutical Sciences, 3(2), 179-183. [Link]

  • ACS Publications. (2022). Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer. Journal of Medicinal Chemistry, 65(5), 4118-4137. [Link]

  • PubMed Central. (n.d.). Proton-in-Flight Mechanism for the Spontaneous Hydrolysis of N-Methyl O-Phenyl Sulfamate: Implications for the Design of Steroid Sulfatase Inhibitors. PubMed Central. [Link]

  • PubMed Central. (n.d.). para-Nitrophenyl Sulfate Activation of Human Sulfotransferase 1A1 Is Consistent with Intercepting the E·PAP Complex and Reformation of E·PAPS. PubMed Central. [Link]

  • PubMed Central. (n.d.). Structural and Mechanistic Analysis of the Choline Sulfatase from Sinorhizobium melliloti: A Class I Sulfatase Specific for an Alkyl Sulfate Ester. PubMed Central. [Link]

  • ResearchGate. (2025). Experimental and Theoretical Insights into the Mechanisms of Sulfate and Sulfamate Ester Hydrolysis and the End Products of Type I Sulfatase Inactivation by Aryl Sulfamates. ResearchGate. [Link]

  • ResearchGate. (n.d.). Mechanistic studies of the hydrolysis of p-nitrophenyl sulfate catalyzed by arylsulfatase from Helix pomatia. ResearchGate. [Link]

  • MDPI. (2026). THC and CBD Induce Heme Oxygenase-1-Dependent Cell Death and Trigger Mitochondrial Dysfunction in Human Melanoma and Cutaneous Squamous Cell Carcinoma Cells. MDPI. [Link]

Sources

HPLC methods for separation of 4-Nitrophenyl sulfamate metabolites.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Strategies for the Separation of 4-Nitrophenyl Sulfamate (PNS) and its Metabolites

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantification of 4-Nitrophenyl sulfamate (PNS) and its primary hydrolytic metabolite, 4-Nitrophenol (PNP) . 4-Nitrophenyl sulfamate is a critical structural motif in the development of Steroid Sulfatase (STS) inhibitors (e.g., Irosustat/STX64) and serves as a mechanistic probe in enzymatic assays. This guide addresses the specific challenge of separating the labile sulfamate parent from its phenolic cleavage product, providing validated workflows for stability indicating assays and metabolic profiling.

Introduction & Scientific Context

4-Nitrophenyl sulfamate (PNS) is a suicide substrate and pharmacophore used extensively in oncology and endocrinology research. Unlike 4-Nitrophenyl sulfate (a natural substrate), the sulfamate moiety (


) irreversibly inhibits steroid sulfatase (STS) by sulfamoylating the active site formylglycine residue.

During in vitro assays or metabolic stability studies, PNS hydrolyzes to release 4-Nitrophenol (PNP) and sulfamic acid .

  • The Challenge: PNS is chemically labile. It undergoes hydrolysis via an

    
     mechanism in alkaline conditions and an 
    
    
    
    mechanism in acidic conditions. Therefore, the HPLC method must not only separate the species but also maintain analyte stability during the run.
  • The Solution: A reverse-phase C18 method using acidic mobile phases (pH 2–3) is preferred to suppress the ionization of the phenol (

    
    ) and minimize on-column hydrolysis of the sulfamate.
    

Reaction Pathway:



Instrumentation & Materials

  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance e2695 (Quaternary Pump preferred).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VUV).

  • Column:

    • Primary: Phenomenex Luna C18(2) or Agilent ZORBAX Eclipse Plus C18 (

      
      ).
      
    • Alternative (for polar retention): Thermo HyperCarb (

      
      ).
      
  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Water (Milli-Q, 18.2 MΩ).

    • Trifluoroacetic Acid (TFA) or Formic Acid (FA).

    • Standards: 4-Nitrophenyl sulfamate (CAS: 13842-16-5), 4-Nitrophenol (CAS: 100-02-7).

Experimental Protocols

Protocol A: Gradient RP-HPLC (Recommended)

Best for general purity checks, stability studies, and enzymatic hydrolysis monitoring.

Rationale: The acidic mobile phase keeps 4-Nitrophenol in its neutral form, increasing retention on C18 and ensuring sharp peak shape. It also stabilizes the sulfamate ester, which is more stable at pH 2–3 than at neutral/alkaline pH.

ParameterSetting
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Column Temp

(Ambient)
Injection Volume

Detection 290 nm (Isosbestic point approx.) or 310 nm (PNP max)

Gradient Profile:

Time (min) % Mobile Phase B Description
0.0 10% Equilibration
2.0 10% Isocratic Hold (Elute polar impurities)
12.0 90% Linear Ramp (Elute PNS and PNP)
14.0 90% Wash
14.1 10% Re-equilibration

| 20.0 | 10% | End |

Expected Retention:

  • Sulfamic Acid: ~1.5 min (Void volume, often not detected by UV).

  • 4-Nitrophenyl Sulfamate (PNS): ~6.5 – 7.5 min (Elutes earlier due to polar sulfamate group).

  • 4-Nitrophenol (PNP): ~9.0 – 10.0 min (Elutes later as neutral hydrophobic aromatic).

Protocol B: Isocratic Ion-Pair HPLC (Alternative)

Best for complex biological matrices (e.g., Bile, Plasma) where resolution from other anionic metabolites (Glucuronides/Sulfates) is required.

Rationale: Tetrabutylammonium bromide (TBAB) acts as an ion-pairing agent, increasing the retention of anionic species (Sulfamate, Sulfate, Glucuronide) on the C18 column, allowing for tunable selectivity.

  • Mobile Phase: Methanol : 10 mM Citrate Buffer (pH 6.2) (47:53 v/v) + 30 mM TBAB.

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: 290 nm.[2][4]

  • Note: At pH 6.2, PNP is partially ionized, but the ion-pairing agent dominates retention. This method is derived from bile metabolite studies [1].

Sample Preparation & Handling

Critical Step: Quenching Hydrolysis Since PNS hydrolyzes rapidly in base (


), samples from enzymatic assays (often pH 7.4–8.0) must be quenched immediately to prevent artificial hydrolysis during analysis.
  • Aliquot: Take

    
     of reaction mixture.
    
  • Quench: Add

    
     of cold Acetonitrile  containing 1% Formic Acid.
    
    • Why? The organic solvent precipitates proteins (enzymes), and the acid lowers pH to < 4, stabilizing the sulfamate.

  • Centrifuge: 10,000 x g for 5 mins at

    
    .
    
  • Analyze: Inject supernatant immediately.

Method Validation Parameters (Self-Validating Logic)

To ensure trustworthiness, the method must pass these criteria:

  • Linearity:

    
     for concentrations between 
    
    
    
    and
    
    
    .
  • Limit of Quantitation (LOQ): Typically

    
     for PNP using UV detection [1].[2]
    
  • Resolution (

    
    ):  The separation between PNS and PNP must be 
    
    
    
    .
  • Stability Check: Inject a standard of PNS every 10 runs. If the PNP peak area increases over time in the standard vial, the autosampler temperature is too high (keep at

    
    ).
    

Visualizations

Figure 1: Hydrolysis & Separation Logic

Caption: Reaction pathway of 4-Nitrophenyl sulfamate hydrolysis and the chromatographic logic for separating the polar parent from the hydrophobic metabolite.

G PNS 4-Nitrophenyl Sulfamate (Substrate/Inhibitor) Polarity: High Reaction Hydrolysis (Spontaneous or Enzymatic) PNS->Reaction pH > 8 or STS Enzyme HPLC HPLC Separation (C18 Column) PNS->HPLC Elutes Early (tR ~7 min) PNP 4-Nitrophenol (Metabolite) Polarity: Moderate Reaction->PNP SA Sulfamic Acid (Byproduct) Polarity: Very High Reaction->SA PNP->HPLC Elutes Late (tR ~10 min) SA->HPLC Void Volume (tR ~1.5 min)

Figure 2: Method Development Workflow

Caption: Step-by-step decision tree for selecting the optimal HPLC conditions based on sample matrix.

Workflow Start Start: Define Sample Matrix Matrix Is the sample a simple buffer/synthesis or complex biological fluid? Start->Matrix Simple Simple Buffer / Chemical Purity Matrix->Simple Synthesis/Enzyme Assay Complex Biological Fluid (Plasma/Bile) Matrix->Complex Metabolism Study MethodA Protocol A: Gradient C18 + TFA (Max Sensitivity & Peak Shape) Simple->MethodA MethodB Protocol B: Ion-Pair C18 + TBAB (Separates Glucuronides/Sulfates) Complex->MethodB Validation Validate: Check Resolution (Rs > 2.0) and Stability MethodA->Validation MethodB->Validation

References

  • Almási, A., Fischer, E., & Perjési, P. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Scientia Pharmaceutica, 79(4), 837–848.

  • Spillane, W. J., et al. (2011). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry, 9, 523-530.[5]

  • BenchChem Technical Support. (2025). HPLC Separation of Nitrophenol Isomers: A Comparative Guide.

Sources

4-Nitrophenyl Sulfamate: A Versatile Chemical Probe for Mapping and Inhibiting Enzyme Active Sites

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the landscape of drug development and enzymology, chemical probes are indispensable for mapping active-site topologies and elucidating catalytic mechanisms. 4-Nitrophenyl sulfamate (4-NPS) has emerged as a premier structural mimic for sulfate esters, particularly in the study of Type I sulfatases[1]. Unlike native substrates that undergo rapid turnover, aryl sulfamates act as mechanism-based, irreversible inhibitors. They covalently modify the active-site nucleophile—such as the unique formylglycine (FGly) residue in sulfatases—rendering the enzyme permanently inactive[1].

Causality in Probe Design

The design of 4-NPS leverages the exceptional leaving-group ability of the 4-nitrophenolate anion. When the sulfamate moiety enters the enzyme's active site, it mimics the transition state of the native sulfate substrate. The enzyme's nucleophile attacks the sulfur atom, leading to the cleavage of the S–O bond. This reaction expels 4-nitrophenolate, a highly conjugated species that absorbs strongly at 400 nm. This provides an immediate, quantifiable optical readout of the inactivation event, making 4-NPS an elegant, self-reporting probe[2].

The SN1 vs. SN2 Paradigm

In aqueous solutions, aryl sulfate monoanions typically hydrolyze via an SN2 mechanism. However, aryl sulfamates follow an SN1 pathway, generating a highly reactive sulfonylamine (SO₂NH) intermediate[1]. Within the constrained, hydrophobic environment of an enzyme active site, this intermediate facilitates the stable sulfamoylation of the target residue, preventing further catalytic cycles.

Mechanism E Enzyme (Active Site Nucleophile) ES Michaelis Complex (Reversible Binding) E->ES Association S 4-Nitrophenyl Sulfamate (Chemical Probe) S->ES Association EI Sulfamoylated Enzyme (Irreversibly Inactivated) ES->EI Nucleophilic Attack (Covalent Modification) P 4-Nitrophenolate (Reporter, Abs 400 nm) ES->P Leaving Group Elimination

Fig 1. Mechanistic pathway of enzyme inactivation and reporter release by 4-nitrophenyl sulfamate.

Quantitative Profiling of Sulfamate Probes

The efficacy of 4-NPS as a chemical probe is often benchmarked against therapeutic sulfamate derivatives like EMATE (Estrone-3-O-sulfamate) and Coumate. While EMATE is highly potent, it possesses residual estrogenic activity[3]. 4-NPS serves as an ideal, non-hormonal baseline probe for in vitro kinetic assays and active-site titrations.

Table 1: Kinetic and Inhibitory Profiles of Key Sulfamate Probes

Probe CompoundTarget Enzyme ClassInhibitory Potency / IC₅₀Primary Mechanism of Action
4-Nitrophenyl Sulfamate Aryl Sulfatases (Model)High Reactivity (Probe)Covalent active-site sulfamoylation
EMATE Estrone Sulfatase65 pMIrreversible active-site directed inhibition
Coumate Estrone Sulfatase>90% inhibition at 10 µMIrreversible, non-estrogenic inhibition

Protocol 1: Chemical Synthesis of 4-Nitrophenyl Sulfamate

To utilize 4-NPS effectively, researchers must synthesize high-purity batches free of hydrolyzed byproducts. This protocol utilizes N-chlorosulfonyl isocyanate (CSI) for the direct sulfamoylation of 4-nitrophenol[4],[5].

Reagents & Materials
  • 4-Nitrophenol (1.0 equiv)

  • N-Chlorosulfonyl isocyanate (CSI) (1.05 equiv)

  • Anhydrous toluene

  • Deionized water (for quenching)

  • Dichloromethane (DCM) and Hexanes (for extraction/recrystallization)

Step-by-Step Methodology
  • Preparation: Dissolve 4-nitrophenol in anhydrous toluene under an inert nitrogen atmosphere.

    • Causality Note: Toluene is a non-polar, aprotic solvent. Its use is critical to prevent the premature hydrolysis of the highly moisture-sensitive CSI reagent, ensuring the isocyanate reacts exclusively with the phenolic hydroxyl group[5].

  • Addition: Slowly add CSI dropwise to the stirred phenolic solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux for 6 hours.

    • Causality Note: Elevated temperatures provide the activation energy required to drive the formation of the chlorosulfonyl intermediate, overcoming the steric hindrance of the substituted phenol[4].

  • Quenching: Cool the mixture to 0 °C and cautiously add deionized water dropwise until gas evolution (CO₂ and HCl) ceases.

    • Causality Note: Water hydrolyzes the chlorosulfonyl group to the primary sulfamate (-OSO₂NH₂) while precipitating the final product[5].

  • Isolation: Extract the organic layer with DCM, dry over MgSO₄, filter, and concentrate in vacuo[4].

Self-Validation System
  • Yield & Purity Check: Recrystallize the crude product from hexanes/DCM. A sharp melting point (e.g., 163–167 °C for substituted derivatives) confirms the absence of unreacted phenol[4].

  • Visual Cue: The purified product must be an off-white or tan solid. A distinct yellow tint indicates spontaneous hydrolysis back to 4-nitrophenolate, meaning the batch must be discarded.

Protocol 2: Active-Site Titration and Kinetic Assay

This protocol details the use of 4-NPS to determine the active-site concentration and inactivation kinetics (


) of a target sulfatase.

Workflow Step1 Probe Prep (4-NPS in DMSO) Step2 Enzyme Incubation (Buffer pH 6.0) Step1->Step2 Aliquot Step3 Spectrophotometry (Monitor 400 nm) Step2->Step3 Continuous Assay Step4 Kinetic Analysis (Calculate k_inact) Step3->Step4 Data Export

Fig 2. Experimental workflow for active-site titration using 4-nitrophenyl sulfamate.

Reagents & Materials
  • Target Enzyme (e.g., purified Type I sulfatase)

  • 4-NPS Stock Solution (10 mM in anhydrous DMSO)

  • Assay Buffer: 100 mM MES, 150 mM NaCl, 5 mM CaCl₂, pH 6.0[5]

Step-by-Step Methodology
  • Buffer Optimization: Prepare and degas the assay buffer at exactly pH 6.0.

    • Causality Note: Sulfamate esters are prone to spontaneous hydrolysis at physiological or alkaline pH via an intramolecular proton transfer from the nitrogen to the bridging oxygen[2]. Maintaining a slightly acidic pH (6.0) minimizes background hydrolysis while preserving enzyme activity[5].

  • Reagent Mixing: In a quartz cuvette, mix 980 µL of Assay Buffer with 10 µL of the target enzyme.

  • Baseline Establishment: Place the cuvette in a UV-Vis spectrophotometer and zero the instrument at 400 nm.

  • Reaction Initiation: Add 10 µL of the 4-NPS DMSO stock (final concentration 100 µM) to the cuvette. Mix rapidly by inversion.

    • Causality Note: DMSO is restricted to ≤5% (v/v) to ensure the chemical probe remains soluble without inducing solvent-mediated protein denaturation[5].

  • Continuous Monitoring: Record the absorbance at 400 nm continuously for 10 to 15 minutes.

Self-Validation System
  • Background Control: Run a parallel cuvette containing buffer and 4-NPS without the enzyme. Subtract this background rate from the enzymatic rate to isolate true active-site titration[5].

  • Stoichiometric Verification: The burst phase of 4-nitrophenolate release should plateau, corresponding 1:1 with the molar concentration of active enzyme sites. If the absorbance continues to rise linearly without plateauing, it indicates either non-specific hydrolysis or that the enzyme is turning over the probe rather than being irreversibly inhibited[2].

References

  • Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters Source: Organic & Biomolecular Chemistry URL:[Link]

  • Structure-activity relationship determination within a group of substituted phenyl sulfamate based compounds against the enzyme oestrone sulfatase Source: PubMed / Journal of Steroid Biochemistry and Molecular Biology URL:[Link]

  • Proton-in-Flight Mechanism for the Spontaneous Hydrolysis of N-Methyl O-Phenyl Sulfamate: Implications for the Design of Steroid Sulfatase Inhibitors Source: PMC - National Institutes of Health URL:[Link]

  • N-acyl sulfamic acid esters useful as hypocholesterolemic agents (US6093744A)
  • Supporting Information for Structural and biochemical characterization of a novel sulfatase Source: bioRxiv URL:[Link]

Sources

Troubleshooting & Optimization

Troubleshooting common issues in 4-Nitrophenyl sulfamate assays.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 4-Nitrophenyl Sulfamate (4-NPS) Assays

Welcome to the Application Support Center for 4-Nitrophenyl Sulfamate (4-NPS) assays. 4-NPS is a critical chromogenic probe used extensively in enzymology to evaluate steroid sulfatase (STS) activity, characterize arylsulfatase kinetics, and screen for novel sulfamate-based inhibitors[1][2]. Because the sulfamate ester bond is uniquely reactive, researchers frequently encounter challenges related to spontaneous hydrolysis, signal-to-noise optimization, and poor reproducibility.

This guide synthesizes field-proven methodologies and mechanistic causality to help you establish a robust, self-validating assay system.

Section 1: Mechanistic Workflow & Causality

To troubleshoot effectively, one must understand the chemical causality of the assay. The enzymatic cleavage of the S-O bond in 4-NPS by a sulfatase (or via spontaneous chemical hydrolysis) yields sulfamic acid and 4-nitrophenol[1][3].

However, 4-nitrophenol is only weakly colored at neutral pH. To achieve the high molar extinction coefficient required for sensitive spectrophotometric detection (~18,000 M⁻¹ cm⁻¹ at 400–405 nm), the reaction must be driven to a highly alkaline pH. This fully deprotonates the leaving group into the intensely yellow 4-nitrophenolate anion[4][5].

NPS_Assay Substrate 4-NPS Substrate (Colorless) Reaction Incubation (pH 7.0 - 7.4, 37°C) Substrate->Reaction Enzyme Steroid Sulfatase (STS) Enzyme->Reaction Product1 4-Nitrophenol (Weakly Yellow) Reaction->Product1 Hydrolysis Detection 4-Nitrophenolate (Strong Yellow, OD 405nm) Product1->Detection Deprotonation Stop Alkaline Stop Buffer (pH > 9.0) Stop->Detection Adds Alkalinity

Fig 1: Mechanistic workflow of the 4-Nitrophenyl sulfamate (4-NPS) chromogenic assay.

Section 2: Self-Validating Experimental Protocol

A robust assay must include internal controls that validate both the enzyme's integrity and the optical detection system.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Substrate Stock: Dissolve 4-NPS in 100% anhydrous DMSO to a concentration of 20 mM. Store in single-use aliquots at -20°C to prevent moisture-induced degradation.

    • Assay Buffer: 100 mM Bis-Tris-Propane, 150 mM NaCl, 5 mM CaCl₂, pH 7.0[6].

    • Stop Buffer: 0.2 M NaOH or 0.5 M Tris-Base (pH 10.4).

  • Standard Curve Generation (The Validation Step):

    • Prepare a serial dilution of pure 4-nitrophenol (0 to 100 µM) in Assay Buffer.

    • Add Stop Buffer at the same ratio as the experimental wells and read at 405 nm. Causality: This verifies that your microplate reader is operating within its linear dynamic range and provides an exact conversion factor from Optical Density (OD) to product concentration.

  • Reaction Setup:

    • In a 96-well microplate, add 85 µL of Assay Buffer and 10 µL of enzyme solution (e.g., purified STS or cell lysate).

    • Control Wells: Include a "Blank" (Buffer + Substrate, no enzyme) and an "Enzyme Blank" (Buffer + Enzyme, no substrate).

    • Pre-incubate the plate at 37°C for 10 minutes to ensure thermal equilibrium.

  • Initiation & Incubation:

    • Initiate the reaction by adding 5 µL of the 20 mM 4-NPS stock (Final concentration = 1 mM; Final DMSO = 5% v/v)[6].

    • Incubate at 37°C for 30 minutes on a microplate shaker (300 rpm) to ensure uniform kinetics.

  • Termination & Detection:

    • Add 100 µL of Stop Buffer to all wells.

    • Immediately measure absorbance at 400–405 nm using a microplate reader[4][5].

Section 3: Troubleshooting Guides & FAQs

Q1: Why is my background absorbance (blank) unacceptably high before the enzyme is even added? A1: This is the most common issue in 4-NPS assays and is caused by the spontaneous chemical hydrolysis of the sulfamate ester bond in aqueous environments[1]. Causality & Solution: Water acts as a nucleophile, cleaving the S-O bond over time. If your stock solution was prepared in a buffer or low-grade DMSO containing trace water, it has already degraded into 4-nitrophenol. Always prepare 4-NPS in anhydrous DMSO (≤0.005% water) and keep it desiccated at -20°C. Dilute into the aqueous assay buffer only seconds before initiating the reaction.

Q2: I am using a highly active enzyme, but my signal (OD 405nm) is extremely low. What is wrong? A2: Assuming the enzyme is active, this usually stems from incomplete ionization of the 4-nitrophenol product. Causality & Solution: 4-Nitrophenol has a pKa of ~7.15. If your assay is running at pH 7.0 and you attempt to read the plate dynamically (without a stop buffer), less than 45% of the product is in the highly absorbing 4-nitrophenolate state. You must use an alkaline Stop Buffer (pH > 9.0) for endpoint assays to force 100% ionization. Additionally, ensure your final DMSO concentration is ≤5%, as higher concentrations can precipitate the substrate or denature the enzyme[6].

Q3: How do I differentiate between true enzyme inhibition and assay interference when screening compounds? A3: False positives are rampant in colorimetric screening due to the "inner-filter effect." Causality & Solution: Many small-molecule drug candidates absorb light in the 400–450 nm range, artificially inflating the OD and masking the generation of 4-nitrophenol. To validate hits, you must run a "Compound Control" well (Test Compound + 4-NPS + Buffer, no enzyme). Subtract this background from your experimental wells.

Troubleshooting Issue High Background OD Check1 Substrate Age/Storage? Issue->Check1 Check2 Buffer pH too high? Issue->Check2 Sol1 Prepare fresh 4-NPS in anhydrous DMSO Check1->Sol1 If degraded Sol2 Adjust assay buffer to pH 7.0 - 7.4 Check2->Sol2 If pH > 7.5

Fig 2: Decision tree for troubleshooting high background absorbance in 4-NPS assays.

Q4: My replicates have a high coefficient of variation (CV > 15%). How can I improve precision? A4: High CVs in 96-well plates are typically caused by thermal gradients ("edge effects") or poor mixing. Causality & Solution: The rate of 4-NPS hydrolysis is highly temperature-dependent. If a cold plate is placed in a 37°C incubator, the outer wells heat faster than the inner wells, causing disparate reaction rates. Always pre-incubate the empty microplate and the assay buffers at 37°C before adding the enzyme and substrate. Use an orbital shaker to ensure instantaneous mixing upon substrate addition.

Section 4: Quantitative Data & Optimization Parameters

To maintain assay integrity, ensure your experimental parameters fall within the validated ranges summarized below. Deviations will compromise the thermodynamic stability of the substrate or the kinetic behavior of the enzyme.

ParameterOptimal RangeConsequence of Deviation
Substrate (4-NPS) Conc. 0.5 mM – 2.0 mMLow: Sub-Vmax kinetics. High: Substrate precipitation; elevated spontaneous hydrolysis background.
DMSO Concentration 1% – 5% (v/v)Low: 4-NPS precipitates out of solution. High: Enzyme denaturation; altered active site dynamics[6].
Assay Incubation pH 7.0 – 7.4Low: Reduced STS catalytic efficiency. High: Exponential increase in spontaneous substrate hydrolysis.
Stop Buffer pH > 9.0Low: Incomplete conversion to 4-nitrophenolate, leading to severe underestimation of enzyme activity.
Detection Wavelength 400 nm – 405 nmDeviation: Drastic loss of sensitivity. The peak absorbance of the 4-nitrophenolate anion is highly specific to this narrow band[4][5].

References

  • Benchchem. Application Notes and Protocols: Phenyl Sulfamate Derivatives as Enzyme Inhibitors. Retrieved from 4

  • Spillane, W. J., et al. Mechanism of the hydrolysis of the sulfamate EMATE—an irreversible steroid sulfatase inhibitor. ResearchGate. Retrieved from 1

  • Essays in Biochemistry. Cytosolic sulfotransferases in endocrine disruption. Portland Press. Retrieved from 2

  • bioRxiv. Arylsulfamates inhibit colonic Bacteroides growth through lipid kinases and not sulfatases. Retrieved from 6

  • PNAS. Arylsulfamates inhibit colonic Bacteroidota growth through a sulfatase. Retrieved from 3

  • Interchim. ß-Glucuronidase/Arylsulfatase. Retrieved from 5

Sources

Technical Support Center: Identifying and Minimizing Interference in Chromogenic Assays with 4-Nitrophenyl sulfamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for chromogenic assays utilizing 4-Nitrophenyl sulfamate (4-NPS). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common sources of interference in sulfatase assays. By understanding the underlying principles of the assay and potential pitfalls, you can ensure the generation of robust and reliable data.

Introduction to 4-Nitrophenyl sulfamate Assays

Chromogenic assays using 4-Nitrophenyl sulfamate are fundamental tools for measuring the activity of sulfatase enzymes. These enzymes play crucial roles in various biological processes, including hormone regulation and cellular degradation.[1] The assay principle is straightforward: a sulfatase cleaves the sulfate group from the 4-NPS substrate, releasing 4-nitrophenol. Under alkaline conditions, 4-nitrophenol is deprotonated to the 4-nitrophenolate ion, which is a yellow-colored compound with a strong absorbance at approximately 405-420 nm.[2][3] The rate of color formation is directly proportional to the sulfatase activity.

While elegant in its simplicity, this assay is susceptible to various forms of interference that can lead to inaccurate results. This guide will provide a structured approach to identifying and mitigating these issues.

Troubleshooting Guide

This section is organized in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: Why is my background absorbance (blank) unexpectedly high?

A high background reading in your blank wells (containing all reaction components except the enzyme) can mask the true signal from enzymatic activity, leading to a reduced signal-to-noise ratio and inaccurate measurements.

Potential Causes and Solutions:

  • Spontaneous Hydrolysis of 4-NPS: 4-Nitrophenyl sulfamate can undergo spontaneous hydrolysis, especially under non-optimal pH and temperature conditions.[4][5][6]

    • Causality: The stability of the sulfamate ester bond is pH-dependent. In neutral to moderately alkaline solutions (pH ≥ ~6-9), a dissociative mechanism can lead to the slow release of 4-nitrophenol even without enzymatic activity.[4][6]

    • Troubleshooting Protocol:

      • Verify Buffer pH: Ensure your assay buffer pH is within the optimal range for your specific sulfatase while minimizing spontaneous hydrolysis. Many sulfatases have optimal activity at a slightly acidic to neutral pH, which also helps to stabilize the 4-NPS substrate.[7]

      • Fresh Substrate Preparation: Prepare the 4-NPS solution fresh for each experiment. Avoid using old stock solutions that may have already undergone significant hydrolysis.

      • Temperature Control: Incubate your assays at the recommended temperature. Elevated temperatures can accelerate the rate of spontaneous hydrolysis.[8]

      • Run a "No-Enzyme" Control Over Time: To assess the rate of spontaneous hydrolysis under your specific assay conditions, set up a blank reaction and measure its absorbance at several time points throughout your intended incubation period. This will help you determine an acceptable experimental window.

  • Contaminated Reagents: Contamination of your buffer, substrate solution, or even the microplate with substances that absorb light at the detection wavelength can contribute to high background.

    • Troubleshooting Protocol:

      • Use High-Purity Reagents: Always use high-quality, analytical-grade reagents and ultrapure water for all solutions.

      • Test Individual Components: Measure the absorbance of each individual component of your blank reaction (buffer, substrate solution) to pinpoint the source of the high background.

      • Use a New Batch of Reagents: If contamination is suspected, switch to a new, unopened batch of reagents.

  • Spectrophotometric Interference from the Sample Matrix: If you are measuring sulfatase activity in complex biological samples (e.g., cell lysates, tissue homogenates, serum), endogenous compounds can interfere with the absorbance reading.[9][10]

    • Causality: Compounds like bilirubin (yellow), hemoglobin (red), and lipids (turbidity) can absorb light at or near 405 nm, leading to a falsely elevated background.[9][11][12][13][14][15]

    • Troubleshooting Protocol:

      • Include a "Sample Blank": For each biological sample, prepare a control well that contains the sample and all reaction components except the 4-NPS substrate. Subtract the absorbance of this sample blank from the absorbance of your corresponding experimental well.

      • Sample Dilution: Diluting your sample can sometimes reduce the concentration of interfering substances to a level where they no longer significantly impact the assay. However, ensure that the sulfatase activity remains within the linear range of detection after dilution.

      • Sample Pre-treatment: In cases of severe interference, particularly from lipemia (high lipid content), ultracentrifugation of the sample can help to clarify it by pelleting the lipids.[12]

Workflow for Diagnosing High Background

High_Background_Troubleshooting Start High Background Absorbance Check_Spontaneous_Hydrolysis Assess Spontaneous 4-NPS Hydrolysis Start->Check_Spontaneous_Hydrolysis Check_Reagent_Contamination Investigate Reagent Contamination Start->Check_Reagent_Contamination Check_Sample_Matrix Evaluate Sample Matrix Interference Start->Check_Sample_Matrix Solution_pH_Temp Optimize pH and Temperature Check_Spontaneous_Hydrolysis->Solution_pH_Temp Solution_Fresh_Substrate Use Freshly Prepared Substrate Check_Spontaneous_Hydrolysis->Solution_Fresh_Substrate Solution_Reagent_Purity Use High-Purity Reagents Check_Reagent_Contamination->Solution_Reagent_Purity Solution_Sample_Blank Incorporate Sample Blanks Check_Sample_Matrix->Solution_Sample_Blank

Caption: Decision tree for troubleshooting high background absorbance.

Question 2: My enzyme activity is lower than expected or absent.

Low or no detectable signal can be frustrating. This issue can stem from problems with the enzyme, the assay conditions, or the presence of inhibitors.

Potential Causes and Solutions:

  • Inactive Enzyme: The sulfatase may have lost its activity due to improper storage or handling.

    • Troubleshooting Protocol:

      • Check Storage Conditions: Ensure the enzyme has been stored at the correct temperature and in the recommended buffer. Avoid repeated freeze-thaw cycles.

      • Use a Positive Control: If available, run the assay with a known, active sulfatase enzyme to confirm that the assay components and conditions are suitable for detecting activity.

      • Verify Enzyme Concentration: Use a reliable protein quantification method (e.g., Bradford or BCA assay) to confirm the concentration of your enzyme stock.

  • Sub-optimal Assay Conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for your specific sulfatase.

    • Causality: Enzyme activity is highly dependent on environmental conditions that maintain its proper three-dimensional structure. Deviations from the optimal pH or temperature can lead to reduced catalytic efficiency or even denaturation.[16]

    • Troubleshooting Protocol:

      • pH Optimization: Perform a pH titration curve for your enzyme to determine its optimal pH for activity. Different sulfatases can have different pH optima.[7]

      • Temperature Optimization: Run the assay at a few different temperatures (e.g., 25°C, 37°C, 50°C) to find the optimal condition for your enzyme. Be mindful that higher temperatures can also increase substrate hydrolysis.

      • Review Literature: Consult the literature for the known optimal conditions for your specific sulfatase or a closely related one.

  • Presence of Inhibitors: Your sample or reagents may contain substances that inhibit sulfatase activity.

    • Causality: Various compounds can act as sulfatase inhibitors. These can be competitive inhibitors that bind to the active site, or non-competitive inhibitors that bind elsewhere on the enzyme and alter its conformation.[17] Common inhibitors include phosphate, sulfite, and certain metal ions.[7][18] Some drugs and test compounds can also inhibit sulfatases.[19][20]

    • Troubleshooting Protocol:

      • Identify Potential Inhibitors in Buffers: Phosphate is a known inhibitor of some sulfatases.[18] If you are using a phosphate-based buffer and observing low activity, consider switching to a different buffering system like Tris or HEPES.

      • Chelate Metal Ions: If you suspect metal ion inhibition, the addition of a chelating agent like EDTA to your assay buffer may be beneficial, provided that the enzyme itself does not require a metal cofactor for activity.

      • Test for Inhibition in the Sample: To determine if your sample contains an inhibitor, perform a "spike-recovery" experiment. Add a known amount of active sulfatase (the "spike") to your sample and a control buffer. If the activity in the spiked sample is significantly lower than in the spiked buffer, an inhibitor is likely present.

      • Sample Dialysis: If your sample contains a low molecular weight inhibitor, dialysis or buffer exchange using a desalting column can help to remove it.

Table 1: Common Sulfatase Inhibitors and Mitigation Strategies

Inhibitor ClassExamplesMechanism of InhibitionMitigation Strategy
Anions Phosphate, Sulfite, VanadateCompetitive inhibition, mimicking the sulfate substrate or transition state[7]Use non-inhibitory buffers (e.g., Tris, HEPES).
Metal Ions MolybdateCompetitive inhibition[17]Add a chelating agent like EDTA (if the enzyme is not a metalloenzyme).
Oxidizing Agents Sodium chlorate, Hydrogen peroxide, HypochloriteOxidation of critical active site residues[17][21]Avoid exposure of the enzyme to these agents.
Aryl Sulfamates Irosustat, Estrone sulfamateIrreversible modification of the active site[19]Be aware of these if screening compound libraries.
Other Compounds Danazol, Phenylmethylsulfonyl Fluoride (PMSF)Varied, including irreversible modification of active site residues[17][19]Avoid contamination with these compounds.
Question 3: My results are not reproducible between experiments.

Poor reproducibility can be caused by a number of factors, from inconsistent pipetting to variations in reagent preparation and incubation times.

Potential Causes and Solutions:

  • Inconsistent Pipetting: Small variations in the volumes of enzyme, substrate, or other reagents can lead to significant differences in results.

    • Troubleshooting Protocol:

      • Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy.

      • Use Master Mixes: Whenever possible, prepare a master mix of your common reagents (buffer, substrate) to be dispensed into all wells. This minimizes well-to-well variability.

      • Consistent Technique: Use proper pipetting techniques, such as pre-wetting the pipette tip and using a consistent speed and pressure.

  • Variations in Incubation Time and Temperature: Inconsistent incubation times or temperature fluctuations can affect the rate of the enzymatic reaction.

    • Troubleshooting Protocol:

      • Precise Timing: Use a multichannel pipette to start and stop reactions at precise time intervals, especially for kinetic assays.

      • Stable Incubation Temperature: Use a calibrated incubator or water bath to ensure a stable and uniform temperature for all samples.

  • Reagent Instability: As mentioned earlier, 4-NPS can hydrolyze over time. Inconsistent preparation of this reagent can lead to variability.

    • Troubleshooting Protocol:

      • Standardize Reagent Preparation: Always prepare your 4-NPS solution in the same way and use it within a consistent timeframe for each experiment.

Experimental Workflow for a Robust Sulfatase Assay

Caption: A standardized workflow for performing a reproducible 4-NPS sulfatase assay.

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength to measure the product of the 4-NPS reaction? A1: The product, 4-nitrophenolate, has a maximum absorbance around 405-420 nm. The exact wavelength can vary slightly depending on the buffer conditions and the specific spectrophotometer. It is recommended to perform a wavelength scan of the product in your assay buffer to determine the optimal wavelength for your specific conditions.

Q2: How do I choose the right concentration of 4-NPS for my assay? A2: The optimal substrate concentration depends on the Michaelis-Menten constant (Km) of your enzyme for 4-NPS. For routine activity measurements, a substrate concentration of 5-10 times the Km is generally recommended to ensure the reaction rate is not limited by the substrate concentration. If the Km is unknown, you can perform a substrate titration experiment to determine the concentration at which the reaction rate reaches a plateau (Vmax).

Q3: Can other "4-nitrophenyl" based substrates interfere with my assay? A3: Yes. If your sample contains other enzymes, such as phosphatases or lipases, and you inadvertently use a substrate like 4-nitrophenyl phosphate (pNPP) or 4-nitrophenyl palmitate, these enzymes can also produce 4-nitrophenol, leading to a false positive signal.[3] Ensure you are using the correct and specific substrate, 4-Nitrophenyl sulfamate, for your sulfatase assay.

Q4: What are Pan-Assay Interference Compounds (PAINS) and should I be concerned about them? A4: PAINS are compounds that appear to be active in a wide range of assays but are actually artifacts.[22] They can interfere through various mechanisms, including chemical reactivity, aggregation, or redox cycling.[22] If you are screening a compound library for sulfatase inhibitors, it is crucial to be aware of PAINS. Phenol-sulfonamides are a known class of PAINS. If you identify a "hit," it is important to perform secondary assays and control experiments to rule out non-specific interference.

References

  • Sun Diagnostics. (n.d.). Assay Interference: A Brief Review and Helpful Hints. Retrieved from [Link]

  • Wikipedia. (2023, December 22). Steroid sulfatase. Retrieved from [Link]

  • Herschlag, D., et al. (2011). Structural and Mechanistic Analysis of the Choline Sulfatase from Sinorhizobium melliloti: A Class I Sulfatase Specific for an Alkyl Sulfate Ester. Journal of Molecular Biology, 407(4), 589-603. Retrieved from [Link]

  • Spillane, W. J., et al. (2014). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry, 12(35), 6886-6895. Retrieved from [Link]

  • Reed, M. J., et al. (2005). Steroid Sulfatase: Molecular Biology, Regulation, and Inhibition. Endocrine Reviews, 26(2), 171-202. Retrieved from [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113. Retrieved from [Link]

  • Wang, Y., et al. (2019). Inhibition Properties of Arylsulfatase and β-Glucuronidase by Hydrogen Peroxide, Hypochlorite, and Peracetic Acid. Oxidative Medicine and Cellular Longevity, 2019, 8592317. Retrieved from [Link]

  • Unknown. (2024, June 21). What are STS inhibitors and how do they work?. Retrieved from [Link]

  • Williams, A., et al. (2012). Proton-in-Flight Mechanism for the Spontaneous Hydrolysis of N-Methyl O-Phenyl Sulfamate: Implications for the Design of Steroid Sulfatase Inhibitors. Journal of the American Chemical Society, 134(32), 13494-13501. Retrieved from [Link]

  • Am Ende, C. W., et al. (2015). 4-Nitrophenyl Sulfamates as Precursors Containing Acid-Labile Functional Groups for Sulfamidation with Weakly Nucleophilic Amines. Organic Letters, 17(19), 4786-4789. Retrieved from [Link]

  • Stawoska, I., et al. (2012). Mechanistic studies of the hydrolysis of p-nitrophenyl sulfate catalyzed by arylsulfatase from Helix pomatia. Journal of Molecular Catalysis B: Enzymatic, 74(1-2), 8-15. Retrieved from [Link]

  • Baell, J. B., & Holloway, G. A. (2010). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Medicinal Chemistry, 53(7), 2719-2740. Retrieved from [Link]

  • Lippi, G., et al. (2019). Interference in specialized coagulation assays affecting the protein C pathway: Effects of marked haemolysis, hyperbilirubinaemia and lipaemia on chromogenic and clotting tests on two coagulation platforms. International Journal of Laboratory Hematology, 41(Suppl 1), 50-57. Retrieved from [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113. Retrieved from [Link]

  • ResearchGate. (n.d.). Absorbance of potentially interfering substances (i.e., cell-free hemoglobin, hyperbilirubinemia and lipemia [turbidity]).. Retrieved from [Link]

  • Spillane, W. J., et al. (2014). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry, 12(35), 6886-6895. Retrieved from [Link]

  • Clinical Lab Manager. (2022, August 16). Hemolysis, Icterus, and Lipemia Interference: New Approaches to Old Foes. Retrieved from [Link]

  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5, 1-6. Retrieved from [Link]

  • eClinpath. (n.d.). Interferences. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfatase activity as determined by p-nitrophenyl sulfate assay of.... Retrieved from [Link]

  • El-Gendi, A., et al. (2021). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Membranes, 11(3), 171. Retrieved from [Link]

  • Song, W. C., et al. (2007). para-Nitrophenyl Sulfate Activation of Human Sulfotransferase 1A1 Is Consistent with Intercepting the E·PAP Complex and Reformation of E·PAPS. Journal of Biological Chemistry, 282(39), 28569-28578. Retrieved from [Link]

  • Pierce, C. N., et al. (2021). Clinical utility and impact of the use of the chromogenic vs one‐stage factor activity assays in haemophilia A and B. Haemophilia, 27(4), 547-556. Retrieved from [Link]

  • Xenoic®. (n.d.). Determination of sulfamate and sulfate in topiramate tablets according to USP monograph. Retrieved from [Link]

  • Thieme Connect. (n.d.). Interference in Coagulation Testing: Focus on Spurious Hemolysis, Icterus, and Lipemia. Retrieved from [Link]

  • Jo, J., et al. (2022). Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer. Journal of Medicinal Chemistry, 65(6), 4877-4895. Retrieved from [Link]

  • Acosta, E., et al. (2024). One-Pot Enzymatic Bioconversion of Native Whey for the Simultaneous Production of Galacto-Oligosaccharides and Antioxidant Peptides. Foods, 13(5), 724. Retrieved from [Link]

  • Favaloro, E. J., et al. (2020). Hemolysis interference in 10 coagulation assays on an instrument with viscosity-based, chromogenic, and turbidimetric clot detection. International Journal of Laboratory Hematology, 42(4), 435-443. Retrieved from [Link]

  • Jalili, R., et al. (2014). Development and validation of a new method for determination of topiramate in bulk and pharmaceutical formulation using high per. Journal of Reports in Pharmaceutical Sciences, 3(2), 179-183. Retrieved from [Link]

  • de Souza, A. M., et al. (2015). Topiramate: A Review of Analytical Approaches for the Drug Substance, Its Impurities and Pharmaceutical Formulations. Journal of Pharmaceutical and Biomedical Analysis, 113, 145-156. Retrieved from [Link]

Sources

Technical Support Guide: Optimization of 4-Nitrophenyl Sulfamate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

The synthesis of 4-nitrophenyl sulfamate derivatives is a critical step in developing Steroid Sulfatase (STS) inhibitors and sulfamidating reagents. While conceptually simple (


), the reaction is plagued by three primary failure modes: competitive hydrolysis , reagent decomposition , and "runaway" exotherms  that degrade the labile sulfamate moiety.

To maximize yield and purity, one must move beyond the traditional "Sulfamoyl Chloride in Dichloromethane (DCM)" protocol. This guide advocates for the In-Situ CSI/DMA Method , which minimizes side reactions and maximizes stability.

The Reaction Pathway & Failure Points

The following diagram illustrates the optimized synthesis pathway versus the common degradation routes.

G CSI Chlorosulfonyl Isocyanate (CSI) Intermediate Sulfamoyl Chloride (H2NSO2Cl) [Generated In-Situ] CSI->Intermediate + HCOOH (Controlled Addition) HCOOH Formic Acid Product 4-Nitrophenyl Sulfamate Intermediate->Product + Phenol in DMA/NMP Hydrolysis Hydrolysis Product (4-Nitrophenol + Sulfamic Acid) Intermediate->Hydrolysis Moisture/Base Phenol 4-Nitrophenol Derivative SideProduct N-Acylated Byproducts Phenol->SideProduct Solvent Interference (e.g., DMF)

Figure 1: Optimized reaction pathway using in-situ generation of sulfamoyl chloride. Red dotted lines indicate critical failure modes to avoid.

Synthesis Optimization: The Protocols

Why Traditional Methods Fail
  • Commercially available Sulfamoyl Chloride: Highly hygroscopic and decomposes rapidly upon storage, leading to inconsistent stoichiometry.

  • DCM/DMF Solvents: DMF can react with sulfamoyl chloride to form N-dimethylformamidine adducts, contaminating the product. DCM often lacks the solubility power for polar intermediates, causing heterogeneous reactions that stall.

Recommended Protocol: The In-Situ CSI/DMA Method

This method generates fresh sulfamoyl chloride without isolation, using N,N-dimethylacetamide (DMA) as a non-reactive, high-solubility solvent.

Reagents:

  • Chlorosulfonyl Isocyanate (CSI) [Freshly distilled if yellow]

  • Formic Acid (98%+)

  • N,N-Dimethylacetamide (DMA) [Anhydrous]

  • 4-Nitrophenol derivative[1][2][3][4]

Step-by-Step Workflow:

  • Reagent Generation (The "Cold" Phase):

    • Dissolve Formic Acid (1.05 equiv) in anhydrous DMA.

    • Cool CSI (1.0 equiv) in a separate vessel to 0°C under

      
      .
      
    • Crucial: Add the Formic Acid/DMA solution to the CSI slowly dropwise.

    • Observation: Vigorous gas evolution (

      
       and 
      
      
      
      ) will occur. Control the rate to prevent thermal runaway.
    • Stir at 0°C

      
       Room Temp (RT) for 2-3 hours until gas evolution ceases. You now have a clean solution of 
      
      
      
      .
  • Coupling (The "Warm" Phase):

    • Add the 4-Nitrophenol derivative (0.95 equiv) directly to the sulfamoyl chloride solution.

    • Note: No additional base is usually required if the phenol is electron-deficient (like 4-nitrophenol). If using a less acidic phenol, a weak base like 2,6-di-tert-butylpyridine may be added, but avoid strong bases (TEA, DIPEA) as they promote E1cB hydrolysis.

    • Stir at RT for 4–12 hours. Monitor by TLC (UV).

  • Quenching (The "Gentle" Phase):

    • Pour the reaction mixture into ice-cold brine/water .

    • Why? 4-Nitrophenyl sulfamates are relatively stable in acid/neutral water but hydrolyze instantly in warm or basic water.

Troubleshooting Guide

Issue 1: Low Yield & Recovery
SymptomProbable CauseCorrective Action
No Precipitate on Quench Product is too soluble in DMA/Water mix.Action: Extract with Ethyl Acetate (EtOAc). Wash organic layer 5x with water to remove DMA. Dry over

.
Yellow Color in Product Residual 4-Nitrophenol (Starting Material).[1]Action: The yellow color is the phenolate anion. Wash the organic layer with cold 5% Citric Acid or 0.1M HCl . Do NOT use

(base turns it yellow/promotes hydrolysis).
Incomplete Conversion Decomposed CSI reagent.Check: CSI should be clear. If yellow/viscous, distill it before use. Ensure Formic Acid is added to the CSI, not vice-versa, to control the exotherm.
Issue 2: Purity & Stability (Hydrolysis)

The most common impurity is the hydrolyzed phenol. 4-Nitrophenyl sulfamates hydrolyze via an E1cB-like elimination mechanism in the presence of base.

Hydrolysis Sulfamate Ar-O-SO2-NH2 Anion [Ar-O-SO2-NH]- Sulfamate->Anion Deprotonation Base Base (B:) Base->Sulfamate Elimination Elimination (- ArO-) Anion->Elimination Intermediate HN=SO2 (Sulfonylimide) Elimination->Intermediate Hydrolysis Sulfamic Acid Intermediate->Hydrolysis + H2O (Fast)

Figure 2: Base-catalyzed hydrolysis mechanism (E1cB). Avoiding basic conditions during workup is critical.

Q: My product decomposes on the silica column. What should I do?

  • Diagnosis: Silica gel is slightly acidic, which is usually fine, but "active" sites or residual alkalinity in the eluent can trigger degradation.

  • Solution:

    • Pre-treat Silica: Slurry silica with 1% Triethylamine in Hexane, then wash thoroughly with pure Hexane to deactivate highly acidic sites without leaving a basic residue.

    • Alternative: Use Recrystallization instead of chromatography.

      • Solvent System: Dissolve in minimum hot Acetone or EtOAc; add Hexane or Toluene dropwise until cloudy. Cool to 4°C.

Issue 3: "Bumping" during Synthesis
  • Cause: Rapid addition of Formic Acid to CSI releases CO/CO2 gas violently.

  • Fix: Use a pressure-equalizing dropping funnel. Maintain temperature between 0°C and 10°C during addition. Do not seal the vessel; ensure adequate venting.

Frequently Asked Questions (FAQs)

Q: Can I use Sulfamic Acid (


) directly? 
A:  generally, no. Sulfamic acid is zwitterionic and poorly soluble in organic solvents. It requires high temperatures or activation (e.g., with 

) to react with phenols, which often degrades the sensitive 4-nitrophenyl moiety. The CSI method is far milder.

Q: How should I store 4-Nitrophenyl sulfamate derivatives? A: Store at -20°C under Argon. These compounds are "shelf-stable" but will slowly hydrolyze if exposed to atmospheric moisture. If the solid turns yellow, it has hydrolyzed (releasing 4-nitrophenol).

Q: What is the "HFIPS" alternative? A: If the CSI method fails, consider using Hexafluoroisopropyl Sulfamate (HFIPS) .

  • Benefit: HFIPS is a bench-stable solid reagent that transfers the sulfamate group to phenols.

  • Protocol: Mix Phenol + HFIPS + Base (TEA) in Acetonitrile at 50°C.

  • Reference:Org.[5][6] Lett. 2021, 23, 7, 2595–2599.[6]

References

  • Optimization of Sulfamoylation using CSI/DMA

    • Title: Industrially applicable process for the sulfamoylation of alcohols and phenols.[6][7][8]

    • Source: European P
    • URL
  • Bench-Stable Alternative (HFIPS)

    • Title: Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent.[6]

    • Source:Organic Letters, 2021, 23(7), 2595–2599.[6]

    • URL:[Link]

  • Hydrolysis Mechanism & Stability

    • Title: Experimental and Theoretical Insights into the Mechanisms of Sulfate and Sulfam
    • Source:The Journal of Organic Chemistry, 2014, 79(5), 2028–2037.
    • URL:[Link]

  • Application in Drug Discovery (Steroid Sulfatase Inhibitors)

    • Title: Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)
    • Source:Journal of Medicinal Chemistry, 2022, 65(5), 4279–4299.
    • URL:[Link]

Sources

Purification strategies for products from 4-Nitrophenyl sulfamate reactions.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Nitrophenyl Sulfamate Chemistry

Welcome to the Technical Support Hub. You are likely here because you are utilizing 4-Nitrophenyl Sulfamates (4-NPS) as "bench-stable" precursors to synthesize complex sulfamates or sulfamides, or you are synthesizing 4-NPS derivatives as sulfatase inhibitors.

While 4-NPS reagents offer a milder alternative to sulfamoyl chlorides, they introduce a specific purification bottleneck: the stoichiometric release of 4-Nitrophenol (4-NP) . This by-product is sticky, chromophoric, and can co-elute with polar products.

This guide provides an autonomous, modular workflow to isolate your target compound with high purity.

Module 1: The Reaction & The "Yellow" Problem

Before purifying, you must understand the species in your flask. The reaction typically involves a nucleophile (amine/alcohol) attacking the sulfur center of the 4-NPS, displacing 4-nitrophenol.

The Mechanistic Pathway

The following diagram illustrates the transformation and the origin of the impurities.

ReactionPathway Reagent 4-Nitrophenyl Sulfamate (Reagent) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nu Nucleophile (R-NH2 or R-OH) Nu->Intermediate Base Base Catalyst (e.g., Pyridine/TEA) Base->Intermediate Activates Product Target Product (Sulfamide/Sulfamate) Intermediate->Product ByProduct 4-Nitrophenol (The Impurity) Intermediate->ByProduct Leaving Group (pKa ~7.15)

Figure 1: Mechanistic pathway showing the stoichiometric release of 4-Nitrophenol (Red) alongside the Target Product (Green).

Module 2: Liquid-Liquid Extraction (LLE) Strategy

The Challenge: 4-Nitrophenol (4-NP) has a pKa of ~7.[1]15. In standard organic solvents (DCM, EtOAc), it remains protonated and soluble, often co-migrating with your product. The Solution: You must exploit the pKa difference. By adjusting the aqueous pH to >8.5, you ionize 4-NP into 4-nitrophenolate , which is:

  • Water-soluble (partitions out of the organic layer).

  • Bright Yellow (visual indicator of successful removal).

Protocol: The "Yellow Wash" Technique

Use this protocol before attempting column chromatography.

  • Dilution: Dilute your reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Note: EtOAc is preferred if your product is polar.

  • The Carbonate Wash: Wash the organic layer with 1.0 M Na₂CO₃ or saturated NaHCO₃ .

    • Observation: The aqueous layer should turn bright yellow immediately.

  • Iterative Validation: Repeat the carbonate wash until the aqueous layer is colorless .

    • Why? A yellow aqueous layer indicates 4-NP is still being pulled from the organic phase. A colorless layer confirms the phenol is gone.

  • The Acid Trap (Caution): If you used Pyridine/TEA as a base, wash with 0.5 M HCl or 10% Citric Acid only if your product is acid-stable.

    • Risk:[2] Sulfamates can hydrolyze in strong acid + heat. Keep it cold (0°C) and brief.

Troubleshooting the Extraction
ObservationDiagnosisCorrective Action
Aqueous layer remains yellow after 5 washes 4-NP concentration is high, or pH is insufficient.Switch from NaHCO₃ (pH ~8.5) to Na₂CO₃ (pH ~11) to drive full ionization.
Product is missing from organic layer Product is too polar or has acidic protons (e.g., N-H sulfamide).Stop. Acidify aqueous layer to pH 4 and re-extract with EtOAc. Your product may have ionized.[3]
Emulsion forms Common with sulfamates and basic water.Add Brine (saturated NaCl) to the aqueous phase or filter through a Celite pad.

Module 3: Chromatographic Purification

If LLE is insufficient, Flash Chromatography is the next step. However, sulfamates are polar, and 4-NP streaks on silica.

Stationary Phase Selection Matrix
ModeStationary PhaseMobile Phase RecommendationApplication
Normal Phase Silica Gel (Standard)DCM:MeOH (95:5) or Hex:EtOAcStandard lipophilic sulfamates.
Buffered Normal Silica Gel+ 1% Triethylamine (TEA)Prevents "tailing" of acidic sulfamates/sulfamides.
Reverse Phase C18 (Hydrophobic)Water:Acetonitrile (+ 0.1% Formic Acid)Recommended for polar products or difficult 4-NP separation.
The "Doping" Strategy

Silica gel is slightly acidic. This can cause:

  • Degradation of acid-sensitive sulfamates.[4]

  • Streaking of the product.

Protocol: Pre-wash your silica column with mobile phase containing 1% Triethylamine (TEA) . This neutralizes acidic sites on the silica. Run your purification with 0.5% TEA in the mobile phase to maintain sharp peaks.

Module 4: Stability & Storage (The "Hidden" Killer)

Users often report yield loss after purification. This is usually due to hydrolysis during concentration.

Key Stability Rules:

  • Heat + Acid = Death: Never heat a sulfamate solution if traces of acid are present. It hydrolyzes to the amine and sulfate.[5]

  • Rotovap Bath Limit: Do not exceed 40°C .

  • Storage: Store pure sulfamates as solids at -20°C. In solution (DMSO/MeOH), they are stable for days at RT but degrade over weeks.

StabilityLogic State Purified Sulfamate (in solution) Condition1 High Temp (>50°C) State->Condition1 Condition2 Acidic pH (<4) State->Condition2 Safe Stable Product State->Safe Lyophilize / Store -20°C Result Hydrolysis (Loss of Product) Condition1->Result Accelerates Condition2->Result Catalyzes

Figure 2: Stability logic flow. Avoid the combination of heat and acidity to prevent hydrolysis.

Frequently Asked Questions (FAQ)

Q: My product is a solid but looks yellow. Is it pure? A: Likely not. Even trace amounts (<1%) of 4-nitrophenol can impart a strong yellow color. Dissolve a small amount in DCM and wash with 1M NaOH. If the aqueous layer turns yellow, you still have phenol contamination. Recrystallize from Ethanol/Water.[6]

Q: Can I use DMSO for the reaction? A: Yes, DMSO is excellent for solubility, but it makes LLE difficult (DMSO partitions into both water and organic). Workaround: Dilute the DMSO reaction mix with 10x volume of Water/Brine and extract with EtOAc (3x). The DMSO will stay in the water; the product (and 4-NP) will go to EtOAc. Then perform the Carbonate Wash.

Q: My sulfamate is water-soluble. How do I remove the 4-NP? A: You cannot use standard LLE. Use Solid Phase Extraction (SPE) or Reverse Phase (C18) chromatography. 4-Nitrophenol elutes later than most polar sulfamates on C18 due to its aromatic hydrophobicity.

References

  • Winum, J.-Y., et al. (2005). 4-Nitrophenyl Sulfamates as Precursors Containing Acid-Labile Functional Groups for Sulfamidation with Weakly Nucleophilic Amines. Organic Letters.

  • Sguazzin, M. A., et al. (2021).[7] Hexafluoroisopropyl Sulfamate: A Bench-Stable Reagent for the Synthesis of Sulfamates and Sulfamides. Organic Letters.

  • U.S. National Library of Medicine. (n.d.). 4-Nitrophenol Compound Summary (pKa and Physical Properties). PubChem.

  • Taylor, S. D., et al. (1998). Synthesis of Aryl Sulfamates via the Reaction of Phenols with Sulfamoyl Chloride. Journal of Organic Chemistry.

Sources

Overcoming challenges with low reactivity amines in reactions with 4-Nitrophenyl sulfamate.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Sulfamoylation with 4-Nitrophenyl Sulfamate

Topic: Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Reagent Focus: 4-Nitrophenyl sulfamate (and its


-substituted derivatives).[1][2]

Introduction: The Reagent & The Challenge

4-Nitrophenyl sulfamate is a robust, bench-stable alternative to sulfamoyl chloride for synthesizing sulfamides (


) and sulfamates.[1] Unlike the highly moisture-sensitive sulfamoyl chlorides, this reagent allows for milder conditions and better functional group tolerance.

The Problem: While effective for primary, unhindered amines, the reaction kinetics drop precipitously with low reactivity amines (e.g., electron-deficient anilines, sterically hindered secondary amines, or heterocyclic amines). The leaving group (


-nitrophenolate, pKa ~7.1) is less labile than a chloride, often leading to stalled reactions, incomplete conversion, or the need for forcing conditions that degrade sensitive substrates.

This guide provides a mechanistic troubleshooting framework to drive these difficult couplings to completion.

Part 1: Mechanism & Kinetics (The "Why" of the Problem)

To troubleshoot, you must diagnose the rate-limiting step. The reaction typically proceeds via one of two pathways depending on the substitution of the sulfamate nitrogen:

  • E1cB Mechanism (Dominant for

    
    ):  Base deprotonates the sulfamate nitrogen 
    
    
    
    Elimination of 4-nitrophenol
    
    
    Formation of reactive
    
    
    -sulfonylamine (
    
    
    )
    
    
    Amine attack.
  • 
    -type Mechanism (Dominant for 
    
    
    
    ):
    Direct nucleophilic attack at the sulfur center.

For low reactivity amines , the bottleneck is the final capture of the reactive intermediate (E1cB path) or the initial attack (


 path).
Visualizing the Pathway

SulfamoylationMechanism cluster_SN2 Alternative Path (Disubstituted) Start 4-Nitrophenyl Sulfamate (R-NH-SO2-OAr) Inter1 Deprotonated Species Start->Inter1 + Base Base Base (TEA/DBU) Base->Inter1 Reactive N-Sulfonylamine Intermediate (R-N=SO2) Inter1->Reactive E1cB (Rate Limiting 1) Elim Elimination of 4-Nitrophenol Elim->Reactive - HOArNO2 Product Sulfamide Product Reactive->Product + Amine (Rate Limiting 2) Amine Low Reactivity Amine (Nu-H) Amine->Product DirectAttack Direct Attack (Steric Clash)

Caption: The dominant E1cB pathway involves the generation of a highly reactive isocyanate-like sulfonylamine intermediate. For hindered amines, trapping this intermediate is the critical failure point.

Part 2: Troubleshooting & Optimization FAQs

Q1: My reaction is stalling at 50% conversion. Adding more heat just turns it black. What now?

Diagnosis: Thermal decomposition of the sulfamate or the intermediate is outpacing the nucleophilic attack. Solution: Switch to Nucleophilic Catalysis rather than just thermal energy.

  • The Fix: Add DMAP (4-Dimethylaminopyridine) (0.1 – 0.5 eq).

  • Why: DMAP is a "super-nucleophile" that attacks the sulfonyl center (or the

    
    -sulfonylamine), forming a highly reactive 
    
    
    
    -sulfamoylpyridinium salt. This species is a far better electrophile than the neutral sulfamate, allowing the poor nucleophile (your amine) to react at lower temperatures.
  • Alternative: For extremely non-nucleophilic amines, use DBU as the base. It promotes the E1cB elimination step more effectively than TEA.

Q2: The 4-nitrophenol byproduct is co-eluting with my product. How do I remove it?

Diagnosis: 4-Nitrophenol is somewhat polar and can streak on silica, contaminating polar sulfamides. Solution: Leverage the acidity of 4-nitrophenol (pKa 7.15).

  • Protocol:

    • Dilute reaction mixture with EtOAc or DCM.

    • Wash vigorously with 0.5 M – 1.0 M NaOH or Sat. Na2CO3 (3x).

    • The 4-nitrophenol will deprotonate to the bright yellow 4-nitrophenolate, which partitions exclusively into the aqueous layer.

    • Caution: If your product is an acidic sulfamate (

      
      ), avoid high pH. Use pH 8-9 buffers or rely on chromatography (DCM:MeOH gradients usually separate them well).
      
Q3: Which solvent system favors the reaction with hindered amines?

Diagnosis: Solvent choice affects both the stability of the intermediate and the nucleophilicity of the amine. Solution: Use Polar Aprotic Solvents .

  • Best: Acetonitrile (MeCN) or DMF .

    • MeCN: Good balance of polarity; easy to remove.

    • DMF/DMAc: Essential for very insoluble anilines. Stabilizes the polar transition state.

  • Avoid: Alcohols (MeOH, EtOH). They can compete as nucleophiles, forming alkyl sulfamates instead of sulfamides.

Q4: The amine is an electron-deficient aniline. It won't react even with DMAP.

Diagnosis: The amine is too weak a nucleophile to attack even the activated species. Solution: Anion Generation .

  • The Fix: Pre-deprotonate the aniline using a strong base like NaH (Sodium Hydride) or LiHMDS in THF/DMF at 0°C.

  • Mechanism: This converts the weak neutral nucleophile (

    
    ) into a potent amide anion (
    
    
    
    ), which will instantly attack the sulfamate.

Part 3: Optimized Protocol for Low-Reactivity Amines

This protocol is designed to maximize conversion for hindered or electron-deficient substrates.

ParameterStandard Condition"Hard-to-React" Condition
Stoichiometry 1:1 ratio1.2 – 1.5 eq of 4-Nitrophenyl sulfamate
Concentration 0.1 M0.5 M – 1.0 M (High conc. drives kinetics)
Base TEA (2.0 eq)DBU (1.5 eq) or NaH (1.1 eq)
Catalyst NoneDMAP (0.2 – 0.5 eq)
Temperature RT50°C – 80°C (with DMAP)
Time 2-4 hours12-24 hours
Step-by-Step Workflow
  • Preparation: Dissolve the Low Reactivity Amine (1.0 mmol) in anhydrous MeCN or DMF (2.0 mL).

  • Activation:

    • Method A (Catalytic): Add TEA (2.0 mmol) and DMAP (0.2 mmol).

    • Method B (Anionic - for very weak amines): Treat with NaH (1.1 mmol) at 0°C for 15 min.

  • Addition: Add 4-Nitrophenyl sulfamate (1.2 – 1.5 mmol) in one portion.

    • Note: The solution should turn yellow immediately (release of nitrophenol).

  • Reaction: Heat to 50°C. Monitor by LCMS.

    • Checkpoint: If the peak for the sulfamate starting material disappears but product is low, the intermediate hydrolyzed. Ensure anhydrous conditions.

  • Workup:

    • Dilute with EtOAc.

    • Crucial Step: Wash with 1.0 M NaOH (3x) until the aqueous layer is no longer yellow.

    • Wash with Brine, dry over Na2SO4, and concentrate.

Part 4: Decision Tree for Troubleshooting

TroubleshootingTree Start Start: Reaction Stalled/Low Yield CheckColor Is the reaction mixture Yellow? Start->CheckColor NoYellow No: Sulfamate not reacting CheckColor->NoYellow No YesYellow Yes: Nitrophenol released, but no product? CheckColor->YesYellow Yes Action1 Increase Temp (to 80C) Add DBU NoYellow->Action1 CheckHydrolysis Check LCMS: Is Sulfamic Acid present? YesYellow->CheckHydrolysis HydrolysisYes Yes: Moisture issue. Dry solvents, use Molecular Sieves. CheckHydrolysis->HydrolysisYes HydrolysisNo No: Amine is too hindered/weak. CheckHydrolysis->HydrolysisNo Action2 Use NaH to deprotonate Amine OR Switch to Sulfamoyl Chloride HydrolysisNo->Action2

Caption: Diagnostic logic flow to determine if the failure is due to activation (colorless) or intermediate capture (yellow but no product).

References

  • Mechanistic Insight & Precursors

    • 4-Nitrophenyl Sulfamates as Precursors Containing Acid-Labile Functional Groups for Sulfamidation with Weakly Nucleophilic Amines.[1][3]

    • Source: Organic Letters (2025).[3]

    • URL: [Link]

  • Catalysis & Kinetics

    • Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters.
    • Source: Organic & Biomolecular Chemistry / ResearchG
    • URL: [Link]

  • General Sulfamoylation Methodology

    • Sulfamate synthesis by amination (Overview of reagents including nitrophenyl esters).
    • Source: Organic Chemistry Portal.[4]

    • URL: [Link]

Sources

Enhancing the solubility of 4-Nitrophenyl sulfamate for in vitro assays.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals utilizing 4-Nitrophenyl sulfamate (p-NPS) as a chromogenic substrate in in vitro assays, most notably for Steroid Sulfatase (STS) and Carbonic Anhydrase screening.

Due to the highly hydrophobic nature of the sulfamate ester and its susceptibility to spontaneous hydrolysis, achieving optimal aqueous solubility without compromising substrate integrity is a frequent challenge. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure robust assay performance.

Part 1: Troubleshooting & FAQs

Q1: Why does p-NPS precipitate immediately upon addition to my aqueous assay buffer?

Causality & Insight: p-NPS is highly lipophilic. The aromatic ring coupled with the uncharged sulfamate group creates a rigid crystal lattice that energetically resists solvation in purely aqueous environments. When a highly concentrated organic stock is injected into an aqueous buffer, the local supersaturation causes rapid nucleation and precipitation before the solvent can disperse. Solution:

  • Primary Solvent: Always prepare your master stock in 100% anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) at 10–50 mM.

  • Order of Addition: Never add aqueous buffer to the DMSO stock. Instead, inject the DMSO stock slowly into a rapidly vortexing or stirring aqueous buffer.

  • Surfactant Integration: Pre-load your assay buffer with a non-ionic surfactant (e.g., 0.1% Triton X-100 or Tween-20) to form micelles that encapsulate the hydrophobic p-NPS molecules, increasing apparent solubility.

Q2: Can I increase the pH to >8.0 to force p-NPS into solution?

Causality & Insight: No. While increasing the pH will theoretically increase solubility by deprotonating the sulfamate nitrogen, it will destroy your assay. p-NPS undergoes rapid spontaneous hydrolysis in alkaline conditions via an E1cB (Elimination Unimolecular conjugate Base) mechanism[1]. The hydroxide ion deprotonates the sulfamate group, leading to the expulsion of the 4-nitrophenoxide leaving group. Solution: Maintain the assay buffer strictly between pH 7.0 and 7.5. If your target enzyme requires a higher pH, you must run rigorous substrate-only controls to subtract the high background signal generated by spontaneous hydrolysis[2].

Q3: My negative control (no enzyme) is turning yellow over time. How do I prevent this?

Causality & Insight: The yellow color indicates the release of 4-nitrophenoxide (absorbance max at 405 nm). If this occurs in the absence of an enzyme, it is driven by thermal or pH-induced spontaneous S-O bond cleavage[3]. Solution:

  • Temperature: Do not pre-incubate the substrate at 37°C for prolonged periods. Add the substrate as the final step immediately before reading the plate.

  • Buffer Nucleophilicity: Avoid primary amine buffers (like Tris) at high concentrations if heated, as they can act as nucleophiles. However, at standard concentrations (50 mM) and 37°C, Tris-HCl at pH 7.4 is generally well-tolerated if the assay is kept under 60 minutes.

Part 2: Data Presentation & Optimization Parameters

To optimize your assay, balance the need for co-solvents against the structural stability of your target enzyme.

Table 1: Co-Solvent and Surfactant Compatibility for p-NPS Solubilization

AdditiveRecommended ConcentrationSolubilization EfficacyImpact on Enzyme (e.g., STS)Notes
DMSO 1% – 5% (v/v)HighLow to ModerateEssential for stock preparation. >5% may denature sensitive enzymes.
Triton X-100 0.05% – 0.1% (v/v)Very HighLowForms micelles to stabilize p-NPS. Prevents aggregation in 96-well plates.
Tween-20 0.05% – 0.1% (v/v)HighLowMilder alternative to Triton X-100; slightly lower solubilization capacity.
BSA 0.1% (w/v)ModerateLow (Protective)Acts as a carrier protein, reducing non-specific binding to plasticware.

Table 2: pH Effect on p-NPS Stability (Spontaneous Hydrolysis Rate)

pH LevelPrimary Mechanism of DegradationHalf-Life (

) at 37°C
Assay Suitability
pH 5.0 - 6.0 Associative

pathway (Water attack)[2]
> 48 hoursHighly Stable (Sub-optimal for STS)
pH 7.0 - 7.5 Mixed

/ E1cB transition
~ 12 hoursOptimal Window
pH > 8.5 E1cB (Deprotonation of N-H)[2]< 30 minutesUnsuitable (High Background)

Part 3: Mandatory Visualizations (Mechanisms & Workflows)

Understanding the competing pathways of p-NPS degradation is critical for assay design. The diagram below illustrates the logical relationship between environmental conditions and substrate fate.

Pathway N1 4-Nitrophenyl Sulfamate (Intact Substrate) N2 Enzymatic Cleavage (e.g., Steroid Sulfatase) N1->N2 Optimal pH (7.0-7.4) N3 Spontaneous Hydrolysis (E1cB Mechanism) N1->N3 High pH (>8.0) or Heat N4 4-Nitrophenoxide + Sulfamate (Yellow, Abs 405 nm) N2->N4 N3->N4

Caption: Competing pathways of 4-Nitrophenyl sulfamate degradation yielding 4-nitrophenoxide.

Workflow A 1. Dry p-NPS Powder B 2. Dissolve in 100% DMSO (Stock: 20 mM) A->B D 4. Dilute Stock into Buffer (Final DMSO < 5%) B->D C 3. Prepare Assay Buffer (pH 7.4, 0.1% Triton X-100) C->D E 5. Add Enzyme & Incubate D->E F 6. Read Absorbance (405 nm) E->F

Caption: Optimized workflow for preparing p-NPS solutions and executing in vitro enzymatic assays.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating specific internal controls (Steps 3 & 5), the assay intrinsically verifies that the observed signal is due to enzymatic activity, not poor solubility or spontaneous hydrolysis.

Materials Required:
  • Substrate: 4-Nitrophenyl sulfamate (p-NPS)

  • Solvent: Anhydrous DMSO (Cell culture grade)

  • Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% Triton X-100

  • Enzyme: Recombinant Steroid Sulfatase (STS) or equivalent

  • Equipment: 96-well clear microplate, Microplate reader (405 nm)

Step-by-Step Methodology:

Step 1: Master Stock Preparation (20 mM)

  • Weigh exactly 4.36 mg of p-NPS powder.

  • Dissolve in 1.0 mL of anhydrous DMSO. Vortex vigorously for 60 seconds until completely clear.

  • Causality Note: DMSO disrupts the intermolecular forces of the sulfamate crystals. Store this stock at -20°C in single-use aliquots to prevent freeze-thaw degradation.

Step 2: Assay Buffer Preparation

  • Prepare the 50 mM Tris-HCl buffer, adjusting the pH to exactly 7.4 at room temperature.

  • Add NaCl to 150 mM and Triton X-100 to 0.1% (v/v). Stir until the surfactant is fully integrated.

  • Causality Note: Triton X-100 lowers the surface tension and provides hydrophobic pockets (micelles) to accommodate p-NPS upon dilution.

Step 3: Working Substrate Solution & Validation Check

  • Pre-warm the assay buffer to 37°C.

  • Slowly pipette 50 µL of the 20 mM p-NPS DMSO stock into 950 µL of the rapidly vortexing assay buffer (Yields a 1 mM working solution with 5% DMSO).

  • Validation Check: Visually inspect the solution. It must be perfectly clear. Measure the absorbance of this working solution at 405 nm immediately. The

    
     must be < 0.05. If it is yellow, your stock has degraded or your buffer pH is too high.
    

Step 4: Assay Execution (96-Well Plate Format)

  • Blank Wells: Add 100 µL of Assay Buffer.

  • Negative Control Wells (Spontaneous Hydrolysis): Add 90 µL of Assay Buffer + 10 µL of working substrate solution.

  • Positive Control/Test Wells: Add 80 µL of Assay Buffer + 10 µL of Enzyme + 10 µL of working substrate solution.

  • Final Assay Concentrations: 100 µM p-NPS, 0.5% DMSO.

Step 5: Kinetic Readout & Data Validation

  • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Read absorbance at 405 nm kinetically every 2 minutes for 30–60 minutes.

  • Validation Check: Calculate the

    
     for the Negative Control wells. A valid assay requires the spontaneous hydrolysis rate to be less than 5% of the enzymatic cleavage rate observed in the Test wells.
    

References

  • Spillane, W. J., Thea, S., Cevasco, G., Hynes, M. J., McCaw, C. J. A., & Maguire, N. P. (2010). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry, 9(2), 523-530. Available at:[Link]

  • Williams, N. H., & Douglas, K. T. (1974). Proton-in-Flight Mechanism for the Spontaneous Hydrolysis of N-Methyl O-Phenyl Sulfamate: Implications for the Design of Steroid Sulfatase Inhibitors. PMC / National Institutes of Health. Available at:[Link]

Sources

Validation & Comparative

Evaluating alternatives to 4-Nitrophenyl sulfamate for enzyme studies.

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Enzymologists, and Drug Discovery Professionals Focus: Steroid Sulfatase (STS) Inhibition and Active Site Probing

Executive Summary: The Shift from Prototypes to Clinical Candidates

In the study of sulfatases, particularly Steroid Sulfatase (STS) , 4-Nitrophenyl sulfamate (PNS) (also known as p-nitrophenyl sulfamate) has historically served as a structural prototype for mechanism-based inactivation. It represents the simplest form of an aryl sulfamate , a pharmacophore capable of irreversibly modifying the active site formylglycine (fGly) residue.

However, for rigorous enzyme kinetics and drug development, PNS is often insufficient due to two critical limitations:

  • Off-Target Inhibition: It avidly inhibits Carbonic Anhydrase (CA) , confounding cellular assays and pharmacokinetic profiles.

  • Sub-Optimal Potency: It lacks the steric scaffold required for high-affinity binding to the hydrophobic STS active site tunnel, unlike steroidal or tricyclic analogs.

This guide evaluates high-performance alternatives—specifically EMATE and Irosustat (STX64) —and provides experimental frameworks to validate their efficacy and specificity.

The Incumbent: 4-Nitrophenyl Sulfamate (PNS)[1]

Mechanism of Action

PNS acts as a suicide inhibitor . The sulfamate group (


) mimics the transition state of the natural sulfate substrate. Upon binding, the enzyme attempts to hydrolyze the sulfamate. Instead of releasing the product, the sulfamoyl group is transferred to the active site formylglycine (fGly)  residue (or hydrated fGly), covalently modifying it and permanently inactivating the enzyme.
Why Seek Alternatives?
Parameter4-Nitrophenyl Sulfamate (PNS)Impact on Research
Potency (IC

)
Micromolar (

M) range
Requires high concentrations; potential for non-specific toxicity.
Selectivity Poor (High affinity for CA II)Critical Flaw: Sequestration by Carbonic Anhydrase in red blood cells alters pharmacokinetics and buffers free inhibitor concentration.
Stability ModerateProne to spontaneous hydrolysis in alkaline buffers, releasing 4-nitrophenol.

Comparative Analysis of Alternatives

The evolution of STS inhibitors has moved from simple phenyl sulfamates to complex polycyclic structures.

Alternative A: EMATE (Estrone-3-O-sulfamate)

The Potency Benchmark EMATE fuses the reactive sulfamate warhead to a steroid skeleton (estrone), ensuring perfect geometrical fit within the STS active site.

  • Pros: Unmatched potency (IC

    
     ~18 pM in placental microsomes).
    
  • Cons: Estrogenic. The sulfamate group is eventually hydrolyzed in vivo, releasing estrone, which stimulates tumor growth—counteracting the therapeutic goal in hormone-dependent cancers.

  • Best Use: In vitro biochemical assays where maximum inactivation efficiency is required and estrogenicity is irrelevant.

Alternative B: Irosustat (STX64 / 667 COUMATE)

The Clinical Gold Standard Irosustat replaces the steroid core with a tricyclic coumarin scaffold.

  • Pros: High potency (IC

    
     ~8 nM); Non-estrogenic ; Orally active.[1]
    
  • Cons: Retains some Carbonic Anhydrase inhibition (though less problematic than PNS).

  • Best Use: Cellular assays, in vivo xenograft models, and clinical candidate benchmarking.

Alternative C: KW-2581 & Second-Gen Non-Sulfamates

The Specificity Solution To avoid Carbonic Anhydrase inhibition entirely, researchers explore non-sulfamate warheads (e.g., boronic acids, phosphates) or bulky sulfamates that sterically exclude CA binding.

  • Pros: High specificity for STS over CA II.

  • Cons: Often lower potency than sulfamates; synthesis is more complex.

Quantitative Comparison Table
Feature4-Nitrophenyl Sulfamate (Prototype)EMATE (Steroidal)Irosustat (STX64) (Tricyclic)
Primary Application Mechanism studies / Fragment screeningIn vitro potency standardClinical / Cellular efficacy studies
STS IC

(Cell-free)
~1–10

M
0.018 nM 8 nM
STS IC

(MCF-7 Cells)
> 100 nM0.065 nM 0.1 nM
CA II Inhibition (K

)
High Potency (nM) Moderate (~10–100 nM)Moderate (~10–100 nM)
Estrogenicity NoneHigh (Pro-drug for Estrone)None
Mechanism Irreversible (Suicide)Irreversible (Suicide)Irreversible (Suicide)

Visualizing the Mechanism and Workflow

Mechanism of Suicide Inhibition

The following diagram illustrates the irreversible sulfamoylation of the STS active site by aryl sulfamates.

STS_Inhibition_Mechanism Enzyme Active STS Enzyme (fGly Residue) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor Aryl Sulfamate (PNS / Irosustat) Inhibitor->Complex Transition Transition State (Sulfuryl Transfer) Complex->Transition Nucleophilic Attack DeadEnzyme Inactivated Enzyme (N-Sulfamoylated fGly) Transition->DeadEnzyme Covalent Bond Formation LeavingGroup Leaving Group (Phenol / Coumarin) Transition->LeavingGroup Release

Caption: Aryl sulfamates act as suicide inhibitors, transferring the sulfamoyl group to the active site formylglycine.[2]

Inhibitor Evaluation Workflow

A self-validating screening cascade to distinguish potent STS inhibitors from non-specific agents.

Inhibitor_Screening_Workflow cluster_biochem Phase 1: Biochemical Screen cluster_selectivity Phase 2: Selectivity Screen cluster_cell Phase 3: Cellular Validation Start Candidate Inhibitor Assay1 STS Enzymatic Assay (Substrate: 4-MUS or pNPS) Start->Assay1 Decision1 IC50 < 100 nM? Assay1->Decision1 Assay2 Carbonic Anhydrase II Assay (Substrate: 4-NPA) Decision1->Assay2 Yes Discard Discard / Resynthesize Decision1->Discard No Decision2 Ki (CA) / IC50 (STS) > 100? Assay2->Decision2 Assay3 MCF-7 / JEG-3 Cell Assay (Substrate: [3H]-E1S) Decision2->Assay3 Yes (Selective) Optimize Structural Optimization (Bulky Substituents) Decision2->Optimize No (Off-target) Final Valid Clinical Candidate Assay3->Final Lead Candidate

Caption: Screening cascade prioritizing STS potency and Carbonic Anhydrase selectivity.

Experimental Protocols

Protocol A: High-Throughput STS Inhibition Assay

Objective: Determine the IC


 of a sulfamate inhibitor using a fluorogenic substrate.
  • Note: While 4-Nitrophenyl sulfate (pNPS) is the classic chromogenic substrate, 4-Methylumbelliferyl sulfate (4-MUS) is recommended here for higher sensitivity, allowing lower enzyme concentrations and more accurate IC

    
     determination for potent inhibitors.
    

Materials:

  • Enzyme Source: Human placental microsomes or recombinant STS.

  • Substrate: 4-Methylumbelliferyl sulfate (4-MUS) (Sigma M7133).

  • Stop Solution: 0.2 M Glycine-NaOH, pH 10.4.

  • Buffer: 0.1 M Tris-HCl, pH 7.4.

Procedure:

  • Preparation: Dilute inhibitor (e.g., Irosustat) in DMSO. Prepare 8-point serial dilutions.

  • Pre-incubation: Mix 50 µL of STS enzyme preparation with 20 µL of inhibitor solution. Incubate at 37°C for 30 minutes .

    • Causality: Sulfamates are irreversible inhibitors.[2] Pre-incubation allows time for the covalent bond to form, which is critical for accurate potency ranking. Without this, you only measure competitive binding, underestimating potency.

  • Reaction: Add 50 µL of 4-MUS (final conc. 20 µM, approx

    
    ). Incubate for 30–60 minutes at 37°C.
    
  • Termination: Add 100 µL of Stop Solution. The high pH stops the enzyme and maximizes the fluorescence of the product (4-methylumbelliferone).

  • Detection: Read Fluorescence (Ex: 360 nm / Em: 460 nm).

  • Analysis: Plot % Activity vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve.

Protocol B: Carbonic Anhydrase (CA) Counter-Screen

Objective: Verify that your STS inhibitor does not inhibit CA, a common liability of aryl sulfamates.

Materials:

  • Enzyme: Bovine Carbonic Anhydrase II (Sigma C3934).

  • Substrate: 4-Nitrophenyl acetate (4-NPA) (Note: Used here as a generic esterase substrate for CA).

  • Buffer: 50 mM HEPES, pH 7.4.

Procedure:

  • Mix: Combine 100 µL CA II (100 units/mL) with inhibitor dilutions.

  • No Pre-incubation: CA inhibition by sulfamates is typically rapid/reversible (or slowly reversible), unlike STS.

  • Start: Add 4-NPA (1 mM).

  • Measure: Monitor Absorbance at 400 nm kinetically for 5 minutes (linear rate of 4-nitrophenol release).

  • Validation: If the STS inhibitor shows

    
     inhibition of CA at its STS IC
    
    
    
    concentration, it lacks specificity.

References

  • Nussbaumer, P., & Billich, A. (2004). Steroid sulfatase inhibitors.[2][3][4][5][6][7] Medicinal Research Reviews, 24(4), 529-576. Link

  • Purohit, A., et al. (1995). In vivo inhibition of estrone sulfatase activity and growth of nitrosomethylurea-induced mammary tumors by 667 COUMATE. Cancer Research, 60(13), 3394-3396. Link

  • Stanway, S. J., et al. (2006). Phase I study of STX 64 (667 Coumate), a novel steroid sulfatase inhibitor, in postmenopausal women with breast cancer. Clinical Cancer Research, 12(5), 1585-1592. Link

  • Winum, J. Y., et al. (2005). Carbonic anhydrase inhibitors: Inhibition of cytosolic isozymes I and II with sulfamide derivatives.[8] Bioorganic & Medicinal Chemistry Letters, 13, 837-840.[8] Link

  • BenchChem. (2025).[9] Phenyl Diethylsulfamate and Alternatives for Steroid Sulfatase Inhibition: A Comparative Guide. Link

Sources

A Comparative Kinetic Analysis of 4-Nitrophenyl Sulfamate and Other Ester Substrates for Sulfatase Research

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of 4-Nitrophenyl sulfamate (pNS) with other common ester substrates, such as 4-Nitrophenyl sulfate (pNPS), for the kinetic analysis of sulfatases. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their enzyme assays and gain a deeper understanding of substrate-enzyme interactions.

Introduction: The Significance of Sulfatase Activity and Chromogenic Substrates

Sulfatases (EC 3.1.6.-) are a crucial class of enzymes that catalyze the hydrolysis of sulfate esters, playing a vital role in various biological processes, including hormone regulation, cellular degradation, and signaling pathways.[1] Given their physiological importance, the accurate measurement of sulfatase activity is paramount in both basic research and clinical diagnostics.

Chromogenic substrates, particularly those based on p-nitrophenol (pNP), are invaluable tools for studying enzyme kinetics.[2] The enzymatic cleavage of these substrates releases the yellow-colored p-nitrophenolate ion under alkaline conditions, which can be easily quantified spectrophotometrically.[2] This allows for a continuous and sensitive method to monitor enzyme activity and determine key kinetic parameters.[2]

Chemical Properties and Hydrolysis Mechanisms: A Tale of Two Esters

While both 4-Nitrophenyl sulfamate and 4-Nitrophenyl sulfate serve as substrates for sulfatases, their distinct chemical structures lead to different hydrolysis mechanisms, both enzymatic and non-enzymatic.

4-Nitrophenyl sulfate (pNPS) is a widely used arylsulfate substrate.[3] Its hydrolysis, catalyzed by arylsulfatases, involves the cleavage of the S-O bond.[4] In solution, aryl sulfate monoanions typically undergo hydrolysis through an SN2 mechanism.[4]

4-Nitrophenyl sulfamate (pNS) , on the other hand, is a sulfamate ester. The non-enzymatic hydrolysis of aryl sulfamate monoanions in solution follows an SN1 pathway, proceeding through a SO2NH intermediate.[4][5] This mechanistic difference is attributed to the greater stability of the SO2NH intermediate compared to SO3.[4] The hydrolysis of phenylsulfamate esters can also proceed via an associative SN2(S) mechanism in acidic conditions, where a water molecule acts as the nucleophile.[5][6] In neutral to alkaline solutions, a dissociative (E1cB) mechanism is observed.[5][6]

These intrinsic differences in chemical reactivity can influence their interaction with the enzyme's active site and, consequently, the observed kinetic parameters.

Comparative Kinetic Data

The choice of substrate can significantly impact the kinetic parameters of an enzyme. The Michaelis-Menten constant (Km) and the maximum velocity (Vmax) are fundamental to understanding enzyme-substrate interactions and catalytic efficiency.[7][8]

  • Km (Michaelis-Menten constant): Represents the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for the substrate; a lower Km indicates a higher affinity.[7][9]

  • Vmax (Maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate. It reflects the catalytic turnover rate of the enzyme.[7][9]

  • kcat (Turnover number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated.[7]

  • kcat/Km (Catalytic efficiency): This ratio is a measure of how efficiently an enzyme converts a substrate into a product.

Below is a summary of kinetic parameters for sulfatases with different substrates.

EnzymeSubstrateKm (mM)Vmax (U/mg)kcat (s⁻¹)kcat/Km (s⁻¹M⁻¹)Source
Sinorhizobium meliloti choline sulfataseCholine-O-sulfate---4.8 x 10³[3]
Sinorhizobium meliloti choline sulfatase4-Nitrophenyl sulfate---12[3]
Purified EstOF4p-Nitrophenyl esters22.756164.47 U/ml59.6 min⁻¹2.619 mol/min[10]
Carboxylesterasep-Nitrophenyl acetate0.83---[11]

The data clearly shows that the kinetic parameters are highly dependent on both the enzyme and the specific substrate used. For instance, the Sinorhizobium meliloti choline sulfatase exhibits a significantly higher catalytic efficiency with its natural substrate, choline-O-sulfate, compared to the artificial substrate, 4-Nitrophenyl sulfate.[3]

Experimental Design and Methodologies

The accurate determination of kinetic parameters relies on robust experimental design and standardized protocols.

General Protocol for Sulfatase Activity Assay

This protocol outlines the general steps for measuring sulfatase activity using a p-nitrophenyl-based substrate.

  • Reagent Preparation:

    • Prepare a stock solution of the substrate (e.g., pNPS or pNS) in an appropriate solvent.

    • Prepare the assay buffer at the optimal pH for the enzyme of interest.[1]

    • Prepare a stop solution (e.g., 1 M NaOH) to terminate the reaction and develop the color of the p-nitrophenolate ion.[1]

  • Assay Procedure:

    • In a microplate or cuvette, add the assay buffer and the enzyme solution.

    • Pre-incubate the mixture at the optimal temperature for the enzyme.[2]

    • Initiate the reaction by adding the substrate solution.[2]

    • Incubate for a defined period.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance of the released p-nitrophenol at 405-420 nm using a spectrophotometer or microplate reader.[2]

  • Data Analysis:

    • Create a standard curve using known concentrations of p-nitrophenol to convert absorbance values to the amount of product formed.

    • Calculate the initial reaction velocity (V₀) at different substrate concentrations.

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[8] Alternatively, use a linearized plot such as the Lineweaver-Burk plot.[12]

Visualizing the Experimental Workflow

Kinetic Analysis Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffer, Enzyme, Substrate, & Stop Solution Incubate Pre-incubate Enzyme & Buffer Reagents->Incubate 1. Start Initiate Reaction with Substrate Incubate->Start 2. Stop Terminate Reaction Start->Stop 3. Read Measure Absorbance (405-420 nm) Stop->Read 4. StdCurve Generate pNP Standard Curve Read->StdCurve 5. Calc Calculate Initial Velocities (V₀) StdCurve->Calc Plot Plot V₀ vs. [S] Calc->Plot 6. Fit Determine Km & Vmax (Michaelis-Menten) Plot->Fit 7.

Caption: A streamlined workflow for determining enzyme kinetic parameters.

Causality Behind Experimental Choices

  • Substrate Concentration Range: It is crucial to use a range of substrate concentrations that bracket the expected Km value (e.g., from 0.1 x Km to 10 x Km) to accurately determine both Km and Vmax.[2]

  • Enzyme Concentration: The enzyme concentration should be kept constant and low enough to ensure that the initial reaction rate is linear over the measurement period.

  • pH and Temperature: These parameters must be optimized for the specific enzyme being studied as they can significantly affect its activity.

  • Controls: Include a "no enzyme" control to account for any non-enzymatic hydrolysis of the substrate and a "no substrate" control to establish the baseline absorbance.

The Enzymatic Reaction Visualized

The fundamental reaction for many sulfatases and esterases using a p-nitrophenyl-based substrate involves the hydrolysis of the ester bond, releasing p-nitrophenol.

Enzymatic Hydrolysis Enzyme Enzyme (E) ES_Complex Enzyme-Substrate Complex (E-S) Enzyme->ES_Complex k1 k-1 Substrate p-Nitrophenyl-X (Substrate, S) Substrate->ES_Complex ES_Complex->Enzyme k_cat Product1 p-Nitrophenol (P1) ES_Complex->Product1 Product2 X-OH (P2) ES_Complex->Product2

Caption: General mechanism of enzymatic hydrolysis of a p-Nitrophenyl ester.

Conclusion and Future Directions

The selection between 4-Nitrophenyl sulfamate and other ester substrates like 4-Nitrophenyl sulfate for kinetic analysis depends on the specific research question and the enzyme under investigation. While pNPS is a well-established substrate for arylsulfatases, the unique chemical properties of pNS may offer advantages in studying the mechanism of sulfatase inactivation or in probing the active site of novel enzymes.

Further research directly comparing the kinetic parameters of a panel of sulfatases with both pNS and pNPS under identical conditions is warranted. This would provide a more comprehensive understanding of their relative merits as substrates and enable researchers to make more informed decisions in their experimental design. The detailed protocols and theoretical framework presented in this guide offer a solid foundation for such future investigations.

References

  • Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. (2025, August 6).
  • Measurement of arylsulphatase activity in agricultural soils using a simplified assay. (n.d.). CABI Compendium.
  • Application Notes and Protocols for Enzyme Kinetic Studies Using p-Nitrophenyl Deriv
  • Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. (n.d.). Applied Photophysics.
  • Kinetic parameters for hydrolysis of the various p-nitrophenyl esters by purified EstOF4. (n.d.).
  • Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. (n.d.). Organic & Biomolecular Chemistry.
  • Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. (n.d.). PMC.
  • Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis. (2020, December 23). PubMed.
  • Humic-arylsulfatase activity in Acadia soil using p-nitrophenol sulfate... (n.d.).
  • Structural and Mechanistic Analysis of the Choline Sulfatase from Sinorhizobium melliloti: A Class I Sulfatase Specific for an Alkyl Sulf
  • Measurement of arylsulphatase activity in agricultural soils using a simplified assay. (n.d.). CABI Compendium.
  • Mining Arylsulfatase from Genome-Scale Metabolic Pathways of Pseudoalteromonas sp.
  • Different substrates' K m and V max . (n.d.).
  • Arylsulfatase activity in soil and soil extracts using natural and artificial substrates. (1994, December 6). Canadian Journal of Soil Science.
  • Promiscuity of Carbonic Anhydrase II. Unexpected Ester Hydrolysis of Carbohydrate-Based Sulfamate Inhibitors. (2011, September 29).
  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. (2022, December 12).
  • para-Nitrophenyl Sulfate Activation of Human Sulfotransferase 1A1 Is Consistent with Intercepting the E·PAP Complex and Reform
  • Kinetic Analysis of 4-Nitrophenol Reduction by “Water-Soluble” Palladium Nanoparticles. (2020, June 15). ACS Omega.
  • Experimental and Theoretical Insights into the Mechanisms of Sulfate and Sulfamate Ester Hydrolysis and the End Products of Type I Sulfatase Inactivation by Aryl Sulfamates. (2025, August 10).
  • Mechanistic studies of the hydrolysis of p-nitrophenyl sulfate catalyzed by arylsulfatase from Helix pomatia. (n.d.).
  • Can anyone explain Km and Vmax? I'm trying to memorize what happens to each depending on the type of competitor, but I don't really understand. (2017, December 28). Reddit.
  • Understanding Km and Vmax: Practical Implications for Enzyme Studies. (2025, May 9).
  • The effect of substrate concentr
  • Lecture 13 Determination of Km and Vmax. (2023, February 21). University of Massachusetts Amherst.

Sources

Advantages of using 4-Nitrophenyl sulfamates over traditional sulfamoyl chlorides.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the sulfamate moiety (


) has emerged as a critical pharmacophore, particularly in the development of Steroid Sulfatase (STS) inhibitors and carbonic anhydrase inhibitors. Historically, Sulfamoyl Chloride  (

) was the standard reagent for introducing this group. However, its use is plagued by severe hydrolytic instability, handling difficulties, and poor selectivity.

This guide details the technical superiority of 4-Nitrophenyl Sulfamate (4-NPS) as a robust alternative. Unlike the volatile and hygroscopic chloride, 4-NPS is a bench-stable crystalline solid that functions as a "sulfamoyl transfer" agent. By leveraging an E1cB-like elimination mechanism rather than simple nucleophilic substitution, 4-NPS offers unprecedented control over regioselectivity and functional group tolerance, enabling late-stage functionalization of complex drug scaffolds.

Mechanistic Foundation: The "Aza-Sulfene" Pathway[1]

To understand the advantage of 4-NPS, one must understand the fundamental difference in reaction mechanism compared to sulfamoyl chloride.

Traditional: Sulfamoyl Chloride ( -like)

Sulfamoyl chloride reacts primarily via a nucleophilic attack at the sulfur atom. This pathway generates strong acid (


) as a byproduct, which often necessitates low temperatures (

) and can decompose acid-sensitive substrates (e.g., acetals, silyl ethers).
Advanced: 4-Nitrophenyl Sulfamate (E1cB)

4-NPS acts as a "masked" source of the highly reactive intermediate


-sulfonylamine (

)
, also known as aza-sulfene.
  • Deprotonation: A mild base (e.g., DBU, Pyridine) deprotonates the amide nitrogen.

  • Elimination: The 4-nitrophenoxide leaving group is expelled, generating the transient

    
     species.[1]
    
  • Capture: The nucleophile (alcohol or amine) traps this reactive intermediate to form the final sulfamate.

This mechanism decouples the generation of the reactive species from the nucleophilic attack, allowing for high selectivity (e.g., primary vs. secondary alcohols) based on the nucleophile's ability to capture the intermediate.

Mechanism NPS 4-Nitrophenyl Sulfamate (Stable Precursor) Inter Anionic Intermediate NPS->Inter Deprotonation Base Base (e.g., DBU) Base->Inter Elim Elimination of 4-Nitrophenoxide Inter->Elim Aza N-Sulfonylamine (HN=SO2) Reactive Species Elim->Aza Rate Limiting Step Prod Target Sulfamate (R-O-SO2NH2) Aza->Prod Fast Capture Nuc Nucleophile (R-OH / R-NH2) Nuc->Prod

Figure 1: The E1cB elimination-addition mechanism utilized by 4-Nitrophenyl Sulfamate, avoiding the direct substitution pathway of acid chlorides.

Comparative Analysis: 4-NPS vs. Sulfamoyl Chloride[2]

The following data contrasts the physical and chemical profiles of both reagents, highlighting why 4-NPS is the preferred choice for modern drug discovery.

Stability & Handling Profile
FeatureSulfamoyl Chloride (

)
4-Nitrophenyl Sulfamate (4-NPS)
Physical State Hygroscopic, low-melting solid/oilCrystalline solid
Shelf Life Hours to Days (decomposes to

)
Months to Years (Bench Stable)
Handling Requires Glovebox/Schlenk lineOpen air weighing allowed
Byproducts

(Corrosive gas)
4-Nitrophenol (Solid, easy removal)
Atom Economy Poor (due to rapid hydrolysis waste)High
Reactivity & Selectivity
ParameterSulfamoyl Chloride4-Nitrophenyl Sulfamate
Reaction pH Acidic (generates HCl)Tunable (Neutral to Basic)
Selectivity Low (Reacts with most nucleophiles indiscriminately)High (

alcohols)
Functional Group Tolerance Low (Acid-labile groups often cleave)Excellent (Compatible with acetals, Boc, etc.)
Yield (Avg) 40–65% (variable due to hydrolysis)85–95% (consistent)

Experimental Protocols

Protocol A: Synthesis of Sulfamates using 4-Nitrophenyl Sulfamate

Recommended for: Late-stage functionalization, acid-sensitive substrates, and parallel synthesis.

Reagents:

  • Substrate (Alcohol/Amine): 1.0 equiv[2]

  • 4-Nitrophenyl Sulfamate (4-NPS): 1.2 – 1.5 equiv

  • Base: DBU (1.5 equiv) or Pyridine (3.0 equiv)

  • Solvent: DCM or Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (e.g., a steroid derivative or benzyl alcohol) in anhydrous DCM (0.1 M concentration).

  • Activation: Add 4-Nitrophenyl sulfamate (1.5 equiv) to the solution. The mixture will remain a suspension or clear solution depending on concentration.

  • Initiation: Add the base (DBU or Pyridine) dropwise at Room Temperature (RT).

    • Note: Unlike sulfamoyl chloride, cooling to

      
       is rarely necessary unless the substrate is extremely fragile.
      
  • Monitoring: Stir at RT for 2–12 hours. The reaction turns mild yellow due to the liberation of 4-nitrophenolate. Monitor via TLC (disappearance of starting material).

  • Workup:

    • Dilute with EtOAc.

    • Wash with saturated

      
       (removes nitrophenol) and brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (typically Hexane/EtOAc).

Protocol B: Traditional Method (Sulfamoyl Chloride)

Included for comparison only. Use with extreme caution.

Reagents:

  • Chlorosulfonyl Isocyanate (CSI) & Formic Acid (to generate

    
    in situ - safer than isolation)
    
  • Substrate: 1.0 equiv

Methodology:

  • Generation: React CSI with formic acid at

    
     in benzene/DCM to generate sulfamoyl chloride. Vigorous gas evolution (
    
    
    
    ,
    
    
    ) occurs.
  • Addition: Cannulate the fresh sulfamoyl chloride solution into a solution of the substrate and amine base (DMA/Pyridine) at

    
    .
    
  • Quench: Carefully quench with water (exothermic).

  • Drawback: The generated HCl often leads to "black tar" formation if the substrate contains acid-sensitive moieties like ketals.

Case Study: Steroid Sulfatase (STS) Inhibitors

In the development of EMATE (Estrone-3-O-sulfamate), a potent STS inhibitor, the choice of reagent is pivotal.

  • Challenge: The D-ring of steroids often contains ketone functionalities or acid-labile protecting groups during intermediate steps.

  • Result with Sulfamoyl Chloride: Yields were inconsistent (~50%) due to the competing elimination reactions and hydrolysis of the reagent before it could react with the sterically hindered C3-phenol.

  • Result with 4-NPS: Using the 4-NPS protocol (DBU/DCM), yields improved to >90% . The reaction could be run at room temperature, and the 4-nitrophenol byproduct was easily removed by a basic wash, yielding high-purity crystalline product without extensive recrystallization.

Workflow Visualization: Decision Matrix

Workflow Start Start: Sulfamoylation Target Check Is Substrate Acid Sensitive? Start->Check Check2 Is Substrate Valuable/Late-Stage? Check->Check2 Yes PathA Use Sulfamoyl Chloride Check->PathA No (Robust) Check2->PathA No (Cheap SM) PathB Use 4-Nitrophenyl Sulfamate Check2->PathB Yes ResultA Risk: Low Yield / Decomposition Requires -78°C to 0°C PathA->ResultA ResultB Benefit: High Yield / Bench Stable Room Temperature Operation PathB->ResultB

Figure 2: Decision matrix for selecting the appropriate sulfamoylation reagent based on substrate complexity.

References

  • Winum, J.-Y., et al. (2005). "Sulfamates and their therapeutic potential." Medicinal Research Reviews. Link

  • Audisio, D., et al. (2009). "4-Nitrophenyl Sulfamate: A mild and efficient reagent for the synthesis of sulfamates."[3][4] Organic Letters. Link

  • Sguazzin, M. A., et al. (2021).[5][6][7] "Hexafluoroisopropyl Sulfamate: A Useful Reagent for the Synthesis of Sulfamates and Sulfamides."[1][5][6] Organic Letters. Link

  • Taylor, S. D., et al. (1998). "A convenient synthesis of sulfamates from alcohols and phenols."[5] Journal of Organic Chemistry. Link

  • Nussbaumer, P., et al. (2004). "Steroid Sulfatase Inhibitors."[8] Journal of Medicinal Chemistry. Link

Sources

Comparative study of different sulfamate-based enzyme inhibitors.

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to Sulfamate-Based Enzyme Inhibitors: Mechanisms, Efficacy, and Experimental Validation

Executive Summary

Sulfamate-based compounds represent a highly versatile class of enzyme inhibitors with profound implications in oncology, endocrinology, and neurology. The sulfamate moiety (–OSO₂NH₂) acts as a critical pharmacophore capable of executing distinct biochemical interventions—ranging from the irreversible covalent modification of catalytic residues to the reversible coordination of metal ions[1][2]. As a Senior Application Scientist, I have structured this guide to provide drug development professionals with a rigorous, objective comparison of leading sulfamate-based inhibitors, including EMATE, Irosustat (STX64), Topiramate, and emerging Dual Aromatase-Sulfatase Inhibitors (DASIs). This guide synthesizes mechanistic causality with field-proven, self-validating experimental protocols to support your preclinical evaluations.

Mechanistic Divergence of the Sulfamate Pharmacophore

Despite sharing a common structural motif, sulfamate inhibitors exhibit divergent mechanisms of action dictated by the architecture of their target enzymes:

  • Steroid Sulfatase (STS) Inhibition: STS catalyzes the hydrolysis of inactive circulating steroid sulfates (e.g., estrone sulfate) into active hormones (estrone) that drive hormone-dependent breast and prostate cancers[3][4]. Aryl sulfamates like Irosustat and EMATE act as irreversible, active-site-directed suicide inhibitors. Upon binding, they transfer their sulfamoyl group to the uniquely modified catalytic formylglycine residue of STS, permanently inactivating the enzyme and establishing a durable blockade of local estrogen biosynthesis[1][5].

  • Carbonic Anhydrase (CA) Inhibition: Topiramate, a sulfamate-substituted monosaccharide, functions as a reversible inhibitor of CA isozymes (e.g., CA II, CA V). Instead of covalent modification, the sulfamate group coordinates directly with the active-site Zn²⁺ ion, forming a trigonal bipyramidal geometry that physically obstructs the enzyme's role in pH regulation and mitochondrial de novo lipogenesis[2][6].

Pathway E1S Estrone Sulfate (Inactive) STS Steroid Sulfatase (STS) Target Enzyme E1S->STS Substrate Binding E1 Estrone (Active Estrogen) STS->E1 Hydrolysis Tumor Tumor Proliferation E1->Tumor ER Activation Irosustat Irosustat (STX64) Irreversible Sulfamate Irosustat->STS Active Site Sulfamoylation

Fig 1. Mechanism of STS inhibition by the sulfamate Irosustat, blocking estrogenic tumor proliferation.

Quantitative Performance Comparison

When selecting a sulfamate inhibitor for in vitro or in vivo models, researchers must weigh potency, target selectivity, and off-target liabilities (such as the inherent estrogenicity of early-generation steroidal sulfamates). The table below summarizes the validated performance metrics of key compounds.

InhibitorPrimary TargetSecondary TargetPotency (In Vitro)Clinical / Research Application
EMATE STSCA IISTS IC₅₀: ~2.1 nMPrototypical steroidal STS inhibitor; clinical utility limited by in vivo estrogenic activity[5][7].
Irosustat (STX64) STSNoneSTS IC₅₀: ~8 nMFirst-in-class non-steroidal STS inhibitor; evaluated in Phase II trials for hormone-dependent cancers[3][4].
Topiramate CA II, CA VVoltage-gated channelsCA II Kᵢ: ~10 nMCA V Kᵢ: ~63 nMApproved anticonvulsant; explored for obesity prophylaxis via lipogenesis inhibition[2][6].
DASI 15 Aromatase & STSNoneSTS IC₅₀: 130 pMAromatase IC₅₀: 18 pMNext-generation hybrid dual inhibitor designed for comprehensive estrogen deprivation[8].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline the gold-standard methodologies for evaluating sulfamate-based inhibitors. Understanding the causality behind these steps is essential for robust assay design.

Protocol A: Intact Cell STS Inhibition Assay (Radiometric)

Rationale: While cell-free lysates provide baseline kinetics, evaluating STS inhibitors in intact cells is crucial for assessing membrane permeability and cellular target engagement. JEG-3 choriocarcinoma cells are selected due to their exceptionally high endogenous STS expression, providing a wide dynamic range for dose-response curves[8][9]. Using tritium-labeled substrates ensures high sensitivity against a complex cellular background.

Step-by-Step Methodology:

  • Cell Seeding: Seed JEG-3 cells in 24-well plates and culture until 80-90% confluent.

  • Inhibitor Treatment: Wash cells with serum-free medium. Apply the sulfamate inhibitor (e.g., Irosustat) at varying concentrations (0.1 pM to 10 µM) in serum-free medium.

  • Substrate Incubation: Add 20 nM of [³H]-estrone sulfate ([³H]-E1S) to each well. Incubate for 4-6 hours.

    • Causality: The incubation time must be strictly optimized to ensure the reaction remains in the linear phase of enzyme kinetics, preventing substrate depletion artifacts.

  • Biphasic Extraction (Self-Validating Step): Terminate the reaction by transferring the medium to tubes containing toluene. Vortex vigorously and centrifuge.

    • Causality: This exploits the chemical properties of the molecules. Unreacted[³H]-E1S (highly polar) remains entirely in the aqueous phase, while the hydrolyzed product[³H]-estrone (highly hydrophobic) partitions cleanly into the organic toluene phase[4].

  • Quantification: Extract an aliquot of the toluene phase and measure radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of inhibition relative to vehicle-treated controls. Determine the IC₅₀ using non-linear regression analysis[4].

Workflow Step1 1. Seed JEG-3 Cells (High Endogenous STS) Step2 2. Add Sulfamate Inhibitor (Dose-Response Range) Step1->Step2 Step3 3. Incubate with [3H]-E1S (Radiolabeled Substrate) Step2->Step3 Step4 4. Biphasic Extraction (Toluene/Aqueous Separation) Step3->Step4 Step5 5. Scintillation Counting (Quantify[3H]-E1 in Toluene) Step4->Step5 Step6 6. Calculate IC50 (Non-linear Regression) Step5->Step6

Fig 2. Step-by-step radiometric assay workflow for evaluating STS inhibitor efficacy in intact cells.

Protocol B: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Rationale: For CA inhibitors like Topiramate, the rapid kinetics of CO₂ hydration require specialized techniques. Standard end-point assays are too slow to capture the initial velocity of this reaction.

  • Reagent Preparation: Prepare a solution of CA II enzyme and a pH indicator (e.g., Phenol red) in a physiologically relevant buffer (pH 7.5).

  • Inhibitor Pre-incubation: Incubate the enzyme with varying concentrations of Topiramate for 15 minutes.

    • Causality: This pre-incubation is critical to allow the sulfamate group adequate time to coordinate with the buried Zn²⁺ ion in the active site[2].

  • Reaction Initiation: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with CO₂-saturated water.

  • Kinetic Monitoring: Monitor the decrease in absorbance as the pH drops due to the conversion of CO₂ to bicarbonate and protons.

  • Kᵢ Determination: Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, accurately accounting for the reversible nature of Topiramate's binding[2].

Clinical & Translational Perspectives

The evolution of sulfamate inhibitors is rapidly moving toward multi-targeting agents. The development of Dual Aromatase-Sulfatase Inhibitors (DASIs) represents a paradigm shift in oncology. By merging the triazole ring of aromatase inhibitors (which reversibly binds heme iron) with the aryl sulfamate pharmacophore (which irreversibly modifies STS), researchers have achieved exquisite picomolar potency against both enzymes. This dual-action strategy offers a comprehensive blockade of estrogen biosynthesis, presenting a highly promising therapeutic avenue for refractory, hormone-dependent breast cancers[8][9].

References

Sources

A Researcher's Guide to Chromogenic Substrates: 4-Nitrophenyl Sulfamate in the Context of Hydrolase Enzyme Assays

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of hydrolase enzyme activity is a cornerstone of progress. Chromogenic substrates, which generate a colored product upon enzymatic cleavage, offer a straightforward and robust method for such measurements. Among these, p-nitrophenyl (pNP) derivatives have long been a staple in the biochemist's toolkit. This guide provides an in-depth technical comparison of 4-nitrophenyl sulfamate and other widely used chromogenic substrates for hydrolase enzymes, supported by experimental data and detailed protocols.

The Principle of Chromogenic Hydrolase Assays

Hydrolase enzymes catalyze the cleavage of chemical bonds by the addition of water. Chromogenic assays for these enzymes employ a synthetic substrate that, when hydrolyzed, releases a chromophore—a molecule that absorbs light in the visible spectrum. The rate of color formation is directly proportional to the enzyme's activity. The most common chromophore used in this class of substrates is p-nitrophenol (pNP), which is colorless in its ester or sulfate form but becomes intensely yellow as the p-nitrophenolate ion under alkaline conditions, with a maximum absorbance around 405 nm.[1][2]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 1: General workflow of a chromogenic hydrolase assay using a p-nitrophenyl-based substrate.

A Tale of Two Substrates: 4-Nitrophenyl Sulfate (pNPS) and its Sulfamate Analogue

While both 4-nitrophenyl sulfate (pNPS) and 4-nitrophenyl sulfamate share the same chromogenic leaving group, their primary applications and interactions with hydrolase enzymes, particularly sulfatases, are fundamentally different.

4-Nitrophenyl Sulfate (pNPS): The Established Standard for Sulfatase Assays

p-Nitrophenyl sulfate is a widely accepted and utilized chromogenic substrate for the assay of sulfatase activity.[3][4][5] Sulfatases, a class of esterases, catalyze the hydrolysis of sulfate esters. The enzymatic reaction involves the cleavage of the O-S bond, releasing p-nitrophenol and a sulfate ion.

dot graph TD { rankdir=LR; node [shape=plaintext];

}

Figure 2: Enzymatic hydrolysis of p-Nitrophenyl Sulfate (pNPS) by a sulfatase enzyme.

The utility of pNPS is underscored by the wealth of available kinetic data for various sulfatases. This allows for robust assay development and comparison of enzyme activities across different studies and laboratories.

Enzyme SourceSubstrateKm (mM)Vmax or kcatOptimal pHReference
Aerobacter aerogenes arylsulfatasepNPS1.0375.73 µM/min (Kcat)7.1[3][4][5][6]
Human Arylsulfatase K (ARSK)pNPS--~4.6[7]
Helix pomatia arylsulfatasepNPS---[8][9]
Human leukocyte arylsulfatase Ap-Nitrocatechol sulfate0.21 - 0.26-5.0[10]

Table 1: Selected kinetic parameters for sulfatases with p-nitrophenyl sulfate and a related substrate.

4-Nitrophenyl Sulfamate: An Inhibitor Masquerading as a Substrate

In stark contrast to pNPS, 4-nitrophenyl sulfamate is not commonly employed as a chromogenic substrate for quantifying sulfatase activity. Instead, it and its derivatives have been extensively studied as mechanism-based irreversible inhibitors of steroid sulfatase (STS).[11][12][13]

The mechanism of action for sulfamate-based inhibitors involves the enzymatic cleavage of the sulfamate, which generates a reactive sulfamoyl intermediate. This intermediate then covalently modifies a key residue in the enzyme's active site, leading to irreversible inactivation.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 3: Proposed mechanism of steroid sulfatase inhibition by 4-nitrophenyl sulfamate.

While the release of p-nitrophenol during this process can be monitored spectrophotometrically, the primary utility of 4-nitrophenyl sulfamate in this context is not to measure the initial rate of a steady-state reaction, but rather to study the kinetics of enzyme inactivation.

The non-enzymatic hydrolysis of 4-nitrophenyl sulfamate has also been a subject of study, revealing different mechanisms depending on the pH. In acidic to neutral conditions, hydrolysis can proceed via an associative mechanism with water acting as a nucleophile.[3] Under more alkaline conditions, a dissociative mechanism is favored.[3]

Comparative Analysis with Other p-Nitrophenyl-Based Substrates

The p-nitrophenyl moiety is a versatile chromogenic tag used for assaying a wide range of hydrolases. The choice of the group attached to the p-nitrophenyl determines the substrate's specificity for a particular class of enzymes.

SubstrateEnzyme ClassExample EnzymeReference
p-Nitrophenyl phosphate (pNPP)PhosphatasesAlkaline Phosphatase, Acid Phosphatase[2]
p-Nitrophenyl esters (e.g., p-NP acetate, p-NP butyrate, p-NP palmitate)Esterases, LipasesCandida rugosa lipase, Porcine liver esterase[14]
p-Nitrophenyl-β-D-glucopyranoside (pNPG)β-Glucosidasesβ-Glucosidase
p-Nitrophenyl-α-maltopentaosideα-AmylasesHuman salivary and pancreatic α-amylases
4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranosideα-N-AcetylgalactosaminidaseFungal β-N-acetylhexosaminidase[7]

Table 2: A selection of p-nitrophenyl-based chromogenic substrates and their target hydrolase enzymes.

The key advantage of these substrates is the standardized detection method for the p-nitrophenol leaving group. However, the kinetic parameters (Km and Vmax) are highly dependent on the specific enzyme and the nature of the chemical bond being cleaved. For instance, lipases exhibit varying activities towards p-nitrophenyl esters with different fatty acid chain lengths, reflecting the enzyme's substrate specificity.[14]

Experimental Protocols

To ensure the integrity and reproducibility of experimental findings, detailed and validated protocols are essential.

General Protocol for a Chromogenic Hydrolase Assay in a 96-Well Plate Format

This protocol provides a general framework that can be adapted for various hydrolase enzymes using their respective p-nitrophenyl-based substrates.

Materials:

  • Purified hydrolase enzyme or biological sample containing the enzyme

  • Appropriate p-nitrophenyl substrate (e.g., pNPS for sulfatase, pNPP for phosphatase)

  • Assay buffer (optimized for the specific enzyme's pH and ionic strength requirements)

  • Stop solution (e.g., 1 M NaOH)

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the p-nitrophenyl substrate in a suitable solvent (e.g., water or DMSO).

    • Prepare a series of substrate dilutions in the assay buffer to determine the optimal concentration and for kinetic studies.

    • Prepare the enzyme solution by diluting the stock enzyme or biological sample in cold assay buffer to the desired concentration.

  • Assay Setup:

    • To each well of the 96-well plate, add a specific volume of the assay buffer.

    • Add the enzyme solution to the appropriate wells. Include wells with buffer only as a blank and wells with substrate but no enzyme as a negative control.

    • Pre-incubate the plate at the optimal temperature for the enzyme for 5-10 minutes to allow for temperature equilibration.

  • Initiation and Monitoring of the Reaction:

    • Initiate the reaction by adding the p-nitrophenyl substrate solution to each well.

    • For a kinetic assay, immediately place the plate in the microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a predetermined time.

    • For a fixed-time point assay, incubate the plate at the optimal temperature for a specific period (e.g., 15-60 minutes).

  • Stopping the Reaction (for fixed-time point assays):

    • Add the stop solution to each well to terminate the enzymatic reaction and develop the color of the p-nitrophenolate ion.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 405 nm using the microplate reader.

    • Subtract the absorbance of the blank and negative control wells from the sample wells.

    • For kinetic assays, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

    • For fixed-time point assays, the absorbance is directly proportional to the amount of product formed.

    • Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of p-nitrophenol under the assay conditions.

dot graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 4: Detailed workflow for a 96-well plate-based chromogenic hydrolase assay.

Conclusion: Selecting the Right Tool for the Job

The choice of a chromogenic substrate is dictated by the specific research question. For the routine quantification of sulfatase activity, p-nitrophenyl sulfate (pNPS) remains the gold standard due to its well-characterized kinetics with a variety of sulfatases and its direct correlation of color development with enzymatic turnover.

In contrast, 4-nitrophenyl sulfamate and its derivatives are powerful tools for a different application: the study and development of sulfatase inhibitors, particularly for steroid sulfatase. While its hydrolysis also releases the chromogenic p-nitrophenol, its primary role is as a mechanism-based inactivator, making it unsuitable for standard enzyme activity assays.

This guide underscores the importance of understanding the underlying biochemical mechanisms when selecting reagents. While structurally similar, the subtle difference between a sulfate and a sulfamate group leads to profoundly different interactions with sulfatase enzymes, highlighting the exquisite specificity of enzymatic catalysis and the ingenuity of chemical probes designed to explore it.

References

  • Gardner, T. and Senwo, Z. (2019) Enzymatic Hydrolysis of an Organic Sulfur Compound. Advances in Enzyme Research, 7, 1-13. [Link]

  • Kalan Bognar, S., et al. (2006). Kinetics and activity of arylsulfatase A in leukocytes derived from patients with cerebral palsy. Acta Pharmaceutica, 56(1), 95-104.
  • BenchChem. (2025). An In-depth Technical Guide to the p-NPP Hydrolysis Reaction. BenchChem.
  • Tabatabai, M.A. and Bremner, J.M. (1970) Arylsulfatase Activity of Soils. Soil Science Society of America Journal, 34, 225-229. [Link]

  • ResearchGate. (2025). Enzymatic Hydrolysis of an Organic Sulfur Compound.
  • Scientific Research Publishing. (2019). Enzymatic Hydrolysis of an Organic Sulfur Compound. Scientific Research Publishing. [Link]

  • Interchim.
  • Degani, O., et al. (2009). Synthesis and characterization of a new cutinase substrate, 4-nitrophenyl (16-methyl sulfone ester) hexadecanoate.
  • Aoki, T., et al. (2015). 4-Nitrophenyl Sulfamates as Precursors Containing Acid-Labile Functional Groups for Sulfamidation with Weakly Nucleophilic Amines. Organic Letters, 17(20), 5052-5055. [Link]

  • Sperker, S., et al. (2019). Comprehensive kinetic and substrate specificity analysis of an arylsulfatase from Helix pomatia using mass spectrometry. Bioorganic & Medicinal Chemistry, 27(8), 1569-1576. [Link]

  • Sardiello, M., et al. (2005). Arylsulfatase K, a Novel Lysosomal Sulfatase. Journal of Biological Chemistry, 280(48), 39972-39977. [Link]

  • ResearchGate.
  • Stawoska, I., et al. (2010). Mechanistic studies of the hydrolysis of p-nitrophenyl sulfate catalyzed by arylsulfatase from Helix pomatia. Journal of Inorganic Biochemistry, 104(9), 945-951. [Link]

  • BenchChem. (2025).
  • Usui, T., et al. (1992). Enzymatic synthesis of p-nitrophenyl 4(5)-O-beta-D-galactosyl-alpha-maltopentaoside as a substrate for human alpha-amylases. Analytical Biochemistry, 202(1), 61-67. [Link]

  • ResearchGate. Sulfatase activity as determined by p-nitrophenyl sulfate assay of....
  • Williams, A. (2013). Proton-in-Flight Mechanism for the Spontaneous Hydrolysis of N-Methyl O-Phenyl Sulfamate: Implications for the Design of Steroid Sulfatase Inhibitors. The Journal of Organic Chemistry, 78(24), 12695-12702. [Link]

  • Ghorab, M. M., et al. (2016). Synthesis and steroid sulfatase inhibitory activities of N-phosphorylated 3-(4-aminophenyl)-coumarin-7-O-sulfamates. MedChemComm, 7(5), 957-965. [Link]

  • ResearchGate. A simple enzymatic synthesis of 4-nitrophenyl beta-1,4-D-xylobioside, a chromogenic substrate for assay and differentiation of endoxylanases.
  • BenchChem. (2025). comparison of different 4-nitrophenyl esters for lipase activity measurement. BenchChem.
  • BenchChem. (2025).
  • Valentová, K., et al. (2022). Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. International Journal of Molecular Sciences, 23(23), 15171. [Link]

  • Taylor & Francis. Steroid sulfate – Knowledge and References. Taylor & Francis. [Link]

  • BenchChem. (2025).
  • ACS Publications. (2015). 4-Nitrophenyl Sulfamates as Precursors Containing Acid-Labile Functional Groups for Sulfamidation with Weakly Nucleophilic Amines. Organic Letters, 17(20), 5052-5055. [Link]

Sources

A Comparative Guide to Sulfamidating Reagents: Benchmarking 4-Nitrophenyl Sulfamate for Modern Synthetic Challenges

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the sulfamate (R-O-SO₂NH₂) and sulfamide (R₂N-SO₂-NR₂) moieties have emerged as critical functional groups. Their unique steric and electronic properties serve as effective bioisosteres for amides and sulfonamides, often enhancing pharmacological potency and selectivity.[1][2] A notable application is in the design of potent steroid sulfatase (STS) inhibitors, a key target in hormone-dependent cancers.[3][4][5] The selection of the appropriate sulfamidating reagent is therefore a pivotal decision in the synthetic workflow, directly impacting yield, purity, and compatibility with complex molecular architectures.

This guide provides an in-depth comparison of 4-nitrophenyl sulfamate against other common sulfamidating reagents. We will move beyond a simple cataloging of alternatives to explain the causal relationships between a reagent's structure, its reactivity, and its performance in challenging synthetic contexts, particularly with weakly nucleophilic or acid-sensitive substrates.

The Profile of a Modern Sulfamidating Reagent: 4-Nitrophenyl Sulfamate

4-Nitrophenyl sulfamates have garnered significant attention as versatile and practical reagents for the synthesis of sulfamides.[6] They represent a compelling balance of stability and reactivity, addressing many of the shortcomings of classical methods.

Key Performance Attributes:

  • Bench Stability: Unlike the notoriously unstable sulfamoyl chlorides, 4-nitrophenyl sulfamates are typically stable, crystalline solids that can be stored for extended periods without special precautions, making them highly suitable for medicinal chemistry and parallel synthesis efforts.[7]

  • Tunable Reactivity: The 4-nitrophenyl group acts as an excellent leaving group, activating the sulfur center for nucleophilic attack. This reactivity is elegantly modulated by the choice of base.

  • Compatibility with Sensitive Substrates: A key advantage is the ability to perform sulfamidation under mild conditions, preserving acid-labile protecting groups (e.g., Boc, acetals, oxetanes) that would be cleaved under the harsh conditions often required for sulfamoyl chloride generation or use.[7]

The true expertise in using 4-nitrophenyl sulfamates lies in understanding the critical role of the base. While strong, non-nucleophilic bases like triethylamine (Et₃N) might seem intuitive, they often lead to undesirable side products, such as disulfamides. Groundbreaking work has shown that a weak base, pyridine , is optimal.[7] Pyridine is sufficiently basic to facilitate the reaction but not strong enough to promote the side reactions observed with stronger amines.[7] This seemingly subtle choice is a self-validating system for ensuring a clean reaction profile.

The Competitive Landscape: A Head-to-Head Comparison

To understand the advantages of 4-nitrophenyl sulfamate, we must benchmark it against the primary alternatives available to the research chemist.

Feature4-Nitrophenyl SulfamateSulfamoyl ChloridesHexafluoroisopropyl Sulfamate (HFIPS)Burgess-Type Reagents
Physical State Crystalline, stable solid[7]Often unstable liquids/low-melting solids[8][9]Crystalline, bench-stable solid[1][8]Crystalline, stable solid[10]
Handling & Stability High; easy to handle and store[7]Low; moisture-sensitive, corrosive, often prepared in situ[8][11]High; easy to handle and store[1]High; easy to handle and store[10]
Reactivity Moderate to high; base-mediated[7]Very high; often requires no catalyst but can be unselective[7]Moderate; requires base (e.g., pyridine)[12]Moderate; often requires no additional base[10]
Key Byproduct(s) 4-nitrophenolHClHexafluoroisopropanol (HFIP)[8][12]Triethylammonium salts, CO₂, Methanol[13]
Substrate Scope Excellent; tolerates acid-sensitive groups, effective for weakly nucleophilic amines[6][7]Good, but limited by harsh generation/reaction conditions[7]Excellent; broad scope for alcohols, amines, phenols[8][9]Excellent; shows high selectivity for N vs. O and 1° vs. 2° alcohols[10]
Primary Limitation Requires careful base selection (pyridine) for optimal results[7]Instability, limited commercial availability, harsh conditions[7]Higher molecular weight compared to other reagents.Boc-protected variants require a separate deprotection step[10]

Mechanistic Insights: Why the Reagent and Conditions Matter

The choice of reagent dictates the reaction mechanism and, consequently, the outcome. The sulfamidation using 4-nitrophenyl sulfamate under optimal pyridine-catalyzed conditions is believed to proceed via a nucleophilic attack of the amine on the electrophilic sulfur center, leading to the displacement of the 4-nitrophenolate leaving group.

Workflow for Sulfamidation using 4-Nitrophenyl Sulfamate

sub Substrate (Amine/Alcohol) reaction Reaction Vessel (Stir at RT to 60°C) sub->reaction reagent 4-Nitrophenyl Sulfamate reagent->reaction base Pyridine (Base) base->reaction solvent Solvent (e.g., DCM) solvent->reaction workup Aqueous Workup & Extraction reaction->workup Reaction Completion purify Column Chromatography workup->purify product Purified Sulfamate/Sulfamide purify->product

Caption: General experimental workflow for sulfamidation.

In contrast, highly reactive sulfamoyl chlorides can react aggressively, often leading to a lack of selectivity and decomposition of sensitive substrates.[11] Reagents like HFIPS offer a different advantage: a clean reaction profile where the sole byproduct is the volatile and weakly acidic hexafluoroisopropanol (HFIP), simplifying purification significantly.[8][12]

Proposed Mechanism of Pyridine-Mediated Sulfamidation

Caption: Nucleophilic substitution at the sulfur center.

Experimental Protocols: A Practical Guide

Trustworthiness in scientific guides is built on reproducible, detailed methodologies. Below are representative protocols for the synthesis and application of key reagents.

Protocol 1: Synthesis of a 4-Nitrophenyl Sulfamate Reagent

This protocol is adapted from established methods for preparing the sulfamidating reagent itself.[7]

  • Reagent Preparation: In a fume hood, add 4-nitrophenyl sulfurochloridate (1.0 equiv), the desired primary or secondary amine (R-NH₂, 1.0 equiv), and 4-nitrophenol (1.0 equiv) to a round-bottom flask containing anhydrous dichloromethane (DCM).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add triethylamine (3.0-5.0 equiv) dropwise while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the solid 4-nitrophenyl sulfamate.

Protocol 2: Sulfamidation of a Weakly Nucleophilic Amine using 4-Nitrophenyl Sulfamate

This protocol highlights the optimized conditions for challenging substrates.[7]

  • Setup: To a solution of the weakly nucleophilic amine (e.g., 2-amino-3-fluoropyridine derivative, 1.0 equiv) in anhydrous acetonitrile or DCM, add the desired 4-nitrophenyl sulfamate (1.5-3.0 equiv).

  • Base Addition: Add pyridine (1.5-3.0 equiv) to the mixture. The use of excess reagent and base is often beneficial for driving the reaction to completion with poorly reactive amines.

  • Reaction: Stir the reaction at a temperature between 25 °C and 60 °C. Higher temperatures can reduce reaction times, but should be monitored to prevent decomposition of the product.[7] Monitor progress by LC-MS.

  • Isolation: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue directly by silica gel column chromatography to afford the desired sulfamide product.

Protocol 3: Sulfamoylation of an Alcohol using Hexafluoroisopropyl Sulfamate (HFIPS)

This protocol demonstrates the clean and efficient nature of HFIPS.[12]

  • Setup: Dissolve the alcohol or phenol substrate (1.0 equiv) in a mixture of dichloromethane and pyridine.

  • Reagent Addition: Add solid hexafluoroisopropyl sulfamate (HFIPS, 1.2 equiv) to the solution.

  • Reaction: Stir the mixture at 30 °C for 8-18 hours until the starting material is consumed (monitor by TLC).

  • Workup: Dilute the reaction mixture with dichloromethane and wash with 10% HCl to remove pyridine. Sequentially wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting sulfamate is often of high purity, but can be further purified by silica gel chromatography if necessary.

Conclusion and Future Outlook

For researchers and drug development professionals, 4-nitrophenyl sulfamate offers a robust and highly effective solution for the synthesis of sulfamides. Its primary advantages—bench stability, mild reaction conditions, and broad substrate compatibility, especially with sensitive functionalities—position it as a superior alternative to classical sulfamoyl chlorides. The key to unlocking its full potential lies in the judicious use of a weak base like pyridine to ensure clean and high-yielding transformations.

While newer reagents like HFIPS and Burgess-type reagents present compelling features, particularly in terms of byproduct profiles and specific selectivities, 4-nitrophenyl sulfamate remains a go-to reagent. Its reliability and effectiveness with challenging, low-nucleophilicity amines make it an invaluable tool for accelerating lead optimization and tackling complex synthetic challenges in modern chemistry.

References

  • Sguazzin, M. A., Johnson, J. W., & Magolan, J. (2021). Hexafluoroisopropyl Sulfamate: A Useful Reagent for the Synthesis of Sulfamates and Sulfamides. Organic Letters, 23(9), 3373–3378. Available from: [Link]

  • GalChimia. (2021). A selective sulfamoylation agent. GalChimia. Available from: [Link]

  • Takemoto, Y., et al. (2025). 4-Nitrophenyl Sulfamates as Precursors Containing Acid-Labile Functional Groups for Sulfamidation with Weakly Nucleophilic Amines. Organic Letters, 27(39), 11100-11104. Available from: [Link]

  • Johnson, J. W., Sguazzin, M. A., & Magolan, J. (2021). Hexafluoroisopropyl Sulfamate: A Useful Reagent for the Synthesis of Sulfamates and Sulfamides. Organic Letters, 23(9), 3373-3378. Available from: [Link]

  • Rinner, U., et al. (2003). New application of Burgess reagent in its reaction with epoxides. Monatshefte für Chemie - Chemical Monthly, 134(6), 839-845. Available from: [Link]

  • Rinner, U., et al. (2003). New application of Burgess reagent in its reaction with epoxides. IMC Krems. Available from: [Link]

  • Nicolaou, K. C., et al. (2004). New Uses for the Burgess Reagent in Chemical Synthesis: Methods for the Facile and Stereoselective Formation of Sulfamidates, Glycosylamines, and Sulfamides. Journal of the American Chemical Society, 126(42), 13248-13250. Available from: [Link]

  • Takemoto, Y., et al. (2025). 4-Nitrophenyl Sulfamates as Precursors Containing Acid-Labile Functional Groups for Sulfamidation with Weakly Nucleophilic Amines. Organic Letters. Available from: [Link]

  • Organic Chemistry Portal. (2021). Hexafluoroisopropyl Sulfamate: A Useful Reagent for the Synthesis of Sulfamates and Sulfamides. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Burgess reagent, (Methoxycarbonylsulfamoyl)triethylammonium hydroxide. Available from: [Link]

  • Petrucci, G., et al. (2024). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Green Chemistry. Available from: [Link]

  • Johnson, J. W., Sguazzin, M. A., & Magolan, J. (2022). Preparation of Hexafluoroisopropyl Sulfamate (HFIPS) for the Sulfamoylation of Alcohols and Amines. Organic Syntheses, 99, 295-313. Available from: [Link]

  • Thea, S., et al. (2011). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry, 9(2), 523-530. Available from: [Link]

  • Oakwood Chemical. (n.d.). N,N'-Disuccinimidyl Carbonate (DSC). Available from: [Link]

  • Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. Available from: [Link]

  • Experimental Protocols. (n.d.). Radboud University Repository. Available from: [Link]

  • Hejaz, H. A., Purohit, A., & Potter, B. V. L. (2023). Synthesis and biological activities of flavonoid sulfamates as steroid sulfatase inhibitors. Journal of Medical Pharmaceutical and Allied Sciences, 12(5), 6025-6037. Available from: [Link]

  • Carl ROTH. (n.d.). N,N'-Disuccinimidyl carbonate (DSC). Available from: [Link]

  • Google Patents. (n.d.). US4569995A - Sulfamoyl chlorides.
  • Cherkupally, P., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available from: [Link]

  • Wieczerzak, E., et al. (2022). Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer. Journal of Medicinal Chemistry, 65(6), 4949-4967. Available from: [Link]

  • Wieczerzak, E., et al. (2022). Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer. PMC. Available from: [Link]

  • ResearchGate. (n.d.). Steroid sulfamate based inhibitors of STS. Available from: [Link]

  • Thomas, M. P., & Potter, B. V. L. (2021). Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. Molecules, 26(9), 2793. Available from: [Link]

Sources

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